3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEXPQISYGPHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338247-49-6 | |
| Record name | 3-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique physicochemical properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics.[1] This guide focuses on a specific, yet potentially significant, derivative: 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid .
While a specific CAS number for this carboxylic acid is not readily found in major chemical databases, its corresponding ethyl ester, ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate , is documented with CAS Number 1956379-74-0 .[2] This guide will address the synthesis, theoretical properties, and potential applications of the target carboxylic acid, leveraging the available information on its ester precursor and related tetrahydroindazole analogs. The carboxylic acid moiety is a critical functional group in many pharmaceuticals, often responsible for a compound's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties and Structural Analogs
The properties of this compound can be inferred from its structure and comparison with related compounds.
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C9H12N2O2 | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on similar carboxylic acids. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group enhances polarity compared to the ethyl ester. |
| pKa | Estimated to be in the range of 4-5. | Typical for a carboxylic acid. |
Key Structural Analogs:
-
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS: 1956379-74-0): The direct precursor to the target compound via hydrolysis.[2]
-
5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS: 842972-14-9): A positional isomer that may share some biological activities.
-
1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids: A class of related compounds with demonstrated anti-inflammatory activity.[3]
Synthesis and Reaction Pathways
The synthesis of this compound can be logically approached through the preparation of its ethyl ester followed by a straightforward hydrolysis step. A plausible synthetic route is outlined below.
Proposed Synthesis of Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
A common and effective method for constructing the tetrahydroindazole core involves the condensation of a hydrazine derivative with a β-ketoester or a related dicarbonyl compound.[3]
Figure 1: Proposed synthesis of the ethyl ester precursor.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of ethyl 2-acetyl-4-oxocyclohexanecarboxylate in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure ethyl ester.
Hydrolysis to the Carboxylic Acid
The final step to obtain the target compound is the hydrolysis of the ethyl ester.
Figure 2: Hydrolysis of the ethyl ester to the target carboxylic acid.
Experimental Protocol (General):
-
Saponification: The ethyl ester is dissolved in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.
-
Reaction Monitoring: The mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as indicated by TLC analysis.
-
Isolation: The organic solvents are removed, and the remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product. Further purification can be achieved by recrystallization.
Potential Applications in Drug Discovery
The 4,5,6,7-tetrahydroindazole scaffold is a valuable pharmacophore, and its derivatives have been explored for various therapeutic applications.
-
Anti-inflammatory Agents: A significant body of research has demonstrated the anti-inflammatory properties of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids.[3] These compounds have shown efficacy in carrageenan-induced edema tests. It is plausible that this compound could exhibit similar biological activity, making it a target for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Enzyme Inhibition: The indazole nucleus is known to be a versatile scaffold for designing enzyme inhibitors. The carboxylic acid functional group can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues of target proteins.
-
Bioisosteric Replacement: In drug design, the carboxylic acid group can sometimes lead to unfavorable pharmacokinetic properties.[4] However, it serves as a crucial starting point for creating bioisosteres, such as tetrazoles or hydroxamic acids, to modulate a compound's activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.[5]
Conclusion
While this compound is not a widely cataloged compound, its synthesis is readily achievable from its known ethyl ester. The tetrahydroindazole core, combined with the strategic placement of methyl and carboxylic acid groups, presents a molecule of significant interest for medicinal chemists. Its structural similarity to known anti-inflammatory agents suggests a promising avenue for further investigation in drug discovery and development. This guide provides a foundational understanding and a practical framework for researchers to synthesize and explore the therapeutic potential of this and related compounds.
References
- Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52.
- Journal of the Chemical Society C: Organic. (1968). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- de Souza, A. S., de Lacerda, R. B., & de Castro, P. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-19.
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
CASNU.COM. (n.d.). 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals.
- Mini-Reviews in Medicinal Chemistry. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2075.
-
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[3][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2022). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. International Journal of Trend in Scientific Research and Development, 6(2), 241-246.
-
American Elements. (n.d.). Indazoles. Retrieved from [Link]
-
Chemcia. (n.d.). 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 12-HYDROXYSTEARIC ACID. Retrieved from [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester[1956379-74-0] | CASNU [casnu.com]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 714255-28-4 | MFCD05731957 | 4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylic Acid [aaronchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document synthesizes theoretical knowledge, predicted data from computational models, and experimental data from closely related structural analogs. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical framework for the characterization of this and similar novel chemical entities.
Introduction and Molecular Structure
This compound belongs to the class of tetrahydroindazoles, which are bicyclic heterocyclic compounds containing a fused pyrazole and cyclohexene ring system. The indazole core is a prevalent scaffold in a multitude of biologically active compounds.[1] The presence of both a carboxylic acid and a pyrazole moiety suggests potential for a range of intermolecular interactions and a pH-dependent ionization profile, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
The molecular structure consists of a tetrahydroindazole core with a methyl group at position 3 and a carboxylic acid group at position 5. The tautomerism of the pyrazole ring (1H vs. 2H) is a key structural feature, with the 2H-tautomer being specified in the nomenclature of the target compound.
Molecular Formula: C₉H₁₂N₂O₂[2]
Molecular Weight: 180.21 g/mol [2]
CAS Number: 1338247-49-6[3]
Physicochemical Properties: A Data-Driven Assessment
A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing everything from solubility and absorption to metabolism and excretion. Due to the limited availability of direct experimental data for this compound, this section presents a combination of predicted values and data from analogous structures to provide a robust profile.
Table 1: Summary of Physicochemical Properties
| Property | Predicted/Analog Value | Remarks and Citations |
| Melting Point | 115-117 °C (for 2-methyl isomer) | Predicted for a closely related isomer.[4] The actual value will be sensitive to crystalline form and purity. |
| Boiling Point | ~378.2 °C (Predicted for 2-methyl isomer) | High boiling point is expected due to hydrogen bonding capabilities of the carboxylic acid and pyrazole moieties.[4] |
| Aqueous Solubility | Low | Carboxylic acids with significant hydrocarbon scaffolds tend to have limited aqueous solubility, which is expected to increase at higher pH due to deprotonation. |
| pKa | ~4.00 (Predicted for a related indazole carboxylic acid) | The carboxylic acid is the primary acidic center. The pyrazole ring also has acidic and basic character.[3] |
| LogP | 1.3 - 1.6 (Predicted for related isomers) | Indicates moderate lipophilicity, suggesting potential for membrane permeability.[1][5] |
Melting and Boiling Point
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice. For a related isomer, 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, a melting point of approximately 115-117 °C has been reported.[4] It is anticipated that this compound will have a similarly sharp melting range if in a pure crystalline form. The predicted high boiling point of around 378.2 °C for the 2-methyl isomer is a consequence of the molecule's ability to form strong intermolecular hydrogen bonds via its carboxylic acid and N-H groups.[4]
Solubility
The solubility of a drug candidate is a crucial factor for its absorption and bioavailability. As a general principle for carboxylic acids, the aqueous solubility of this compound is expected to be pH-dependent. In acidic to neutral media, the carboxylic acid will be protonated and the molecule will be neutral, leading to lower aqueous solubility. In basic media, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. The tetrahydro- and methyl-substituents contribute to the molecule's lipophilicity, likely resulting in poor solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO.
Acidity (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the primary acidic functional group is the carboxylic acid. A predicted pKa of approximately 4.00 for a related indazole carboxylic acid suggests that this compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4).[3] The pyrazole ring also possesses both weakly acidic (N-H) and weakly basic (pyridinic nitrogen) properties, which may influence the overall ionization profile.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. Predicted LogP values for related tetrahydroindazole carboxylic acid isomers fall in the range of 1.3 to 1.6, indicating a moderate degree of lipophilicity.[1][5] This suggests that the compound may have a favorable balance of aqueous solubility and lipid membrane permeability.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Rationale: This protocol describes the use of a capillary melting point apparatus to determine the temperature range over which the solid compound transitions to a liquid. A sharp melting range is indicative of high purity.
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute to quickly approach the expected melting point.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid is observed (T1).
-
Record the temperature at which the last solid particle melts (T2).
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Rationale: This protocol outlines a method to determine the aqueous solubility of the compound at a specific pH. Given its acidic nature, solubility should be assessed in both neutral and buffered solutions.
Methodology:
-
Prepare a series of buffered solutions (e.g., pH 5.0, 7.4, and 9.0).
-
Add an excess amount of the solid compound to a known volume of each buffer and deionized water in separate vials.
-
Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC with UV detection or LC-MS.
-
The solubility is reported in units such as mg/mL or µM.[7]
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination by Potentiometric Titration
Rationale: This method involves titrating a solution of the compound with a strong base and monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in a co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water.
-
Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[8][9]
Caption: Workflow for pKa Determination by Potentiometric Titration.
LogP Determination by Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP). It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase at equilibrium.
Methodology:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the compound in the aqueous phase.
-
Mix equal volumes of the n-octanol and the aqueous solution of the compound in a flask.
-
Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Allow the two phases to separate completely.
-
Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP Determination by Shake-Flask Method.
Spectroscopic and Structural Characterization
While specific spectra for this compound are not publicly available, this section provides an expected spectroscopic profile based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.2-2.5 ppm), the aliphatic protons of the tetrahydro ring (a series of multiplets between 1.5 and 3.0 ppm), the carboxylic acid proton (a broad singlet at >10 ppm, which may be exchangeable with D₂O), and the N-H proton of the pyrazole ring (a broad singlet, chemical shift can vary).
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon (around 10-15 ppm), the aliphatic carbons of the tetrahydro ring (20-40 ppm), the carbons of the pyrazole ring (in the aromatic/olefinic region), and the carboxylic acid carbonyl carbon (around 170-180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.
-
N-H stretching vibrations from the pyrazole ring, around 3100-3300 cm⁻¹.
-
C-H stretching vibrations from the methyl and tetrahydro ring, around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 181.09715 (calculated for C₉H₁₃N₂O₂⁺) in positive ion mode and [M-H]⁻ at m/z 179.08259 (calculated for C₉H₁₁N₂O₂⁻) in negative ion mode.
Stability and Reactivity
Tetrahydroindazole derivatives can be susceptible to oxidation, particularly at the tetrahydro ring. The stability of this compound should be assessed under various conditions (e.g., different pH, temperature, and light exposure) to determine its shelf-life and potential degradation pathways. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, possessing a scaffold common to many bioactive compounds. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its characterization. By combining theoretical predictions, data from analogous structures, and detailed experimental protocols, researchers are well-equipped to undertake a thorough evaluation of this compound. The provided methodologies for determining melting point, solubility, pKa, and LogP are foundational for any drug discovery program and will enable the generation of the critical data needed to advance the development of this and other novel chemical entities.
References
- Avdeef, A. (1996). pH-metric logP and pKa. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
- Stuart, M., & Box, K. (2005). Potentiometric determination of pKa and intrinsic solubility. Analytical Chemistry, 77(14), 4381-4387.
-
PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]
-
Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]
-
Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
CUNY Bronx Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
PubChemLite. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid CAS#: 1000576-28-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - 2-ethyl-4,5,6,7-tetrahydro-2h-indazole-3-carboxylic acid (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid_TargetMol [targetmol.com]
- 8. 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | C9H12N2O2 | CID 655114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. PubChemLite - 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)- (C16H18N2O4) [pubchemlite.lcsb.uni.lu]
- 11. PubChemLite - 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3-(3-ethoxy-3-oxopropoxy)-6-hydroxy-6-methyl-4-phenyl-, ethyl ester, (4-alpha,5-beta,6-alpha)- (C22H28N2O6) [pubchemlite.lcsb.uni.lu]
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid molecular weight
An In-Depth Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities and presence in numerous approved pharmaceuticals.[1][2] This technical guide focuses on a specific, valuable scaffold: This compound . We provide a comprehensive overview of its core chemical and physical properties, including its precise molecular weight, and delve into the synthetic strategies used to access this class of compounds. Furthermore, we explore its potential applications in drug discovery, drawing parallels from related structures that have shown promise as anti-inflammatory agents and receptor antagonists.[3][4] This document serves as a foundational resource for researchers aiming to leverage this scaffold in their drug development programs.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. This compound is a heterocyclic compound featuring a bicyclic indazole core fused with a cyclohexene ring, substituted with methyl and carboxylic acid groups.
Molecular Structure and Weight
The precise identity of the molecule is defined by its structure, formula, and molecular weight.
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.
Molecular Weight: 180.21 g/mol [5]
Physicochemical Data Summary
A summary of key physicochemical properties is presented below. These values are essential for experimental design, including solubility testing, formulation, and interpretation of biological assay results.
| Property | Value | Source |
| Molecular Weight | 180.21 g/mol | [5] |
| Molecular Formula | C₉H₁₂N₂O | [5] |
| CAS Number | 1338247-49-6 | [5] |
| Appearance | White Solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; insoluble in water (Predicted for similar structures) | [6] |
Synthesis and Mechanistic Insights
The synthesis of tetrahydroindazole carboxylic acids is a well-established area of organic chemistry, often involving cyclization reactions to form the core bicyclic system.
Core Synthetic Strategy
A prevalent method for synthesizing 4,5,6,7-tetrahydroindazole-5-carboxylic acid derivatives involves the condensation reaction between a hydrazine derivative and a β-ketoester embedded within a cyclohexanone ring.[3] This approach offers a direct route to the desired heterocyclic scaffold. The key steps involve the reaction of a suitably substituted cyclohexanone with a reagent like diethyl oxalate to form a diketoester, which is then cyclized with a hydrazine.
The diagram below illustrates a generalized workflow for the synthesis of the tetrahydroindazole core.
Caption: Generalized workflow for tetrahydroindazole synthesis.
This strategy is highly adaptable, allowing for modifications on both the hydrazine and cyclohexanone precursors to generate a library of diverse derivatives for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry and Drug Discovery
The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1][2] While specific research on this compound is limited in the public domain, the therapeutic potential of the broader class of tetrahydroindazole derivatives is well-documented.
-
Anti-inflammatory Agents: A study on 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory activity in carrageenan edema tests.[3] This suggests that the tetrahydroindazole carboxylic acid moiety is a viable pharmacophore for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Kinase Inhibition: The indazole core can act as a bioisostere of adenine, enabling it to function as a competitive inhibitor for ATP-binding sites in various protein kinases.[1] This makes it a valuable scaffold for developing anticancer agents, such as Axitinib.
-
Receptor Antagonism: Derivatives of the indazole core have been developed as potent antagonists for critical receptors in cell signaling pathways. For instance, different indazole-3-carboxamide derivatives have been identified as novel and potent prostanoid EP4 receptor antagonists, which have implications for colorectal cancer immunotherapy.[7] Furthermore, related tetrahydroindazole structures have been explored as selective sigma-2 receptor ligands.[4]
The diagram below illustrates the relationship between the core scaffold and its potential therapeutic applications.
Caption: Therapeutic potential of the indazole scaffold.
Exemplary Experimental Protocols
This section provides a generalized, step-by-step methodology for the synthesis of a tetrahydroindazole carboxylic acid, based on established chemical literature.[3][4]
Objective: To synthesize an aryl-substituted tetrahydro-2H-indazole-5-carboxylic acid.
Materials:
-
Ethyl 2-oxocyclohexane-1-carboxylate
-
Diethyl oxalate
-
Sodium ethoxide
-
Arylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Protocol:
-
Step 1: Synthesis of the Diketoester Intermediate
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution in an ice bath.
-
Add a mixture of ethyl 2-oxocyclohexane-1-carboxylate and diethyl oxalate dropwise to the cooled solution with constant stirring.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate, diethyl 2-(hydroxymethylene)-6-oxocyclohexane-1,4-dicarboxylate, using column chromatography.
-
-
Step 2: Cyclization to form the Indazole Core
-
Dissolve the purified intermediate from Step 1 in ethanol.
-
Add the selected arylhydrazine hydrochloride to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
-
Step 3: Hydrolysis of the Ester
-
Dissolve the crude product from Step 2 in a mixture of ethanol and water.
-
Add a 2M solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.[4]
-
Evaporate the ethanol and wash the remaining aqueous mixture with diethyl ether to remove non-polar impurities.[4]
-
Acidify the aqueous layer to a pH of 5-6 with dilute HCl to precipitate the carboxylic acid product.[4]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Step 4: Characterization
-
Confirm the structure and purity of the final product, the desired tetrahydroindazole-5-carboxylic acid, using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
Conclusion
This compound, with a molecular weight of 180.21 g/mol , represents a valuable chemical entity within the broader class of pharmacologically significant indazole derivatives. Its structure combines the proven therapeutic potential of the indazole core with a saturated carbocyclic ring that allows for specific spatial arrangements of its functional groups. The established synthetic routes provide a robust platform for generating analogs for SAR studies. Given the demonstrated success of related scaffolds in producing anti-inflammatory, anticancer, and receptor-modulating agents, this compound and its derivatives are compelling candidates for future drug discovery and development programs.
References
-
Title: 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester - CASNU.COM. Source: CASNU.COM. URL: [Link]
-
Title: Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Source: Caribbean Journal of Sciences and Technology. URL: [Link]
-
Title: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Source: Diva-Portal.org. URL: [Link]
-
Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Source: ACS Publications. URL: [Link]
-
Title: 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid - ChemBK. Source: ChemBK. URL: [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1338247-49-6 - Abovchem [abovchem.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility Profile of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid for Drug Development Applications
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For novel chemical entities like 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a thorough understanding of its solubility characteristics is a foundational pillar of preclinical and formulation development. The presence of a carboxylic acid moiety on the indazole scaffold suggests a strong dependence on pH, a factor that must be meticulously characterized to predict its behavior in the gastrointestinal tract and inform formulation strategies.
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to systematically determine and interpret the solubility profile of this compound. Moving beyond a simple recitation of data, this document elucidates the causal mechanisms behind its solubility behavior and presents robust, self-validating experimental protocols for generating a complete thermodynamic solubility profile. We will explore the theoretical underpinnings dictated by the molecule's structure, detail the gold-standard shake-flask methodology, outline precise analytical quantification techniques, and discuss the application of this critical data within the Biopharmaceutics Classification System (BCS) to guide successful drug development.
Chapter 1: Physicochemical Characterization and Theoretical Solubility Considerations
A molecule's structure is the primary determinant of its intrinsic physical properties. By dissecting the key functional groups of this compound, we can establish a theoretical framework to predict its solubility behavior.
Molecular Structure Analysis
The compound is composed of three key regions:
-
Tetrahydro-indazole Core: This bicyclic system, composed of a fused pyrazole and a saturated cyclohexane ring, forms the main scaffold. While the pyrazole ring has some polar character due to the nitrogen atoms, the fully saturated six-membered ring is lipophilic, contributing to lower aqueous solubility.
-
Carboxylic Acid (-COOH): This is the most influential functional group governing aqueous solubility. As a weak acid, its ionization state is directly controlled by the pH of the surrounding medium. This group provides a hydrophilic handle and a mechanism for dramatic solubility modulation.
-
Methyl Groups (-CH₃): The methyl groups at positions 3 and 5 are small, nonpolar alkyl groups that slightly increase the molecule's overall lipophilicity.
The Critical Role of pH and pKa
The carboxylic acid group can exist in two states: a neutral, protonated form (-COOH) and a charged, deprotonated carboxylate anion form (-COO⁻). The equilibrium between these states is governed by the Henderson-Hasselbalch equation and the molecule's pKa.
-
At low pH (pH < pKa): The solution has a high concentration of protons (H⁺). The equilibrium shifts to favor the protonated, neutral -COOH form. This form is significantly less polar and is expected to have very low aqueous solubility.[1][2]
-
At high pH (pH > pKa): The solution has a low concentration of protons. The equilibrium shifts to favor the deprotonated, anionic -COO⁻ form.[1][3] This ionic species is much more polar and can readily form ion-dipole interactions with water, leading to a substantial increase in aqueous solubility.[2]
Therefore, a sharp increase in the solubility of this compound is anticipated as the pH of the medium is raised above its pKa value.
Caption: Logical relationship between pH, pKa, and compound ionization state.
The Influence of Temperature
The dissolution of a solid in a liquid is a thermodynamic process. For most organic solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[4][5] According to Le Châtelier's principle, increasing the temperature of an endothermic system will shift the equilibrium toward greater dissolution to absorb the added heat.[5] However, this relationship is not always linear and must be determined empirically. The variation of solubility with temperature is a key factor in designing crystallization processes and assessing the stability of supersaturated solutions.[6][7] It is recommended to measure solubility at physiologically relevant temperatures (37 °C) and at temperatures relevant to storage and manufacturing (e.g., 4 °C and 25 °C).[8]
Chapter 2: Experimental Determination of Thermodynamic Solubility
To obtain reliable and meaningful solubility data, a robust and standardized methodology is essential. Thermodynamic (or equilibrium) solubility represents the true saturation point of a compound in a solvent at a given temperature and is the benchmark for biopharmaceutical characterization.[9][10]
The Shake-Flask Method: The Gold Standard
The shake-flask method, as recommended by the International Council for Harmonisation (ICH) and other regulatory bodies, is the most reliable method for determining thermodynamic solubility.[9][11][12] The principle is straightforward: an excess amount of the solid API is agitated in a specific solvent system for a sufficient period to allow the solution to reach equilibrium with the undissolved solid.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given medium.
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
HPLC system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess of the solid API to a glass vial.
-
Causality: An excess of solid is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase. A visual confirmation of undissolved solid at the end of the experiment is a mandatory checkpoint.[13]
-
-
Solvent Addition: Add a precise volume of the pre-equilibrated (at the target temperature) aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C). Agitate for a predetermined period.
-
Trustworthiness & Self-Validation: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration.[14] For most compounds, 24 to 48 hours is sufficient.
-
-
Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Separate the saturated supernatant from the excess solid.
-
Causality: This is a critical step where errors can be introduced. Centrifugation at a high speed is the preferred first step to pellet the majority of the solid. Subsequent filtration through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm) is mandatory to remove any remaining fine particulates that could falsely elevate the measured concentration.[11][15]
-
-
Sample Preparation for Analysis: Immediately after filtration, dilute an aliquot of the clear supernatant with a suitable mobile phase to bring the concentration within the quantifiable range of the analytical method.
-
Causality: Dilution prevents the compound from precipitating out of the saturated solution due to temperature changes or solvent evaporation and ensures the concentration falls within the linear range of the HPLC calibration curve.
-
Sources
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. improvedpharma.com [improvedpharma.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Tetrahydroindazole Scaffold: A Privileged Framework for Modulating Key Biological Targets
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydroindazole core is a versatile and privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. Its rigid, three-dimensional structure provides a robust framework for the strategic placement of functional groups, enabling high-affinity and selective interactions with a variety of biological targets. This guide offers a comprehensive exploration of the significant biological activities of tetrahydroindazole derivatives, delving into their mechanisms of action, key molecular targets, and the experimental methodologies used to evaluate their efficacy. Designed for professionals in drug discovery and development, this document synthesizes technical data with field-proven insights to provide a thorough understanding of this important chemical class.
Kinase Inhibition: A Dominant Therapeutic Application
Tetrahydroindazole derivatives have emerged as potent inhibitors of several protein kinases, enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a promising strategy for cancer therapy.[1] Tetrahydroindazoles have been identified as effective CDK2 inhibitors.[1] For instance, a high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for inhibiting the CDK2/cyclin A complex.[1] Subsequent optimization of this scaffold led to analogues with significantly improved inhibitory activity against various CDK2/cyclin complexes.[1]
Structure-Activity Relationship (SAR) Insights:
The SAR studies on tetrahydroindazole-based CDK2 inhibitors have revealed that modifications at various positions of the scaffold can significantly impact potency and selectivity. For example, the introduction of different substituents at the N1 position and modifications at the C7 position have been explored to enhance inhibitory activity.[1]
Quantitative Data on CDK2 Inhibition:
| Compound ID | Target | IC50 (µM) | Reference |
| 3 | CDK2/cyclin A | 0.086 | [1] |
| 53 | CDK2/cyclin A | 0.0619 | [1] |
| 59 | CDK2/cyclin A | 0.120 | [1] |
Experimental Protocol: In Vitro CDK2 Kinase Assay
A common method to assess CDK2 inhibition is a cell-free kinase assay.[2]
-
Reagents and Materials: Recombinant human CDK2/cyclin A2, histone H1 substrate, ATP, kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT), test compounds (tetrahydroindazole derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[2]
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the CDK2/cyclin A2 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of histone H1 substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
CDK2 Signaling Pathway Inhibition:
Caption: Inhibition of the CDK2 pathway by tetrahydroindazole derivatives.
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition
ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway and is a target for treating inflammatory diseases like asthma.[3][4] Tetrahydroindazole derivatives have been developed as potent and selective ITK inhibitors.[3][4] Structure-guided drug design has led to the optimization of these compounds, improving their potency, selectivity, and pharmacokinetic properties.[3]
Experimental Protocol: ITK Kinase Inhibition Assay
The inhibitory activity of tetrahydroindazole derivatives against ITK can be determined using a microfluidics-based kinase assay.[5]
-
Reagents and Materials: Recombinant ITK, peptide substrate, ATP, MgCl₂, kinase assay buffer (e.g., 100 mM HEPES pH 7.5, 0.01% Triton X-100, 10 mM MgCl₂), test compounds, and a detection system (e.g., LabChip 3000).[5]
-
Procedure:
-
Pre-incubate the ITK enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the peptide substrate and ATP.
-
Incubate at 25°C for a specified time.
-
Quench the reaction with an EDTA-containing buffer.
-
Analyze the reaction products using a microfluidic system to separate the phosphorylated and unphosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value from the dose-response curve.[5]
ITK Signaling Pathway:
Caption: Tetrahydroindazole inhibitors block the ITK signaling cascade.
Modulation of Sigma-2 Receptors
The sigma-2 receptor is overexpressed in proliferating cancer cells, making it a valuable biomarker and therapeutic target.[6][7] Tetrahydroindazole derivatives have been developed as potent and selective sigma-2 receptor ligands.[7]
Experimental Protocol: Sigma-2 Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of compounds for the sigma-2 receptor.
-
Reagents and Materials: Rat liver membrane homogenates (as a source of sigma-2 receptors), a radioligand such as [³H]DTG, a masking agent for sigma-1 receptors (e.g., (+)-pentazocine), test compounds, assay buffer (e.g., 50 mM Tris-HCl), and a scintillation counter.
-
Procedure:
-
Incubate the membrane homogenates with the radioligand, the masking agent, and various concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
Anti-inflammatory Activity via COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than traditional NSAIDs.[8][9] Tetrahydroindazole derivatives have shown promise as COX-2 inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Administer the test tetrahydroindazole derivative or a control vehicle to the rats.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
COX-2 Inflammatory Pathway:
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Anticancer Activity
Beyond kinase inhibition, certain tetrahydroindazole derivatives exhibit broad-spectrum anticancer activity.[10] For example, some derivatives have shown potent growth inhibitory activity against various cancer cell lines, inducing apoptosis and inhibiting cell migration and invasion.[10]
Quantitative Data on Anticancer Activity:
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [10] |
| 2f | A549 (Lung Cancer) | 1.15 | [10] |
| 2f | HCT116 (Colon Cancer) | 0.87 | [10] |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for the treatment of cancer and autoimmune diseases.[11][12] Tetrahydroindazoles have been identified as a novel class of human DHODH inhibitors.[11][12]
Experimental Protocol: DHODH Enzyme Inhibition Assay
The inhibitory activity against DHODH can be measured using a colorimetric assay.[13][14]
-
Reagents and Materials: Recombinant human DHODH, L-dihydroorotic acid (substrate), decylubiquinone (electron acceptor), 2,6-dichloroindophenol (DCIP, colorimetric indicator), and assay buffer.[13]
-
Procedure:
-
In a 96-well plate, incubate the DHODH enzyme with the test compound.
-
Initiate the reaction by adding the substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.
-
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.[13]
Quantitative Data on DHODH Inhibition:
| Compound | Target | IC50 (nM) | Reference |
| (R)-HZ00 | Human DHODH | 1000 | [15] |
| (R)-HZ05 | Human DHODH | <1000 | [15] |
| H-006 | Human DHODH | 3.8 | [14] |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Tetrahydroindazole-based compounds have been identified as potent inhibitors of M. tuberculosis.[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against M. tuberculosis can be determined using the broth microdilution method.[17]
-
Reagents and Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well plates, and test compounds.[17]
-
Procedure:
-
Prepare serial dilutions of the test compound in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[17]
-
Quantitative Data on Antitubercular Activity:
| Compound ID | Target | MIC (µM) | Reference |
| 6a | M. tuberculosis | 1.7 | [16] |
| 6m | M. tuberculosis | 1.9 | [16] |
| 6q | M. tuberculosis | 1.9 | [16] |
Conclusion
The tetrahydroindazole scaffold represents a highly fruitful starting point for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from kinase inhibition to receptor modulation and antimicrobial effects, highlight the versatility of this chemical framework. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of tetrahydroindazole derivatives in addressing a wide range of human diseases. Continued investigation into the structure-activity relationships and mechanisms of action of this promising class of compounds will undoubtedly lead to the development of next-generation therapeutics.
References
-
Zheng, W., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 33(4), 837-877. [Link]
-
Zou, A., et al. (2013). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate. [Link]
-
Ahmad, I., et al. (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Pharmaceuticals, 15(9), 1123. [Link]
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]
-
Heifets, L. (2000). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Medicine, 31, 187-198. [Link]
-
Abate, A., et al. (2014). Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. Journal of Arthritis, 3(4), 1-5. [Link]
-
Kumar, P., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry, 53(4), 1774-1784. [Link]
-
Tsuchiya, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3749-3760. [Link]
-
Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5729-5743. [Link]
-
Khan, A. A., et al. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 16(29), 3813-3837. [Link]
-
Gilroy, D. W., et al. (2000). New insights into the role of COX 2 in inflammation. ResearchGate. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Shah, S., & Hardy, J. (2001). A Review of the COX-2 Inhibitors. Progress in Palliative Care, 9(4), 147-152. [Link]
-
Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - NIH. (n.d.). Retrieved from [Link]
-
Evans, E. K., et al. (2015). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. Journal of Biological Chemistry, 290(43), 26146-26160. [Link]
-
Xu, W., & Zhang, H. (2011). Sigma-2 receptor ligands: neurobiological effects. Semantic Scholar. [Link]
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3845-3864. [Link]
-
Burch, J. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ResearchGate. [Link]
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed, 63(8), 3915-3934. [Link]
-
Burch, J. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 57(13), 5729-5743. [Link]
-
Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3845-3864. [Link]
-
Mach, R. H., et al. (2014). The Sigma-2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. ResearchGate. [Link]
-
Schön, T., et al. (2019). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. NIH. [Link]
-
Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(42), 25035-25046. [Link]
-
JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Research Square. [Link]
-
Yoshikawa, Y., et al. (2018). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. ResearchGate. [Link]
-
Helleday, T., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. Nature Communications, 9(1), 1005. [Link]
-
In vitro antitubercular activity expressed as MIC value (μM) for the... - ResearchGate. (n.d.). Retrieved from [Link]
-
BPS Bioscience. (n.d.). ITK Kinase Assay Kit ITK 78429. BPS Bioscience. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. Acta Pharmaceutica Sinica B, 11(10), 3236-3250. [Link]
-
Korn, U., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. PubMed. [Link]
-
Determination of the MIC of anti-TB drugs | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the Discovery of Novel Indazole-Based Anti-Inflammatory Agents
Abstract
Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases. The pursuit of safer, more effective anti-inflammatory therapeutics is a cornerstone of modern drug discovery. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including significant anti-inflammatory potential.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the discovery of novel indazole-based anti-inflammatory agents. We will move beyond a simple recitation of methods to explore the causal logic behind experimental choices, establish self-validating protocols, and ground our discussion in the key signaling pathways that drive inflammation.
The Rationale for Indazole as a Core Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, offers a unique combination of structural rigidity and synthetic tractability.[3][4] Its value in drug design is underscored by its presence in commercially available anti-inflammatory drugs like Bendazac and Benzydamine.[5] The scaffold's ability to be functionalized at multiple positions allows for the fine-tuning of physicochemical properties and target engagement, making it an ideal starting point for lead optimization campaigns.[6][7] Derivatives have shown promise in modulating key inflammatory targets, including enzymes and signaling proteins that are central to the inflammatory cascade.[1][8]
Core Inflammatory Pathways and Targeting Strategy
A successful discovery program begins with a clear understanding of the underlying biology. While inflammation is complex, several key signaling pathways serve as primary drivers and, therefore, high-value therapeutic targets.
The Cyclooxygenase (COX) Pathway
The COX enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory process.[9] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a clinically validated strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional NSAIDs.[11][12] Numerous studies have demonstrated that indazole derivatives can be potent and selective COX-2 inhibitors.[8][13][14]
The NF-κB Signaling Pathway
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[15][16] It functions as a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17][18] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by an inhibitory protein, IκBα.[19] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus.[19] Targeting this pathway offers a broad-spectrum anti-inflammatory effect.
Caption: The canonical NF-κB signaling pathway.
The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammatory responses.[20][21] Activated by cellular stress and inflammatory cytokines, p38 MAPK phosphorylates downstream targets, leading to the stabilization of mRNA transcripts and increased production of pro-inflammatory mediators like TNF-α and IL-1β.[22][23] The p38α isoform is particularly implicated in inflammation.[24] Inhibition of this pathway can potently suppress the production of key cytokines.
Caption: The p38 MAPK signaling pathway.
A Validated Drug Discovery Workflow
The discovery of a novel agent follows a logical, multi-stage screening cascade designed to identify potent, selective, and effective compounds.
Caption: A streamlined workflow for indazole anti-inflammatory drug discovery.
Experimental Protocols & Methodologies
The trustworthiness of a discovery program hinges on robust and reproducible experimental protocols. The following sections detail validated methods for assessing the anti-inflammatory potential of novel indazole compounds.
In Vitro Evaluation
-
Causality: This is the primary screen to directly assess the compound's ability to inhibit the target enzyme, COX-2. It provides a direct measure of potency (IC₅₀) and is crucial for initial structure-activity relationship (SAR) studies.[8][13]
-
Methodology:
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), assay buffer.
-
Prepare a series of dilutions of the test indazole compound (e.g., from 100 µM to 1 nM) in DMSO. A known COX-2 inhibitor (e.g., Celecoxib) serves as the positive control.
-
In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or control. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add the colorimetric probe. The oxidation of the probe by PGG₂, a product of the COX reaction, produces a colored compound.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Causality: This secondary assay validates the compound's activity in a more biologically relevant context. It measures the ability to suppress the production of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in immune cells, confirming that the compound can cross the cell membrane and act on intracellular targets.[8][25]
-
Methodology:
-
Cell Line: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test indazole compound for 1-2 hours. Dexamethasone can be used as a positive control.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-only control group (no LPS, no compound) and an LPS-only group.
-
Incubate for a defined period (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine. A parallel cytotoxicity assay (e.g., MTT or LDH) must be run to ensure that the observed cytokine reduction is not due to cell death.
-
In Vivo Efficacy Model
-
Causality: This is a standard and well-characterized model of acute inflammation used to evaluate the in vivo efficacy of a potential anti-inflammatory agent.[26][27] It assesses the compound's ability to reduce edema (swelling), a cardinal sign of inflammation, and provides an initial assessment of its pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole organism.[28][29][30]
-
Methodology:
-
Animals: Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac or Indomethacin), and test groups receiving different doses of the indazole compound.
-
Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][31]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from baseline. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Data Summary and Interpretation
Systematic data presentation is key to evaluating SAR and selecting candidates for further development. The following table is an example of how to summarize screening data for a hypothetical series of indazole derivatives.
| Compound | COX-2 IC₅₀ (µM)[8] | TNF-α Inhibition IC₅₀ (µM)[8] | IL-1β Inhibition IC₅₀ (µM)[8] | Paw Edema Inhibition (%) @ 100 mg/kg, 5h[8] |
| Indazole | >50 | 220.11 | 120.59 | 61.03 |
| 5-Aminoindazole | 12.32 | 230.19 | 220.46 | 83.09 |
| 6-Nitroindazole | 23.42 | >250 | 100.75 | 71.85 |
| Diclofenac (Control) | 0.85 | N/A | N/A | 84.00 |
Data adapted from a study on indazole derivatives to illustrate data presentation.[8][30][32]
Interpretation: From this hypothetical data, 5-Aminoindazole shows potent COX-2 inhibition and excellent in vivo efficacy, making it a strong lead candidate despite weaker performance in the cell-based cytokine assays compared to other analogs. This highlights the importance of an integrated screening approach, as in vitro potency does not always directly translate to in vivo efficacy.
Conclusion
The discovery of novel indazole-based anti-inflammatory agents is a promising avenue for addressing unmet medical needs. This guide outlines a logical and technically sound pathway from target rationale to in vivo validation. By integrating targeted medicinal chemistry with a robust screening cascade that interrogates key inflammatory pathways like COX-2, NF-κB, and p38 MAPK, research teams can efficiently identify and optimize lead candidates. The emphasis on understanding the causality behind each experimental step and employing self-validating, reproducible protocols is paramount to the successful development of the next generation of anti-inflammatory therapeutics.
References
-
Eze, F. I., & Uzor, P. F. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
-
Kumar, S., Boehm, J., & Lee, J. C. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Nature Reviews Drug Discovery, 2(9), 717-726. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Ménasché, G., Feldmann, J., & Asnafi, V. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 1317. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Martinez-Perez, L., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(11), 3169. [Link]
-
Eze, F. I., & Uzor, P. F. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
-
Chen, L. W., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1554. [Link]
-
Martínez-Rizo, A. B., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]
-
Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. [Link]
-
Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Journal of Neurochemistry, 114(5), 1310-1321. [Link]
-
Guma, M., et al. (2016). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. The Journal of Immunology, 196(5), 2230-2239. [Link]
-
Kim, C., et al. (2017). p38-regulated signaling pathways in inflammatory responses. ResearchGate. [Link]
-
Kavitha, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF05. [Link]
-
Wrzeciono, U., et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie, 48(8), 582-584. [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
-
Kavitha, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]
-
Kavitha, C., et al. (2016). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. Current Organic Chemistry, 27(1), 2-15. [Link]
-
Hariyanti, et al. (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]
-
Sharma, A., et al. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-420. [Link]
-
Ye, L., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(15), 3582-3586. [Link]
-
Peyronneau, M., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1437-1453. [Link]
-
Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Ovid. [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Chakraborty, A. (2015). In vivo and in-vitro anti-inflammatory study. Slideshare. [Link]
-
Laine, M., et al. (2016). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 59(17), 7859-7879. [Link]
-
ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]
-
Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. Scandinavian Journal of Rheumatology, 27(sup109), 5-11. [Link]
-
Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(15), 4272-4277. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1225-1251. [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Wang, Z., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-22. [Link]
-
Akhtar, M. J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5420. [Link]
-
de Oliveira, A. M., et al. (2019). Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo. Journal of Pharmacy and Pharmacology, 71(5), 821-831. [Link]
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In vivo and in-vitro anti-inflammatory study | PPT [slideshare.net]
- 32. researchgate.net [researchgate.net]
A Technical Guide to 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the broader landscape of tetrahydroindazole derivatives, this document will explore its synthesis, potential biological activities, and prospective applications in drug discovery. While literature directly focused on this specific molecule is emerging, this guide consolidates information from closely related analogues and established chemical principles to provide a robust framework for researchers.
Introduction: The Tetrahydroindazole Scaffold - A Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to participate in various non-covalent interactions have led to the development of numerous biologically active compounds.[2] The partially saturated versions, tetrahydroindazoles, retain key structural features while offering greater three-dimensional diversity, making them attractive for targeting a wide array of biological targets.[3]
Derivatives of the tetrahydroindazole core have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neurological applications.[2][3] This has spurred significant interest in the synthesis and evaluation of novel analogues, including the subject of this guide, this compound.
Synthesis and Chemical Characterization
Proposed Synthetic Pathway
A logical synthetic approach would commence with a suitable cyclohexanone precursor, followed by formylation and subsequent condensation with methylhydrazine.
Figure 1: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Formylation of Ethyl 2-oxocyclohexane-1-carboxylate: To a solution of sodium hydride (1.1 eq) in anhydrous diethyl ether at 0°C, a solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is acidified with dilute HCl. The product, ethyl 1-formyl-2-oxocyclohexane-1-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Condensation with Methylhydrazine: The crude ethyl 1-formyl-2-oxocyclohexane-1-carboxylate is dissolved in ethanol, and methylhydrazine (1.1 eq) is added. The mixture is refluxed for 4-6 hours. The solvent is then removed in vacuo, and the residue is purified by column chromatography on silica gel to afford ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate. The existence of this ethyl ester is supported by its reported CAS number: 1956379-74-0.[5]
-
Hydrolysis to the Carboxylic Acid: The purified ethyl ester is dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide (2.0 eq) is added. The reaction is stirred at room temperature for 8-12 hours. After completion, the organic solvent is removed, and the aqueous solution is acidified with 1N HCl to precipitate the product. The solid is filtered, washed with water, and dried to yield this compound.
Potential Biological Activities and Therapeutic Applications
The biological profile of this compound has not been explicitly detailed in the literature. However, by examining structurally related compounds, we can infer its potential therapeutic applications. The indazole scaffold is a cornerstone in the development of various therapeutic agents.[2]
Anticancer Potential
Numerous indazole derivatives have been investigated as potent anticancer agents.[6] For instance, several 3-methyl-1H-indazole derivatives have been designed and synthesized as selective inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.[7] These compounds have demonstrated significant antiproliferative effects in various cancer cell lines.[7] The structural similarity of our target compound suggests that it could also be explored for its potential as a BRD4 inhibitor or for other anticancer activities.
Anti-inflammatory Properties
The tetrahydroindazole core is also a well-known pharmacophore in the design of anti-inflammatory agents.[4] A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown significant anti-inflammatory activity in carrageenan-induced edema tests.[4] This suggests that this compound could possess similar properties, potentially through the inhibition of inflammatory mediators.
Other Potential Applications
The versatility of the indazole nucleus extends to a wide range of other biological targets. Derivatives have been explored as inhibitors of neuronal and inducible nitric oxide synthases (nNOS and iNOS), showcasing the potential for applications in neurological and inflammatory disorders.[8] Furthermore, the broader class of nitrogen-containing heterocycles is fundamental to a vast number of pharmaceuticals.[9]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is unavailable, general trends observed for the tetrahydroindazole class can provide valuable guidance for future optimization efforts.
| Position | Substitution | Potential Impact on Activity |
| N1/N2 | Aryl or alkyl groups | Can significantly influence activity and selectivity. For instance, in some series, N1-aryl substitution leads to potent anti-inflammatory effects.[4] |
| C3 | Small alkyl groups (e.g., methyl) | Often well-tolerated and can contribute to binding affinity. The 3-methyl group is a common feature in many active indazole derivatives.[7] |
| C5 | Carboxylic acid or ester | Provides a handle for further derivatization and can be crucial for interacting with specific residues in a target's active site. |
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally significant class of tetrahydroindazoles. The proposed synthetic route offers a clear path to obtaining this compound for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the final compound using modern analytical techniques (NMR, MS, etc.).
-
In Vitro Biological Screening: Evaluating the compound's activity against a panel of relevant biological targets, including cancer cell lines (particularly those sensitive to BRD4 inhibition) and key inflammatory enzymes.
-
Lead Optimization: Based on initial screening results, designing and synthesizing novel derivatives to establish a clear structure-activity relationship and improve potency and selectivity.
References
- Shaikh, J., et al. (2024). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. [Source details not fully provided in search results]
- Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52.
- Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. [Source details not fully provided in search results]
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687.
- Fernandes, C., et al. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017).
- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Source details not fully provided in search results]
-
CASNU. (n.d.). 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester. Retrieved from [Link]
- Demetrio Raffa, et al. (2014). Synthesis and biological evaluation of new indazole derivatives. European Journal of Medicinal Chemistry, 86, 688-696.
- León, R., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439–1447.
- Journal of the Chemical Society C: Organic. (1969). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. [Source details not fully provided in search results]
- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Source details not fully provided in search results]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
OUCI. (n.d.). benzo[e]indazoles via the vilsmeier-haack reaction under thermal and microwave assisted conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. Retrieved from [Link]
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Source details not fully provided in search results]
-
NIH. (n.d.). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
ChemBK. (2024). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. casnu.com [casnu.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caribjscitech.com [caribjscitech.com]
Introduction: The Rise of a Privileged Scaffold
An In-Depth Technical Guide to the Indazole Core in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful drug candidates. These are termed "privileged scaffolds," and among them, the indazole core has emerged as a cornerstone of modern drug design.[1][2] Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a deceptively simple structure that offers a remarkable combination of physicochemical properties and biological versatility.[1][3]
While exceedingly rare in nature, with only a few known natural products like nigellicine and nigellidine, synthetic indazole derivatives have populated every stage of the drug discovery pipeline.[4][5] They are found in FDA-approved drugs for oncology, inflammation, and antiemetic therapy.[1][6] This guide provides a comprehensive exploration of the indazole core, elucidating its strategic roles in drug design, its vast pharmacological potential, the chemical methodologies for its synthesis and manipulation, and the structure-activity relationships that govern its therapeutic efficacy.
The core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[7] This tautomerism, coupled with the core's unique electronic distribution, provides a rich platform for molecular interactions, making it a powerful tool for the medicinal chemist.
Caption: The two primary tautomeric forms of the indazole core.
Part 1: Strategic Roles of the Indazole Core in Drug Design
The utility of the indazole scaffold extends far beyond its function as a mere structural anchor. It is an active and strategic component in drug design, primarily through its application in bioisosterism and as a privileged fragment for targeting key biological macromolecules, particularly protein kinases.
Bioisosterism: Mimicking Nature's Building Blocks
Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a cornerstone of lead optimization. The indazole nucleus is a masterful bioisostere for several critical moieties, including indole, phenol, and purines.[8][9]
-
Indole Bioisostere: Indazole is a close structural mimic of indole, with the key difference being the replacement of the indole C2-H with a nitrogen atom.[1] This substitution has profound implications. Like indole, the indazole N1-H can act as a hydrogen bond donor. Crucially, the additional N2 atom introduces a hydrogen bond acceptor site, which can forge new, affinity-enhancing interactions with a biological target.[8] This feature is particularly valuable in designing antagonists for receptors that recognize indole-containing ligands, such as the serotonin 5HT3 receptor.[10]
-
Phenol/Catechol Bioisostere: Phenolic hydroxyl groups are common in bioactive molecules but are often metabolic liabilities, prone to rapid Phase II conjugation (e.g., glucuronidation), leading to poor pharmacokinetic profiles.[8][11] Replacing a phenol with an indazole ring can circumvent this metabolic pathway, enhancing the drug's in vivo stability and oral bioavailability.[8][12] The N1-H of the indazole effectively mimics the hydrogen-bonding donor capability of the phenolic -OH group. A U.S. patent specifically highlights the use of indazole as a bioisosteric replacement for the catechol moiety in various therapeutically active compounds, demonstrating its ability to maintain or enhance biological activity while improving drug-like properties.[1][13]
-
Purine Bioisostere: The bicyclic structure and arrangement of hydrogen bond donors and acceptors in the indazole core bear a resemblance to endogenous purines like adenine and guanine.[9] This mimicry allows indazole-based compounds to effectively compete for the ATP binding site of protein kinases, a feature that has been exploited to create a multitude of potent kinase inhibitors.[14]
Caption: Bioisosteric relationships of the indazole core.
A Privileged Scaffold for Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold is arguably one of the most successful frameworks for designing kinase inhibitors.[14][15] Its effectiveness stems from its ability to form key hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding pocket, which anchors the inhibitor in place.[8]
Typically, the N1-H of the indazole acts as a hydrogen bond donor, while the N2 atom acts as an acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge.[14] This reliable binding mode provides a solid foundation upon which to build potency and selectivity by functionalizing other positions of the indazole ring (C3, C4, C5, C6) to interact with other regions of the ATP pocket.[16] Numerous FDA-approved kinase inhibitors, including Axitinib (VEGFR), Pazopanib (multi-kinase), and Entrectinib (TRK/ROS1), feature an indazole core that is central to their mechanism of action.[1][5][7]
Caption: Indazole core interaction with the kinase hinge region.
Part 2: The Pharmacological Landscape
The structural and electronic features of the indazole core have been leveraged to develop compounds with a wide array of biological activities. While kinase inhibition is the most prominent, its therapeutic potential is remarkably broad.[1][17]
| Therapeutic Area | Key Targets / Mechanism of Action | Example Compounds |
| Anticancer | Kinase Inhibition (VEGFR, Aurora, ALK, etc.)[14][18][19] | Axitinib, Pazopanib, Entrectinib[6] |
| Anti-inflammatory | sGC Activation, 5-LOX Inhibition[20][21] | Bendazac, Benzydamine[7] |
| Antiemetic | 5-HT3 Receptor Antagonism[1] | Granisetron[5] |
| Antimicrobial | Various (e.g., DNA/RNA synthesis inhibition)[1] | Novel sulfonamide derivatives[1] |
| Antiparasitic | Various[17] | N-oxide derivatives[22] |
| Antiviral | HIV Protease Inhibition, Influenza Inhibition[23][24] | Investigational compounds[24] |
| Neuroprotection | NMDA Receptor Modulation[12] | Investigational compounds[12] |
| Male Contraception | Antispermatogenic activity[17] | Investigational compounds[23] |
Part 3: Synthesis and Functionalization Workflows
The successful application of the indazole scaffold in drug discovery is underpinned by robust and versatile synthetic chemistry. Methodologies exist for both the initial construction of the core and its subsequent regioselective functionalization, allowing chemists to precisely tune the properties of the final molecule.
Core Synthesis Strategies
Numerous methods have been developed to construct the indazole ring system. Modern approaches often focus on C-H activation and transition-metal-catalyzed cyclizations for efficiency and atom economy.
Key Synthetic Approaches:
-
Palladium-Catalyzed C-H Amination: Intramolecular cyclization of aminohydrazones provides a direct route to 1H-indazoles.[7]
-
PIFA-Mediated Oxidative C-N Bond Formation: A metal-free approach that cyclizes readily available arylhydrazones under mild conditions.[1][7]
-
Rhodium/Cobalt-Catalyzed Annulation: Cyclization of azobenzenes with various partners (e.g., aldehydes, ylides) can efficiently form 2H-indazoles.[7]
-
Copper-Catalyzed Cyclization: Thermo-induced isomerization and subsequent copper-mediated cyclization of o-haloaryl N-sulfonylhydrazones is another effective route.[7]
Caption: Workflow for PIFA-mediated synthesis of 1H-indazoles.
Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles
This protocol is adapted from the method described by Zhang et al. and represents a reliable, metal-free synthesis of the indazole core.[7]
Objective: To synthesize a substituted 1H-indazole from an arylhydrazone via oxidative C-H amination.
Materials:
-
Substituted arylhydrazone (1.0 mmol)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arylhydrazone (1.0 mmol) and anhydrous DCE (5 mL).
-
Stir the solution at room temperature until the arylhydrazone is fully dissolved.
-
Add PIFA (1.2 mmol, 1.2 equivalents) to the solution in one portion.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to decompose any excess PIFA, followed by saturated aqueous NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1H-indazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Regioselective Functionalization
Once the core is formed, subsequent functionalization is critical for tuning biological activity. The C3 position is a particularly important site for modification.[5] Halogenation, especially iodination, at C3 serves as a versatile handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
Experimental Protocol: C3-Iodination of 1H-Indazole
This protocol describes a common and high-yielding method for the selective iodination of the C3 position.
Objective: To introduce an iodine atom at the C3 position of a 1H-indazole.
Materials:
-
Substituted 1H-indazole (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1H-indazole (1.0 mmol) and KOH (2.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the indazolide anion is typically observed.
-
Add a solution of iodine (1.2 mmol) in DMF (2 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ until the dark color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude 3-iodoindazole can often be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Part 4: Structure-Activity Relationship (SAR) Case Studies
Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. The indazole scaffold provides a rigid framework where the effects of substituents can be systematically studied.
Case Study 1: Indazole Amides as ERK1/2 Kinase Inhibitors
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. Studies on indazole amide-based ERK inhibitors have revealed clear SAR trends.[25]
| Position | Modification | Impact on Activity | Rationale |
| Indazole N1 | Small alkyl groups (e.g., methyl) | Maintained or slightly improved potency | Fills a small hydrophobic pocket without causing steric clashes. |
| Indazole C5 | Substitution with groups like cyclopropyl | Increased potency | Provides optimal interactions within a specific sub-pocket of the ATP binding site. |
| Amide Linker | Maintained as a secondary amide | Critical for activity | Forms essential hydrogen bonds with the kinase backbone. |
| Terminal Phenyl Ring | Substitution with polar groups (e.g., hydroxymethyl) | Enhanced potency and solubility | Engages with the solvent-exposed region of the kinase, improving both affinity and physicochemical properties. |
Case Study 2: Indazole Arylsulfonamides as Allosteric CCR4 Antagonists
CC-Chemokine Receptor 4 (CCR4) is a target for inflammatory diseases. An extensive SAR study on indazole-based CCR4 antagonists revealed precise structural requirements for activity.[16]
| Position | Preferred Substituent | Impact on Activity |
| Indazole C4 | Methoxy or hydroxyl groups | Most potent |
| Indazole C6 | Small groups (e.g., H, F) | Optimal activity |
| Indazole N1 | meta-substituted benzyl groups with a basic amine | Highest potency |
| N3-Sulfonamide | 5-chlorothiophene-2-sulfonamide | Most potent |
These studies underscore the "tunability" of the indazole scaffold. By systematically modifying substituents at different vectors around the core, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic profile to develop a clinical candidate.[16][25]
Conclusion and Future Perspectives
The indazole core has firmly established itself as a privileged scaffold in medicinal chemistry. Its value is derived from a unique convergence of properties: a rigid, aromatic structure ideal for orienting pharmacophoric groups; the capacity for critical hydrogen bonding interactions, especially with kinase hinges; and its role as a versatile bioisostere that can enhance metabolic stability and introduce new binding interactions.[1][8]
The future of indazole-based drug discovery remains bright. Concurrent progress in fragment-based design and scaffold hopping will continue to reinforce its role as a privileged framework.[1] The development of novel synthetic methodologies, including photoredox and electro-catalysis, will grant access to previously unattainable chemical space, allowing for the creation of new indazole derivatives with enhanced properties.[1] As our understanding of complex disease biology deepens, the indazole core will undoubtedly continue to serve as a foundational element in the design of the next generation of targeted therapeutics.
References
-
Pharmacological properties of indazole derivatives: recent developments. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [Link]
-
Indazole From Natural Resources And Biological Activity. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]
- Indazole bioisostere replacement of catechol in therapeutically active compounds.
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. [Link]
-
Structure and synthesis of indazole. [Link]
-
Indazole-based antiinflammatory and analgesic drugs. [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. [Link]
-
New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. [Link]
-
Structures and activities of indazole derivatives 9 u–z. [Link]
-
New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. [Link]
-
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. [Link]
-
Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caribjscitech.com [caribjscitech.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. researchgate.net [researchgate.net]
- 10. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ãWhitepaperãIndazoles in Drug Discovery [promotion.pharmablock.com]
- 12. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
- 23. researchgate.net [researchgate.net]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard Molecule: A Technical Guide to the Preliminary Screening of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone of modern medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, including potent anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of its interactions with a multitude of biological targets. Notably, indazole-containing compounds have been successfully developed as kinase inhibitors, such as Axitinib and Pazopanib, which are approved for cancer therapy.[2][3] This history of clinical success underscores the therapeutic potential inherent in novel indazole derivatives.
This guide provides a comprehensive framework for the preliminary screening of a novel indazole derivative, 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. As the specific biological profile of this compound is yet to be elucidated, this document outlines a logical and efficient screening cascade designed to uncover its potential therapeutic applications. The methodologies described herein are grounded in established principles of drug discovery and are intended to provide researchers with a robust starting point for their investigations.
Compound Profile and Rationale for Screening
Compound: this compound
Structure:
The tetrahydroindazole core suggests a three-dimensional structure that may facilitate interactions with the binding pockets of various enzymes. The carboxylic acid moiety provides a key hydrogen bond donor and acceptor, potentially anchoring the molecule to its biological target. The methyl group can contribute to hydrophobic interactions and selectivity. Given the known activities of other indazole derivatives, a preliminary screening approach should focus on target classes where this scaffold has previously shown promise.[1][4]
The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A successful preliminary screening campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively refine our understanding of a compound's biological activity. This tiered approach, often referred to as a screening cascade, is essential for minimizing false positives and efficiently allocating resources.
Caption: A generalized screening cascade for a novel compound.
Tier 1: Primary Screening - Casting a Wide Net
The initial step involves screening the compound against a diverse panel of biological targets to identify potential areas of activity. Given the known pharmacology of indazole derivatives, two primary screening panels are recommended: a kinase panel and an antibacterial screen.
Kinase Inhibitor Screening
Rationale: Many indazole derivatives are potent kinase inhibitors.[1][4] Kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammation.
Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
-
Reagents and Materials:
-
Recombinant human Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Adenosine triphosphate (ATP), γ-³²P-ATP.
-
This compound (dissolved in DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, FGFR1 enzyme, and the peptide substrate.
-
Add the test compound at a final concentration of 10 µM (a standard concentration for primary screens).[5] Include a positive control (a known FGFR1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP and a tracer amount of γ-³²P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer the reaction mixture to the filter plates to capture the phosphorylated substrate.
-
Wash the plates to remove unincorporated γ-³²P-ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the controls.
-
Data Presentation: Primary Kinase Screen Results
| Target Kinase | % Inhibition at 10 µM |
| FGFR1 | 85% |
| VEGFR2 | 78% |
| EGFR | 15% |
| CDK2 | 8% |
| ... | ... |
This is example data.
Antibacterial Screening
Rationale: Some indazole derivatives have demonstrated antibacterial activity by targeting essential bacterial enzymes like DNA gyrase.[6]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
This compound (dissolved in DMSO).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (a known antibiotic) and a negative control (no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Tier 2: Hit Confirmation and Potency Determination
Compounds that show significant activity in the primary screen (typically >50% inhibition or a low MIC) are considered "hits" and are advanced to the next tier.
Dose-Response Analysis (IC₅₀/EC₅₀ Determination)
The potency of the hit compound is determined by generating a dose-response curve. This involves testing the compound at multiple concentrations to determine the concentration at which it produces 50% of its maximal inhibitory effect (IC₅₀) or effective concentration (EC₅₀).[5]
Orthogonal Assays
To rule out false positives due to assay artifacts (e.g., compound interference with the detection method), it is crucial to confirm the activity using a different assay format that measures the same biological endpoint.[7] For example, if the primary kinase assay was a radiometric assay, an orthogonal assay could be based on fluorescence polarization or a coupled-enzyme system.
Tier 3: Selectivity and Initial Mechanism of Action Studies
Validated hits are further characterized to assess their selectivity and to gain initial insights into their mechanism of action.
Selectivity Profiling
A highly selective compound is generally preferred as it is less likely to have off-target effects. For a kinase inhibitor hit, this would involve screening it against a larger panel of kinases to determine its selectivity profile.
Caption: Illustrative selectivity profile of a hit compound.
Mechanism of Action (MoA) Studies
For an enzyme inhibitor, initial MoA studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the enzyme's substrate(s). For example, kinase inhibition is often studied in relation to ATP.
Tier 4: Path to Lead Optimization
Promising hits with good potency, selectivity, and a desirable mechanism of action can be considered for lead optimization. This involves the synthesis and testing of analogs to develop a structure-activity relationship (SAR), which guides the design of more potent and drug-like molecules.[7]
Conclusion
The preliminary screening of this compound, as outlined in this guide, provides a systematic and scientifically rigorous approach to uncovering its therapeutic potential. By employing a tiered screening cascade, researchers can efficiently identify and validate hits, laying the groundwork for future drug development efforts. The rich history of the indazole scaffold in medicinal chemistry suggests that this novel derivative is a worthy candidate for such an investigation.
References
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry. [Link]
-
Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. NINGBO INNO PHARMCHEM CO., LTD. Blog. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
-
Small Molecule Screening Process Steps. Danaher Life Sciences. [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
-
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]
-
Small-molecule Screening Techniques in Drug Discovery. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. RSC Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Methodological & Application
Synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid: An Application and Protocol Guide
Introduction: The Significance of Tetrahydroindazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of a diverse range of biologically active molecules.[1][2] Specifically, the 4,5,6,7-tetrahydro-2H-indazole framework has garnered significant attention from the drug development community. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and herbicidal properties.[3][4] The title compound, 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, represents a key intermediate for the synthesis of novel therapeutic agents. The presence of a carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of targeted therapeutics.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound. The presented synthetic strategy is designed for robustness and scalability, making it suitable for both academic research and industrial drug development settings. Each step is accompanied by a mechanistic rationale to provide a deeper understanding of the chemical transformations involved.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a multi-step sequence, commencing with the formation of the carbocyclic core, followed by the construction of the pyrazole ring, and culminating in the final hydrolysis to the desired carboxylic acid.
Caption: Dieckmann condensation to form the cyclic β-keto ester.
Protocol 1.1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Diethyl Heptanedioate | 216.28 | 54.1 g | 0.25 |
| Sodium Ethoxide | 68.05 | 20.4 g | 0.30 |
| Toluene | - | 500 mL | - |
| Acetic Acid (glacial) | 60.05 | ~18 mL | ~0.3 |
| Diethyl Ether | - | 300 mL | - |
| Saturated NaCl (aq) | - | 100 mL | - |
| Anhydrous MgSO4 | - | 10 g | - |
Procedure:
-
A dry, 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (20.4 g, 0.30 mol) and dry toluene (250 mL).
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of diethyl heptanedioate (54.1 g, 0.25 mol) in dry toluene (250 mL) is added dropwise over a period of 2 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.
-
The reaction is cooled to room temperature and then quenched by the slow addition of glacial acetic acid (~18 mL) until the mixture is acidic to litmus paper.
-
Water (100 mL) is added, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (2 x 150 mL).
-
The combined organic layers are washed with saturated aqueous sodium chloride solution (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclohexane-1-carboxylate as a colorless oil.
Step 1.2: Acylation of Ethyl 2-oxocyclohexane-1-carboxylate
To introduce the 3-methyl group of the final indazole, the β-keto ester is acylated at the α-position with acetic anhydride. This step forms the key 1,3-dicarbonyl intermediate required for the subsequent cyclization with hydrazine.
Protocol 1.2: Synthesis of Ethyl 2-acetyl-4-oxocyclohexanecarboxylate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 2-oxocyclohexane-1-carboxylate | 170.21 | 34.0 g | 0.20 |
| Acetic Anhydride | 102.09 | 30.6 g | 0.30 |
| Boron Trifluoride Etherate | 141.93 | 1.4 mL | ~0.01 |
| Sodium Acetate | 82.03 | 16.4 g | 0.20 |
| Diethyl Ether | - | 400 mL | - |
| Saturated NaHCO3 (aq) | - | 200 mL | - |
| Anhydrous Na2SO4 | - | 15 g | - |
Procedure:
-
A dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl 2-oxocyclohexane-1-carboxylate (34.0 g, 0.20 mol) and acetic anhydride (30.6 g, 0.30 mol).
-
A catalytic amount of boron trifluoride etherate (1.4 mL) is carefully added.
-
The mixture is heated at 50-60 °C for 3 hours.
-
The reaction is cooled to room temperature, and sodium acetate (16.4 g, 0.20 mol) is added.
-
The mixture is then heated to reflux for 4 hours.
-
After cooling, the reaction mixture is poured into ice water (200 mL) and extracted with diethyl ether (3 x 150 mL).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude ethyl 2-acetyl-4-oxocyclohexanecarboxylate, which can be used in the next step without further purification.
Part 2: Construction of the Tetrahydroindazole Ring
This part of the synthesis involves the key cyclization reaction to form the heterocyclic core of the target molecule.
Step 2.1: Cyclization with Hydrazine
The reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate leads to the formation of the pyrazole ring. The regioselectivity of this reaction is critical. Generally, the more electrophilic carbonyl group (the ketone) reacts preferentially with one of the amino groups of hydrazine, followed by intramolecular condensation with the ester carbonyl to form the desired 3-methyl-2H-indazole isomer. [5][6]
Caption: Cyclization of the 1,3-dicarbonyl intermediate with hydrazine.
Protocol 2.1: Synthesis of Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 2-acetyl-4-oxocyclohexanecarboxylate | 212.24 | 21.2 g | 0.10 |
| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL | ~0.12 |
| Ethanol | - | 200 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na2SO4 | - | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude ethyl 2-acetyl-4-oxocyclohexanecarboxylate (21.2 g, 0.10 mol) in ethanol (200 mL).
-
Add hydrazine hydrate (6.0 mL, ~0.12 mol) and a catalytic amount of glacial acetic acid (1 mL).
-
The reaction mixture is heated at reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ethyl ester of the target molecule as a solid. A CAS number for this compound is 1956379-74-0. [7][8]
Part 3: Final Hydrolysis and Product Characterization
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Step 3.1: Ester Hydrolysis
Basic hydrolysis of the ethyl ester followed by acidic workup yields the final product, this compound.
Protocol 3.1: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate | 208.26 | 10.4 g | 0.05 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO4 | - | 5 g | - |
Procedure:
-
Dissolve the ethyl ester (10.4 g, 0.05 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (4.0 g, 0.10 mol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Product Characterization
The structure of the final product, this compound, should be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.2-2.4 ppm), aliphatic protons of the cyclohexene ring (multiplets, ~1.5-3.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The NH proton of the pyrazole ring will also be present as a broad singlet. [1][9] |
| ¹³C NMR | Resonances for the carboxylic acid carbonyl (~170-180 ppm), carbons of the pyrazole ring, the methyl group, and the sp³ carbons of the tetrahydro-cyclohexane ring. [10][11] |
| FT-IR | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and N-H stretching vibrations. [12] |
| Mass Spec | The molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₂N₂O₂ = 180.21 g/mol ). [13] |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. The protocols are optimized for clarity and reproducibility, empowering researchers to access this valuable building block for their drug discovery programs. The versatility of the carboxylic acid functional group opens avenues for the synthesis of a wide array of derivatives, including amides and esters, which can be further evaluated for their biological activities. The foundational understanding of the reaction mechanisms provided herein will aid in troubleshooting and optimization for specific research needs.
References
-
Dieckmann Condensation. Grokipedia. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
13 C NMR of indazoles. ResearchGate. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. [Link]
-
2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. PubChem. [Link]
-
1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-5-methyl-. SpectraBase. [Link]
-
Ethyl 4-oxocyclohexanecarboxylate. PubChem. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester. CAS Common Chemistry. [Link]
-
Indazole-3-carboxylic acid. PubChem. [Link]
-
3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]
-
1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. SpectraBase. [Link]
-
2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester. CASNU.COM. [Link]
-
2-Methyl-5-nitro-2H-indazole. NIST WebBook. [Link]
Sources
- 1. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 1956379-74-0 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester [casnu.com]
- 8. 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester[1956379-74-0] | CASNU [casnu.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. PubChemLite - 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)- (C16H18N2O4) [pubchemlite.lcsb.uni.lu]
Application Note: A Detailed Protocol for the Synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is based on a classical cyclocondensation reaction, a robust and widely utilized method for the formation of pyrazole-containing ring systems.[1][2] The protocol is designed for researchers with a foundational knowledge of organic synthesis and is presented with detailed explanations of each step, safety precautions, and methods for characterization of the final product.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are frequently found as core structural motifs in a wide range of pharmacologically active agents.[3][4] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][5] Specifically, tetrahydroindazole derivatives have been explored for their potential as anti-inflammatory agents.[6] The target molecule, this compound, possesses a substitution pattern that makes it an attractive scaffold for further chemical modification in drug discovery programs.
The synthetic strategy outlined herein involves a two-step process. The first step is the preparation of a key intermediate, ethyl 2-acetyl-4-oxocyclohexanecarboxylate, through a Michael addition reaction. The second step is the cyclocondensation of this β-diketoester with methylhydrazine to form the desired tetrahydroindazole ring system, followed by saponification of the ester to yield the final carboxylic acid. This approach is an adaptation of well-established methods for the synthesis of pyrazole and indazole derivatives.[6][7]
Reaction Scheme
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocol
Part 1: Synthesis of Ethyl 2-acetyl-4-oxocyclohexanecarboxylate (Intermediate 1)
This procedure is adapted from standard methods for the synthesis of cyclic β-keto esters.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 26.0 g | 0.20 |
| Ethyl acrylate | 100.12 | 20.0 g | 0.20 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 77.5 mL | 0.22 |
| Ethanol, absolute | 46.07 | 200 mL | - |
| Hydrochloric acid, concentrated | 36.46 | As needed | - |
| Diethyl ether | 74.12 | 300 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve ethyl acetoacetate in 100 mL of absolute ethanol.
-
Base Addition: Slowly add the sodium ethoxide solution to the stirred solution of ethyl acetoacetate over 30 minutes. The temperature may increase slightly.
-
Michael Addition: After the addition of the base is complete, add ethyl acrylate dropwise from the dropping funnel over 1 hour. Maintain the reaction temperature below 30°C using a water bath if necessary.
-
Dieckmann Condensation: Once the addition of ethyl acrylate is complete, heat the reaction mixture to reflux and maintain for 4 hours. A precipitate may form during this time.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper (pH ~2-3). This will neutralize the excess base and protonate the enolate.
-
Transfer the mixture to a separatory funnel and add 100 mL of water and 150 mL of diethyl ether. Shake vigorously and separate the layers.
-
Extract the aqueous layer with two additional 75 mL portions of diethyl ether.
-
Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude ethyl 2-acetyl-4-oxocyclohexanecarboxylate can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of this compound
This part of the protocol describes the key cyclocondensation reaction.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-acetyl-4-oxocyclohexanecarboxylate | 212.24 | 21.2 g | 0.10 |
| Methylhydrazine | 46.07 | 4.6 g | 0.10 |
| Ethanol | 46.07 | 150 mL | - |
| Acetic acid, glacial | 60.05 | 5 mL | - |
| Sodium hydroxide | 40.00 | 8.0 g | 0.20 |
| Water | 18.02 | 100 mL | - |
| Hydrochloric acid, concentrated | 36.46 | As needed | - |
Procedure:
-
Cyclocondensation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-4-oxocyclohexanecarboxylate in 150 mL of ethanol.
-
Add 5 mL of glacial acetic acid to catalyze the reaction.
-
Slowly add methylhydrazine to the stirred solution. The reaction is exothermic, so the addition should be controlled.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Isolation of the Ester Intermediate:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate. This intermediate can be purified by column chromatography if desired, or used directly in the next step.
-
-
Saponification:
-
Dissolve the crude ester in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (8.0 g) in 50 mL of water and add it to the ethanolic solution of the ester.
-
Heat the mixture to reflux for 3 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis protocol.
Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the indazole ring.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Methylhydrazine is a toxic and volatile substance and should be handled with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Check the quality of the sodium ethoxide. Increase reflux time. |
| Formation of isomeric products in Step 2 | The cyclocondensation can potentially lead to the formation of the 1-methyl isomer. | The regioselectivity of the cyclocondensation is influenced by the reaction conditions (e.g., pH). The isomers can usually be separated by column chromatography or fractional crystallization. |
| Incomplete saponification | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reflux time. Monitor the reaction by TLC. |
| Product does not precipitate upon acidification | Product is soluble in the aqueous medium. | Extract the acidic aqueous solution with an appropriate organic solvent (e.g., ethyl acetate). |
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. The described method utilizes common laboratory reagents and techniques, making it accessible for most organic synthesis laboratories. By following this detailed procedure, researchers can successfully synthesize this valuable heterocyclic scaffold for applications in medicinal chemistry and drug discovery.
References
-
PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]
-
Pessanha, M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(7), 8449-8466. Available at: [Link]
-
Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. Available at: [Link]
-
Kumar, A., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1463-1469. Available at: [Link]
-
da Silva, J. F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Molecules, 22(2), 287. Available at: [Link]
-
Pessanha, M., et al. (2012). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. Available at: [Link]
-
Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. Available at: [Link]
-
da Silva, J. F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. Available at: [Link]
-
ResearchGate. Proposed mechanism for the cyclocondensation reaction between... Available at: [Link]
-
Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52. Available at: [Link]
- Chebanov, V. A., et al. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In Topics in Heterocyclic Chemistry (Vol. 24, pp. 37-73). Springer.
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Lai, A. Q., et al. (2025). 3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]
-
Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-391. Available at: [Link]
-
Kočevar, M., et al. (2003). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 8(3), 321-329. Available at: [Link]
- Jain, A., et al. (2015). A Hantzsch condensation reaction / Dihydropyridine Cascade Synthesis on Zeolite substrate.
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
-
Gein, V. L., et al. (2021). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. Available at: [Link]
-
ChemBK. 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. Available at: [Link]
Sources
- 1. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
- 2. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caribjscitech.com [caribjscitech.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, partially saturated bicyclic core serves as a valuable scaffold for the design of novel therapeutic agents targeting a range of biological targets. The strategic placement of the methyl and carboxylic acid functional groups provides key points for molecular recognition and further chemical modification, making this molecule an attractive starting point for the development of new drugs. This document provides a comprehensive guide to the synthesis of this important building block, detailing the selection of starting materials, step-by-step protocols, and the chemical principles underpinning the synthetic strategy.
Retrosynthetic Analysis and Starting Material Selection
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The core tetrahydroindazole ring system can be efficiently constructed via the condensation of a hydrazine with a 1,3-dicarbonyl compound embedded within a cyclohexane ring.
Caption: Retrosynthetic pathway for this compound.
This analysis points to two primary starting materials:
-
A Hydrazine Source: To form the pyrazole moiety of the indazole ring, hydrazine hydrate is the most direct and cost-effective choice. It provides the two necessary nitrogen atoms for the heterocycle.
-
A Cyclohexane-based 1,3-Dicarbonyl Precursor: This component is more complex and is the key to constructing the carbocyclic ring with the desired substitution pattern. A highly suitable precursor is ethyl 2-acetyl-4-oxocyclohexanecarboxylate . The acetyl group at the 2-position and the ketone at the 4-position (equivalent to a 1,3-dicarbonyl system after enolization) are essential for the cyclization with hydrazine to form the 3-methyl-substituted pyrazole ring. The ethyl carboxylate at the 4-position is the precursor to the final carboxylic acid.
A practical and efficient method to synthesize ethyl 2-acetyl-4-oxocyclohexanecarboxylate is through a Michael addition of ethyl acetoacetate to ethyl acrylate, followed by an intramolecular Dieckmann condensation. This multi-step, one-pot procedure offers a streamlined approach to this key intermediate from readily available and inexpensive starting materials: ethyl acetoacetate and ethyl acrylate .
Synthetic Protocols
The overall synthetic scheme is presented below, followed by detailed step-by-step protocols for each stage.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 2-acetyl-4-oxocyclohexanecarboxylate (One-Pot Procedure)
This protocol describes the synthesis of the key cyclohexane precursor from ethyl acetoacetate and ethyl acrylate via a Michael addition followed by a Dieckmann condensation.[1][2]
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 7440-23-5 | 22.99 | 2.3 g | 0.1 |
| Absolute Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 13.0 g | 0.1 |
| Ethyl acrylate | 140-88-5 | 100.12 | 10.0 g | 0.1 |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
Protocol:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Michael Addition: Cool the sodium ethoxide solution to room temperature. Add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise from the dropping funnel with stirring. After the addition is complete, add 10.0 g (0.1 mol) of ethyl acrylate dropwise over 30 minutes.
-
Dieckmann Condensation: After the addition of ethyl acrylate, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude ethyl 2-acetyl-4-oxocyclohexanecarboxylate can be purified by vacuum distillation.
Part 2: Synthesis of Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
This step involves the cyclocondensation of the synthesized β-dicarbonyl compound with hydrazine hydrate to form the tetrahydroindazole ring.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-acetyl-4-oxocyclohexanecarboxylate | - | 212.24 | 21.2 g | 0.1 |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 (as N₂H₄·H₂O) | 6.3 mL | ~0.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 5 mL | - |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.2 g (0.1 mol) of ethyl 2-acetyl-4-oxocyclohexanecarboxylate in 100 mL of ethanol.
-
Addition of Reagents: Add 5 mL of glacial acetic acid to the solution. Then, add 6.3 mL (~0.1 mol) of 80% hydrazine hydrate dropwise with stirring.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Product: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. The product may precipitate upon cooling. If not, add cold water to induce precipitation.
-
Purification: Filter the solid product, wash with cold water, and dry. The crude ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can be recrystallized from ethanol/water to afford a pure product.
Part 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate | 1956379-74-0 | 208.26 | 20.8 g | 0.1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.0 g | 0.2 |
| Water | 7732-18-5 | 18.02 | 100 mL | - |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
Protocol:
-
Hydrolysis: In a 250 mL round-bottom flask, suspend 20.8 g (0.1 mol) of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate in 100 mL of water. Add 8.0 g (0.2 mol) of sodium hydroxide.
-
Heating: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by the disappearance of the starting material on TLC). The solution should become clear as the reaction progresses.
-
Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation and Purification: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound. The use of readily available and economical starting materials, coupled with well-established reaction protocols, makes this synthesis accessible for both academic research and industrial drug development applications. The strategic choice of a one-pot Michael addition/Dieckmann condensation for the key cyclohexane intermediate streamlines the overall process. Careful execution of the described protocols will enable researchers to efficiently access this valuable heterocyclic building block for their discovery programs.
References
-
[3] Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52. [Link]
-
[4] Dieckmann, W. (1894). Ueber die Darstellung cyclischer β-Ketocarbonsäureester aus Diestern α,ω-dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-109. [Link]
-
[5] Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
Sources
- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Isolation of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The methodology centers on a robust recrystallization procedure designed to efficiently remove common synthetic impurities, yielding a final product of high purity suitable for downstream applications in drug development. The protocol details solvent system selection, procedural steps, and critical parameters, grounded in the physicochemical characteristics of indazole derivatives and carboxylic acids.
Introduction: The Critical Need for Purity
This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] The indazole scaffold is a core component of numerous pharmacologically active agents, including those with anti-inflammatory, anti-cancer, and analgesic properties.[1][2][4] The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate regulatory approval processes.
Recrystallization is a powerful and scalable purification technique for crystalline solids. It leverages differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[5] For compounds like the topic molecule, which possess both a polar carboxylic acid group and a moderately non-polar tetrahydro-indazole core, selecting an appropriate solvent system is the most critical determinant of success.
Rationale and Strategy for Solvent System Selection
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.
Given the bifunctional nature of this compound (a carboxylic acid and a substituted indazole), a mixed solvent system is predicted to be most effective. This approach allows for fine-tuning the polarity of the medium to achieve the desired solubility profile. A patent for separating related substituted indazole isomers highlights the efficacy of mixed solvents such as acetone/water, ethanol/water, and methanol/water.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally effective at dissolving carboxylic acids through hydrogen bonding.
-
Water: As a highly polar solvent, water is a poor solvent for the non-polar hydrocarbon backbone of the molecule at room temperature but its solvating power increases with heat. It serves as an excellent "anti-solvent" when paired with a more miscible organic solvent.
This protocol will focus on an Ethanol/Water system, a common and effective choice for moderately polar organic compounds, to achieve high recovery and purity.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
| Reagents & Materials | Equipment |
| Crude this compound | Erlenmeyer flasks (250 mL and 500 mL) |
| Ethanol (95% or absolute) | Magnetic stir plate with heating capability |
| Deionized Water | Magnetic stir bar |
| Activated Carbon (decolorizing charcoal, if needed) | Hirsch or Büchner funnel with filter flask |
| Celite® (optional, for filtration aid) | Filter paper (appropriately sized for funnel) |
| Glass stirring rod | |
| Watch glass | |
| Ice bath | |
| Vacuum oven or desiccator |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Procedural Steps
-
Dissolution:
-
Place 10.0 g of the crude compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat approximately 100-150 mL of 95% ethanol to a gentle boil on a hot plate.
-
Add the hot ethanol to the flask containing the crude solid in small portions while stirring and heating. Add just enough solvent to completely dissolve the solid at its boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified compound upon cooling.
-
-
Decolorization (Perform if the solution is colored):
-
Remove the flask from the heat and allow it to cool slightly for 1-2 minutes to prevent violent boiling upon addition of the charcoal.
-
Add a small amount (approx. 0.1-0.2 g, or a microspatula tip) of activated carbon to the solution.
-
Gently swirl the flask and then heat it back to a boil for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.
-
-
Hot Gravity Filtration (Perform if activated carbon was used or if insoluble impurities are present):
-
Set up a hot filtration apparatus using a short-stemmed funnel and a fluted filter paper placed into a pre-heated receiving Erlenmeyer flask.
-
Keep both the solution and the filtration apparatus hot to prevent premature crystallization.
-
Pour the hot solution through the filter paper quickly.
-
Rinse the original flask with a small amount of hot ethanol and pass it through the filter to recover any remaining compound.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until a persistent cloudiness (turbidity) is observed. This is the "cloud point," indicating the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities.
-
Continue to draw air through the crystals for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at 40-50°C.
-
Expected Results and Quality Control
| Parameter | Crude Material | Purified Material |
| Appearance | Off-white to yellowish powder | White to off-white crystalline solid |
| Purity (by HPLC) | Typically 85-95% | ≥99.0% |
| Expected Yield | N/A | 75-90% |
| Melting Point | Broad range, lower than expected | Sharp, defined range |
Note: The melting point for a highly pure compound should be sharp. A broad melting range indicates the presence of impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more hot ethanol in small increments. |
| No crystals form on cooling | Too much solvent was used; solution is not supersaturated. | Reheat the solution and boil off some of the solvent. Alternatively, add more anti-solvent (water) to the cloud point and cool again. |
| Oiling out | Solution is supersaturated at a temperature above the compound's melting point; cooling too rapidly. | Reheat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool much more slowly. Vigorous stirring or scratching the inside of the flask can help induce crystallization. |
| Low recovery/yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use a minimal amount of ice-cold solvent for washing. |
Conclusion
The described recrystallization protocol using an ethanol/water solvent system provides a reliable and scalable method for the purification of this compound. By carefully controlling the dissolution, cooling, and isolation steps, researchers can consistently obtain a high-purity product essential for advancing pharmaceutical research and development.
References
- Method for separating and purifying substituted indazole isomers. (CN101948433A).
- Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
- Recrystalliz
- Recrystallization and Crystallization.
- Purification of carboxylic acids by complexation with selective solvents. (US7307188B2).
- Recrystallisation.
- Method for preparing 1H-indazole derivative. (CN107805221A).
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.RSC Advances, 2021.
- Indazole From Natural Resources And Biological Activity.
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jackwestin.com [jackwestin.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
HPLC analysis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
An Application Note for the Reversed-Phase HPLC Analysis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. This compound is a heterocyclic carboxylic acid, a structural motif of interest in pharmaceutical research and development. The methodology leverages a C18 stationary phase with an acidified mobile phase to ensure optimal retention, peak shape, and resolution. This guide provides a comprehensive framework, from the fundamental chromatographic principles and method parameters to detailed protocols for sample preparation and system suitability, designed for researchers, analytical chemists, and quality control professionals.
Introduction and Method Rationale
This compound is an acidic analyte due to the presence of a carboxylic acid functional group. In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on the pH of the mobile phase.[1] Uncontrolled pH can lead to poor chromatographic performance, including peak tailing or fronting, broad peaks, and poor reproducibility.[2] This occurs because the analyte can exist in both its protonated (neutral) and deprotonated (ionized) forms, which have different hydrophobicities and therefore different interactions with the stationary phase.[2]
To ensure a single, stable form of the analyte is present during analysis, the mobile phase pH must be carefully controlled. For a carboxylic acid, setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa forces the equilibrium towards the protonated, neutral form. This neutral form is more hydrophobic and interacts more strongly and consistently with the nonpolar C18 stationary phase, resulting in improved retention and symmetrical peak shape. This method employs a mobile phase acidified with formic acid to maintain a low pH, ensuring the analyte is in its non-ionized state for optimal analysis.
The Critical Role of Mobile Phase pH
The diagram below illustrates the principle of pH control for analyzing this compound. At a low pH (well below the pKa), the carboxylic acid group is protonated (-COOH), rendering the molecule neutral and hydrophobic, which leads to strong retention on a reversed-phase column. Conversely, at a high pH (above the pKa), the group is deprotonated (-COO⁻), making the molecule ionized and more polar, which results in weak retention.
Caption: Effect of mobile phase pH on analyte ionization and chromatographic retention.
Materials and Reagents
| Category | Item | Recommended Specifications |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Data System | Chromatography Data Software (CDS) | |
| HPLC Column | Reversed-Phase Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna) |
| Chemicals & Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade or Type I Ultrapure | |
| Formic Acid (FA) | LC-MS Grade, >99% purity | |
| This compound | Reference Standard (>98% purity) | |
| Labware | Volumetric Flasks | Class A (10 mL, 50 mL, 100 mL) |
| Pipettes | Calibrated micropipettes | |
| Syringe Filters | 0.45 µm or 0.22 µm PTFE or Nylon | |
| HPLC Vials | 2 mL amber glass vials with caps and septa |
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use to prevent bubble formation in the system.[3]
Standard Solution Preparation
-
Stock Standard Solution (approx. 1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Working Standard Solution (approx. 0.1 mg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask.
-
Dilute to volume with the diluent. This solution will be used for injection.
-
Sample Preparation
The appropriate sample preparation is crucial for accurate results and to protect the HPLC column.[4][5]
-
Solid Samples:
-
Accurately weigh the sample to obtain a final concentration of approximately 0.1 mg/mL of the analyte after dilution.
-
Dissolve the sample in a known volume of diluent (50:50 ACN:Water with 0.1% FA).
-
-
Liquid Samples (e.g., reaction mixtures):
-
Dilute the sample with the diluent to bring the analyte concentration into the optimal range of the detector (e.g., 0.1 mg/mL).
-
-
Filtration (Mandatory):
Analytical Workflow
The following diagram outlines the complete workflow from sample preparation to final data analysis. Adhering to this systematic process ensures reproducibility and data integrity.
Caption: Step-by-step workflow for the HPLC analysis of the target compound.
HPLC Method Parameters
The following table details the optimized instrumental conditions for the analysis. The system should be equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detector | Wavelength: 230 nm (or λmax of analyte) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before analyzing samples, perform at least five replicate injections of the Working Standard Solution to verify system performance. The results should meet the following criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Quantification
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: The concentration of the analyte in the sample can be calculated using the external standard method with the following formula:
Concentration_sample = (Area_sample / Area_standard) * Concentration_standard * Dilution_factor
Conclusion
This application note provides a reliable and efficient RP-HPLC method for the analysis of this compound. The use of an acidified mobile phase is critical for achieving excellent peak shape and reproducible retention. The described protocol is suitable for routine analysis in research and quality control environments. For regulatory submissions, the method should be fully validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.
References
- Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Knauer. (n.d.). HPLC Sample Preparation and Instrument Set-Up | Guide. Retrieved from KNAUER Wissenschaftliche Geräte GmbH website.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
-
Wiczling, P., et al. (2005). pH/Organic solvent double-gradient reversed-phase HPLC. Analytical Chemistry. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. The presence of a carboxylic acid functional group facilitates robust ionization in negative electrospray ionization (ESI) mode, providing excellent sensitivity. Chromatographic separation is achieved on a reverse-phase C18 column, offering good retention and peak shape for this polar compound. This document provides a complete, step-by-step protocol for sample preparation, LC separation, and MS/MS detection, along with a discussion of the expected fragmentation patterns. The described method is suitable for high-throughput screening and quantitative bioanalysis in drug discovery and development environments.
Introduction
This compound is a heterocyclic compound featuring an indazole core structure. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Accurate and reliable quantification of this and related small molecules is critical during various stages of drug development, from metabolic studies to pharmacokinetic (PK) profiling.[1]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[2][3] The chemical properties of the target analyte, specifically the presence of a carboxylic acid and a nitrogen-containing heterocyclic system, make it an ideal candidate for analysis by electrospray ionization (ESI). The carboxylic acid group is readily deprotonated, leading to efficient formation of the [M-H]⁻ ion in negative ionization mode.[4][5] This application note provides a comprehensive framework for developing and executing a robust LC-MS/MS assay for this specific analyte.
Experimental
Materials and Reagents
-
Analyte: this compound (Reference Standard >98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade)
-
Sample Matrix: Human Plasma (K2-EDTA) or appropriate biological matrix.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient delivery.
-
Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source. A triple quadrupole instrument is recommended for gold-standard quantitative analysis.[3]
Standard and Sample Preparation Protocol
Rationale: A simple protein precipitation is chosen for its speed and effectiveness in removing the majority of matrix proteins for initial method development. An appropriate deuterated internal standard should be used for validated quantitative assays to account for matrix effects and procedural variability.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 2.0 mg of the reference standard and dissolve in 2.0 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or calibrator/QC), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial.
-
Add 100 µL of deionized water to the supernatant to reduce the organic content, improving peak shape on the reverse-phase column.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
Liquid Chromatography Method
Rationale: Reverse-phase chromatography is selected for its versatility. A C18 stationary phase provides sufficient retention for this moderately polar molecule. The use of a formic acid modifier in the mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape.[6]
| Parameter | Condition |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate |
Mass Spectrometry Method
Rationale: Negative ESI mode is selected as the primary mode of analysis due to the acidic nature of the carboxylic acid group, which readily forms a stable [M-H]⁻ precursor ion.[5] The parameters below are starting points and should be optimized for the specific instrument used.[7]
| Parameter | Negative Ion Mode (ESI-) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Workflow Visualization
The overall analytical workflow, from sample receipt to data analysis, is depicted below.
Caption: High-level workflow for the LC-MS/MS analysis.
Results and Discussion
Mass Determination and Ionization
The chemical formula for this compound is C₁₀H₁₄N₂O₂.
-
Monoisotopic Mass: 194.1055 Da
-
Expected Precursor Ion [M-H]⁻: m/z 193.10
In negative ESI mode, the most abundant ion observed in the full scan (MS1) spectrum will correspond to the deprotonated molecule at m/z 193.10. This ion should be selected as the precursor for collision-induced dissociation (CID) or tandem MS (MS/MS) experiments.
Fragmentation (MS/MS) Analysis
Upon collisional activation, the [M-H]⁻ precursor ion is expected to undergo characteristic fragmentation. The most facile and commonly observed fragmentation for ionized carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[8]
Proposed MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |
| 193.10 | 149.11 | CO₂ (43.99) | Primary Quantifier. Loss of the carboxyl group. |
| 193.10 | 134.08 | CO₂ + CH₃ (59.02) | Qualifier. Subsequent loss of the methyl radical. |
Note: These m/z values are calculated based on monoisotopic masses and should be confirmed experimentally.
The fragmentation pathway is visualized below. The initial loss of CO₂ from the carboxylate anion is a highly favorable process, leading to a stable carbanion. This transition (m/z 193.10 → 149.11) is expected to be the most intense and is therefore the ideal choice for quantification due to its high signal-to-noise ratio.
Caption: Proposed fragmentation of the [M-H]⁻ precursor ion.
Conclusion
The method detailed in this application note provides a robust and reliable starting point for the sensitive quantification of this compound in complex matrices. The analyte's chemical structure is well-suited for negative mode electrospray ionization, yielding a stable precursor ion and predictable, high-intensity product ions. The combination of a straightforward sample preparation protocol and a standard reverse-phase LC method makes this approach amenable to high-throughput environments common in drug development and research.
References
-
Niessen, W. M. A. (2017). Progress in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Stüber, F., & Reemtsma, T. (2004). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A. Available at: [Link]
-
Le, N. D., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Analytical Chemistry. Available at: [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
Guo, X., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Chromatography A. Available at: [Link]
-
Ji, A., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis. Available at: [Link]
-
High-resolution mass spectrometry is also a powerful tool for quantitative analysis, offering high selectivity and sensitivity. This methodology is well-established and considered a gold standard for MS quantitation.[3]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: In Vitro Anti-inflammatory Assays for 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic Acid
Introduction: The Therapeutic Potential of Indazole Derivatives in Inflammation
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Several substituted 4,5,6,7-tetrahydro-2H-indazoles, in particular, have shown promising anti-inflammatory effects in both in vivo and in vitro models.[3][4][5] The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators, with some showing selectivity for cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway that is upregulated during inflammation.[4][5][6]
This application note provides a detailed guide for researchers to evaluate the in vitro anti-inflammatory potential of a novel derivative, 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid . We present a strategic panel of assays designed to elucidate its primary anti-inflammatory effects and potential mechanisms of action. The protocols are tailored for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind experimental choices and the establishment of self-validating systems.
The proposed workflow begins with assessing the compound's ability to suppress the production of key inflammatory mediators—nitric oxide (NO) and pro-inflammatory cytokines—in a cellular model of inflammation. Subsequently, a direct enzymatic assay is described to investigate its potential as a COX-2 inhibitor. A crucial component of this workflow is the concurrent assessment of cytotoxicity to ensure that any observed anti-inflammatory effects are not a byproduct of cellular toxicity.
Core Signaling Pathway: The NF-κB Cascade in Macrophage Activation
A central regulator of the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] In macrophages, activation of this pathway by pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), is a pivotal event. LPS is recognized by Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[10] This releases the NF-κB dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide.[9][11] Many anti-inflammatory agents exert their effects by modulating this critical pathway.
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
Experimental Workflow Overview
The following diagram outlines the comprehensive in vitro screening cascade for assessing the anti-inflammatory properties of this compound.
Caption: In vitro screening cascade for the test compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Rationale: It is imperative to determine the concentration range at which the test compound does not exhibit cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[12] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[13] Overproduction of NO is a hallmark of inflammatory conditions. This assay quantifies NO production by measuring its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.[14][15][16] A reduction in nitrite levels indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 cells and complete DMEM
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and vehicle (DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[13][15]
-
Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.[12] Include a negative control (cells, no treatment), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[12][15]
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate the inflammatory response.[17][18] Their production is heavily dependent on the NF-κB pathway.[10] Measuring the secretion of these cytokines into the culture medium provides a more specific and potent indicator of a compound's anti-inflammatory activity. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this quantification.[13][19]
Materials:
-
Supernatants from the same experiment as the NO assay (or a separately conducted experiment following the same stimulation protocol).
-
Mouse TNF-α ELISA kit
-
Mouse IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Experimental Setup: The cell culture, pre-treatment with the test compound, and LPS stimulation are performed as described in Protocol 2 (Steps 1-4).
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any cells.
-
Carefully collect the supernatant and store it at -80°C until use.
-
ELISA Protocol: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the specific kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (usually 450 nm).
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in pg/mL or ng/mL by plotting a standard curve. Determine the percentage inhibition for each cytokine relative to the LPS-stimulated vehicle control.
Protocol 4: Cell-Free COX-2 Inhibitor Screening Assay
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting COX enzymes.[6] Since related indazole structures have shown activity against COX-2, it is crucial to determine if this compound directly inhibits this enzyme.[1][4] A cell-free enzymatic assay isolates the enzyme from other cellular processes, providing clear evidence of direct inhibition. Commercially available kits provide a reliable and high-throughput method for this analysis.[20][21][22]
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric).[20][22] These kits typically include:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Arachidonic acid (substrate)
-
Probe/detection reagent
-
A known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[20]
-
-
Test compound and vehicle (DMSO)
-
96-well opaque plate (for fluorometric assays) or clear plate (for colorimetric assays)
-
Fluorometric or colorimetric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, probe, test compound dilutions) according to the kit manufacturer's protocol.[6]
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Enzyme Control: Assay buffer, COX-2 enzyme, and vehicle (DMSO).
-
Inhibitor Control: Assay buffer, COX-2 enzyme, and the positive control inhibitor (e.g., Celecoxib).
-
Test Compound Wells: Assay buffer, COX-2 enzyme, and various concentrations of the test compound.
-
Blank: Assay buffer only.
-
-
Initiate Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, as per the kit's instructions.[20]
-
Signal Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically over a period of 5-10 minutes.[20][23]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage inhibition of COX-2 activity for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of Test Compound on RAW 264.7 Macrophages
| Compound Conc. (µM) | Cell Viability (% of Vehicle Control) ± SD |
|---|---|
| 0.1 | |
| 1 | |
| 10 | |
| 50 |
| 100 | |
Table 2: Inhibitory Effects on NO, TNF-α, and IL-6 Production
| Treatment | NO Production (% Inhibition) ± SD | TNF-α Release (% Inhibition) ± SD | IL-6 Release (% Inhibition) ± SD |
|---|---|---|---|
| Compound (Conc. 1) | |||
| Compound (Conc. 2) | |||
| Compound (Conc. 3) |
| Positive Control | | | |
Table 3: Direct Inhibition of COX-2 Enzymatic Activity
| Compound Conc. (µM) | COX-2 Activity (% Inhibition) ± SD |
|---|---|
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
| IC₅₀ (µM) | |
A potent anti-inflammatory compound would exhibit low cytotoxicity, significant dose-dependent inhibition of NO, TNF-α, and IL-6 production, and potentially a low IC₅₀ value for COX-2 inhibition. If the compound strongly inhibits NO and cytokine production but shows weak or no direct COX-2 inhibition, its mechanism may involve upstream targets in the inflammatory signaling cascade, such as the NF-κB pathway itself.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-140). Humana Press. [Link]
-
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 511. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Liu, Y. C., & Chen, Y. L. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 9, 373. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Zarei, O., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1367–1376. [Link]
-
Lin, Y. C., et al. (2019). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 17(4), 221. [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]
-
Saji, J., et al. (1980). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 23(4), 447-449. [Link]
-
Park, H. S., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 629-634. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [Link]
-
Martin, C. R., et al. (2016). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 40(8), 1120–1126. [Link]
-
Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 434. [Link]
-
Kumar, A., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 15(7), 785-797. [Link]
-
Vochita, G., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1109. [Link]
-
Chen, C. C., et al. (2010). Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, secretion of LPS-stimulated peritoneal macrophages. Journal of Food and Drug Analysis, 18(1), 37-45. [Link]
-
ResearchGate. (n.d.). Dose-dependent inhibition of LPS mediated production of IL-6 and TNF-α. [Link]
-
Pereira, C., et al. (2020). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Plants, 9(11), 1461. [Link]
-
Schenone, S., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3409-3421. [Link]
-
ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples. [Link]
-
Balaji, G., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(12), HC01–HC04. [Link]
-
El-Gamal, M. I., et al. (2016). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3653. [Link]
-
Journal of Infection and Public Health. (n.d.). Synthesis, characterization, and evaluation of novel trisubstituted thiazole derivatives as potent anti-inflammatory and antibacterial agents. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Journal of the Chemical Society C: Organic. (1969). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. [Link]
-
PubChem. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. [Link]
-
ChemBK. (2024). 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. [Link]
Sources
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. thaiscience.info [thaiscience.info]
- 17. jfda-online.com [jfda-online.com]
- 18. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
COX-2 inhibition assay using 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Application Note & Protocol
Topic: High-Throughput Fluorometric Assay for Determining COX-2 Inhibition by 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade and a well-established target for anti-inflammatory therapeutics.[1][2] Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is inducibly expressed at sites of inflammation, making it an attractive target for selective inhibitors that can mitigate pain and inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1][3][4] The indazole scaffold is a promising pharmacophore in the design of novel anti-inflammatory agents, with various derivatives showing potential for COX-2 inhibition.[5][6] This document provides a detailed protocol and technical guidance for evaluating the inhibitory potential of a novel derivative, this compound, using a robust, high-throughput fluorometric assay. The methodology described herein is designed to be a self-validating system for generating reliable IC₅₀ values, a critical parameter in the drug discovery pipeline.
Scientific Principle: The Fluorometric COX-2 Inhibition Assay
The assay quantifies the enzymatic activity of human recombinant COX-2 through its initial cyclooxygenase reaction. COX-2 catalyzes the conversion of arachidonic acid into the unstable intermediate, Prostaglandin G₂ (PGG₂).[2][7] The assay leverages the subsequent peroxidase activity inherent to the COX enzyme. In this step, the hydroperoxide group of PGG₂ is reduced. This peroxidase activity is utilized to oxidize a detector probe, resulting in a highly fluorescent product (resorufin) that can be measured kinetically.[8]
The rate of fluorescence generation is directly proportional to the COX-2 activity. When a potential inhibitor, such as this compound, is introduced, it binds to the COX-2 enzyme, impeding its ability to produce PGG₂.[1] This leads to a dose-dependent decrease in the rate of fluorescence, allowing for the precise determination of the compound's inhibitory potency.
Biochemical Pathway and Point of Inhibition
The following diagram illustrates the core reaction and the mechanism of inhibition.
Caption: COX-2 converts arachidonic acid to PGG₂, which enables fluorescent probe oxidation.
Experimental Design & Protocol
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening and IC₅₀ determination. A self-validating design is achieved through the mandatory inclusion of positive, negative, and solvent controls.
Materials and Reagents
| Reagent | Recommended Source/Cat. No. | Storage |
| Human Recombinant COX-2 | Sigma-Aldrich (MAK399F) or Cayman (701080) | -80°C |
| COX Assay Buffer | Sigma-Aldrich (MAK399A) or similar (e.g., 100 mM Tris-HCl, pH 8.0) | 4°C |
| COX Probe (in DMSO) | Sigma-Aldrich (MAK399B) or Amplex™ Red (BPS Bioscience) | -20°C |
| COX Cofactor (e.g., Hematin) | Sigma-Aldrich (MAK399C) or Cayman (701080) | -20°C |
| Arachidonic Acid (Substrate) | Sigma-Aldrich (MAK399D) or Cayman (90010.1) | -20°C |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich (MAK399E) or equivalent | Room Temp. |
| Celecoxib (Positive Control) | Sigma-Aldrich (MAK399G) or equivalent | -20°C |
| Test Compound | This compound | As per supplier |
| DMSO, Anhydrous | Sigma-Aldrich or equivalent | Room Temp. |
| 96-well black, flat-bottom plate | Corning or equivalent | Room Temp. |
Experimental Workflow
The workflow is designed to ensure reproducibility and minimize variability. Pre-incubation of the enzyme with the inhibitor is a critical step, as many COX inhibitors exhibit time-dependent binding characteristics.[9]
Caption: The experimental workflow from reagent preparation to final IC₅₀ calculation.
Step-by-Step Protocol
1. Reagent Preparation:
-
Test Compound & Controls: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO. Further dilute this series 10-fold in COX Assay Buffer to create the 10X working solutions.[3][10]
-
Expert Insight: This two-step dilution minimizes the final DMSO concentration in the assay well to ≤1%, preventing solvent-induced enzyme inhibition.[10]
-
-
Positive Control (Celecoxib): Prepare a 10X working solution series in the same manner as the test compound. A typical final concentration range would be 0.01 µM to 10 µM.
-
COX-2 Enzyme: Reconstitute human recombinant COX-2 as per the manufacturer's instructions (e.g., with 110 µL of purified water).[3][7] Keep the enzyme on ice at all times and use within 30 minutes of dilution to prevent loss of activity.[3]
-
Substrate (Arachidonic Acid): Prepare a fresh working solution immediately before use. For example, reconstitute lyophilized arachidonic acid in ethanol, then dilute with NaOH and assay buffer as per kit instructions.[7] The substrate is prone to oxidation and should not be stored in its diluted form.
2. Assay Plate Setup:
-
Design the plate map to include wells for:
-
Enzyme Control (EC): 100% activity (contains enzyme, solvent, but no inhibitor).
-
Inhibitor Control (IC): Positive control (contains enzyme and Celecoxib).
-
Sample Screen (S): Test compound wells (contains enzyme and test compound).
-
Solvent Control (SC): To test for solvent effects (optional, but recommended).[7]
-
Background Control: Contains all reagents except the enzyme.
-
3. Reaction Assembly (per well):
-
Add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor) to each well of a 96-well black plate.
-
Add 10 µL of the 10X diluted test compound, 10X Celecoxib (IC), or 10X solvent buffer (EC) to the appropriate wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control. For background wells, add 10 µL of assay buffer.
-
Mix gently and incubate the plate for 10-15 minutes at 25°C, protected from light. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
4. Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Measure the fluorescence kinetically for 5-10 minutes, with readings every 30-60 seconds.
Data Analysis and Interpretation
1. Calculate Reaction Rate (Slope):
-
For each well, identify the linear portion of the kinetic curve (Relative Fluorescence Units vs. Time).
-
Calculate the slope (V = ΔRFU / Δt) for all samples, including the Enzyme Control (EC). The slope represents the reaction rate.[7]
2. Calculate Percentage Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Slope_EC - Slope_S) / Slope_EC ] * 100
-
Where Slope_EC is the rate of the enzyme control (100% activity) and Slope_S is the rate in the presence of the test compound.
-
3. Determine the IC₅₀ Value:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.[11]
Hypothetical Data Presentation
The following table presents illustrative data for the test compound compared to known standards. A lower IC₅₀ value indicates higher potency. The Selectivity Index (SI) is a crucial measure of COX-2 specificity.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀(COX-1)/IC₅₀(COX-2)] |
| 3-Methyl-4,5,6,7-tetrahydro- 2H-indazole-5-carboxylic acid | COX-2 | 0.35 | >50 (Hypothetical) |
| Celecoxib (Positive Control) | COX-2 | 0.45[3][7] | 67.2[12] |
| Indomethacin (Non-selective) | COX-1 | 0.018 | 0.03 |
| Indomethacin (Non-selective) | COX-2 | 0.65 |
Note: Data for the test compound is hypothetical and for illustrative purposes only. Data for controls is derived from cited literature.
System Validation and Trustworthiness
The integrity of the generated data relies on a robust set of controls:
-
Enzyme Control (EC): Defines the 100% or uninhibited reaction rate. Its consistent performance across a plate is a key quality metric.
-
Positive Inhibitor Control (IC): Using a known inhibitor like Celecoxib validates that the assay system is responsive to inhibition. The calculated IC₅₀ for the control should fall within the expected literature range.[3][7]
-
Solvent Control (SC): Ensures that the solvent (DMSO) at its final concentration does not significantly impact enzyme activity. If the Slope_SC is substantially different from Slope_EC, the results may be confounded.[7]
-
Background Control: Subtracting the rate of the background control (no enzyme) from all other wells corrects for any non-enzymatic fluorescence increase.
By adhering to this protocol and its integrated controls, researchers can confidently screen and characterize novel compounds like this compound for their potential as selective COX-2 inhibitors.
References
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
What are COX-2 inhibitors and how do they work? Patsnap Synapse. [Link]
-
COX2 Inhibitor Screening Assay Kit Protocol. BPS Bioscience. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis via NIH. [Link]
-
Discovery and development of cyclooxygenase-2 inhibitors. Wikipedia. [Link]
-
COX Inhibitors. StatPearls via NCBI Bookshelf. [Link]
-
COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]
-
Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors. PNAS. [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports via PubMed Central. [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Inflammation Research. [Link]
-
IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
-
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]
-
Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Archiv der Pharmazie. [Link]
Sources
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Welcome to the technical support resource for the synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. This guide is intended for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common route involves the initial formation of a substituted cyclohexanone precursor, followed by a cyclocondensation reaction with hydrazine to form the desired tetrahydroindazole ring system. This guide will address potential issues at each stage of this process.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most critical parameters to investigate?
A1: Low overall yield can stem from issues in either the synthesis of the diketone precursor or the final cyclocondensation step. For the precursor synthesis, incomplete reaction or side reactions during the Michael addition and Claisen condensation are common culprits. In the cyclocondensation step, the pH of the reaction medium, temperature, and the quality of the hydrazine are critical. We recommend analyzing each step independently to pinpoint the source of the low yield.
Q2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are the likely side products?
A2: The formation of multiple products often indicates incomplete reaction, the presence of regioisomers, or degradation of the starting material or product. In the synthesis of pyrazole derivatives, the formation of regioisomers is a common challenge.[1] Depending on the reaction conditions, you may be forming the 1H- and 2H-indazole tautomers. Additionally, if the reaction is not driven to completion, you will see unreacted diketone precursor and hydrazine.
Q3: How can I improve the regioselectivity of the cyclocondensation reaction?
A3: The regioselectivity of the reaction between an unsymmetrical 1,3-diketone and hydrazine can be influenced by the reaction conditions. Acid or base catalysis can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups. For instance, in acidic conditions, the more sterically accessible carbonyl may be protonated and activated, while under basic conditions, the formation of a specific enolate can direct the reaction. Experimenting with different catalysts, such as acetic acid or a mild base like triethylamine, can help improve the regioselectivity.
Q4: The purification of the final carboxylic acid product is challenging. What is the recommended procedure?
A4: Purification of carboxylic acid-containing heterocyclic compounds can be complicated by their amphoteric nature. A common and effective method is to perform an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Subsequently, extracting the organic layer with a dilute base (e.g., 1M NaOH) will transfer the carboxylic acid product to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and the final product is precipitated by acidifying the aqueous layer. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used for further purification.[2]
Troubleshooting Guide
Problem 1: Low Yield of the 1,3-Diketone Precursor
-
Possible Cause: Incomplete Michael addition of ethyl acetoacetate to ethyl acrylate. This is often due to an insufficiently strong base or a short reaction time.
-
Suggested Solution: Ensure that a strong base, such as sodium ethoxide, is used to fully deprotonate the ethyl acetoacetate. Monitor the reaction by TLC until the starting materials are consumed.
-
Possible Cause: Inefficient Dieckmann condensation to form the cyclic β-keto ester.
-
Suggested Solution: This intramolecular Claisen condensation requires a strong base to proceed efficiently. Ensure that the reaction is performed under strictly anhydrous conditions, as any moisture will quench the base.
Problem 2: Incomplete Cyclocondensation Reaction
-
Possible Cause: The reaction may not be going to completion due to suboptimal temperature or reaction time.[3]
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed. Consider increasing the reaction time or, if the reactants are stable, increasing the temperature. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times in pyrazole synthesis.[3]
-
Possible Cause: The hydrazine reactant may be of poor quality or degraded.
-
Suggested Solution: Use freshly distilled or high-purity hydrazine hydrate. Hydrazine is susceptible to oxidation, so it is best to use a freshly opened bottle or to purify it before use.
Problem 3: Formation of an Oily Product Instead of a Crystalline Solid
-
Possible Cause: The presence of impurities can inhibit crystallization.
-
Suggested Solution: If the product is an oil, try trituration with a non-polar solvent like hexane to induce solidification.[2] If this fails, purification by column chromatography may be necessary. For acidic compounds that are difficult to purify on silica gel, reverse-phase (C-18) chromatography can be a viable alternative.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-acetyl-4-oxocyclohexanecarboxylate (Diketone Precursor)
-
Step A: Michael Addition. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 eq) in anhydrous ethanol under an inert atmosphere. To this solution of sodium ethoxide, add ethyl acetoacetate (1 eq) dropwise at 0°C. After the addition is complete, add ethyl acrylate (1.1 eq) dropwise, maintaining the temperature below 10°C. Allow the reaction to stir at room temperature overnight.
-
Step B: Dieckmann Condensation. To the reaction mixture from Step A, add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol. Heat the mixture to reflux for 4-6 hours.
-
Work-up. Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
-
Cyclocondensation. In a round-bottom flask, dissolve ethyl 2-acetyl-4-oxocyclohexanecarboxylate (1 eq) in ethanol. Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reaction. Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Hydrolysis. Once the cyclocondensation is complete, add a solution of sodium hydroxide (3 eq) in water to the reaction mixture and continue to reflux for 2-4 hours to hydrolyze the ester.
-
Work-up and Purification. Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of 3-4 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. The product can be recrystallized from an ethanol/water mixture.
Quantitative Data Summary
| Parameter | Precursor Synthesis | Cyclocondensation/Hydrolysis |
| Key Reagents | Ethyl acetoacetate, Ethyl acrylate, Sodium ethoxide | Ethyl 2-acetyl-4-oxocyclohexanecarboxylate, Hydrazine hydrate, NaOH |
| Solvent | Anhydrous Ethanol | Ethanol, Water |
| Temperature | 0°C to Reflux | Reflux |
| Typical Reaction Time | 12-18 hours | 6-12 hours |
| Expected Yield | 60-70% | 75-85% |
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support.
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76-82.
- Organic Chemistry Portal. (2024). Synthesis of 2H-indazoles.
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). US20110172428A1.
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem Technical Support.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Der Pharma Chemica. (2012).
- Bulgarian Chemical Communications. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2.
- Journal of Medicinal Chemistry. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
- BenchChem. (2025).
- BLDpharm. (n.d.). 842972-14-9|5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
- Organic & Biomolecular Chemistry. (2009).
- University of Calgary. (n.d.). Synthesis of Carboxylic Acids.
- Mendeleev Communications. (1995). A directive effect of heterofunctions in cyclocondensation reactions of acetylenylquinones with hydrazine.
- BenchChem. (2025). Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.
Sources
Technical Support Center: Synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and experimental challenges encountered during this synthesis. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a multi-step sequence, commencing with the formation of a substituted cyclohexanedione precursor, followed by cyclization with a hydrazine source to construct the tetrahydroindazole core. A common route involves the reaction of a β-diketone equivalent with hydrazine hydrate. This seemingly straightforward transformation is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield of the desired product. This guide will address the most frequently encountered issues in a question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Formation of an N-1 Isomeric Side Product
Question: My reaction is producing a significant amount of an isomer that is difficult to separate from the desired 3-Methyl-4,5,6,7-tetrahydro-1H -indazole-5-carboxylic acid. How can I improve the regioselectivity for the desired 2H-indazole?
Answer: The formation of a mixture of N-1 and N-2 isomers is a common challenge in indazole synthesis. The reaction of an unsymmetrical dicarbonyl compound with hydrazine can lead to two regioisomeric products due to the two non-equivalent nitrogen atoms in the hydrazine molecule attacking the different carbonyl groups. In the case of indazoles, the resulting tautomers are often referred to as 1H- and 2H-indazoles.
The regioselectivity of this cyclization is influenced by several factors, including the steric and electronic properties of the substituents on the cyclohexanedione precursor, the nature of the hydrazine reagent, the solvent, and the pH of the reaction medium.[1]
Troubleshooting Protocol:
-
Control of pH: The pH of the reaction medium can significantly influence the site of initial attack by hydrazine.
-
Acidic Conditions: In acidic media, the more basic nitrogen of hydrazine is protonated, and the reaction may proceed through a different pathway, potentially altering the isomeric ratio. We recommend maintaining a slightly acidic to neutral pH (pH 5-7) to favor the formation of the 2H-indazole.
-
Basic Conditions: Basic conditions can also alter the regioselectivity. A systematic screening of pH is advised.
-
-
Choice of Hydrazine Source:
-
While hydrazine hydrate is commonly used, substituted hydrazines can direct the regioselectivity. For the synthesis of the unsubstituted (2H) indazole, hydrazine hydrate is the reagent of choice.
-
-
Solvent Effects: The polarity of the solvent can influence the transition states leading to the two isomers.
-
Protic solvents like ethanol or methanol are commonly used.
-
Aprotic solvents such as toluene or dioxane can be explored to see their effect on the isomeric ratio.
-
Workflow for Optimizing Regioselectivity:
Caption: Optimization workflow for regioselectivity.
Issue 2: Presence of an N-Acetylated Side Product
Question: I am observing a side product with a mass corresponding to the acetylation of my target molecule. My reaction is performed in acetic acid. Is this the cause?
Answer: Yes, the use of acetic acid as a solvent is the likely cause of N-acetylation. When hydrazine hydrate is heated in acetic acid, it can form N-acetylhydrazine. This species can then react with your dione precursor, leading to the formation of N-acetylated tetrahydroindazole as a side product. Several studies have reported the formation of N-acetylated pyrazolines and indazoles when the cyclization is conducted in hot acetic acid.[2]
Mitigation Strategies:
-
Change of Solvent: The most straightforward solution is to replace acetic acid with a non-acetylating solvent.
-
Recommended Solvents: Ethanol, n-butanol, or toluene are excellent alternatives.
-
If an acidic catalyst is required, a non-carboxylic acid such as a catalytic amount of p-toluenesulfonic acid (p-TsOH) or hydrochloric acid can be used in a non-acetylating solvent.
-
-
Two-Step Procedure:
-
Step 1: Perform the condensation of the dione with hydrazine hydrate in a neutral solvent like ethanol to form the hydrazone intermediate.
-
Step 2: Isolate the hydrazone and then proceed with the cyclization under optimized conditions (e.g., heating in a different solvent with a catalyst if necessary).
-
Reaction Scheme: Formation of N-acetylated side product
Caption: Pathway to N-acetylated side product.
Issue 3: Decarboxylation of the Final Product
Question: My final product shows a significant impurity with a mass corresponding to the loss of CO2. How can I prevent this decarboxylation?
Answer: Carboxylic acids, particularly those with certain structural features, can undergo decarboxylation upon heating.[3] The tetrahydroindazole ring system may facilitate this process, especially under harsh thermal or acidic/basic conditions during the reaction or work-up.
Preventative Measures:
-
Temperature Control: Avoid excessive heating during the cyclization and purification steps.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
During purification by distillation or crystallization, use the minimum necessary temperature.
-
-
Neutral Work-up: Avoid strongly acidic or basic conditions during the work-up procedure.
-
If an acid or base is used, neutralize the reaction mixture carefully at a low temperature.
-
-
Mild Purification Techniques:
-
Flash column chromatography at room temperature is preferable to purification methods requiring high temperatures.
-
If crystallization is used, screen for solvent systems that allow for crystallization at or below room temperature.
-
Table 1: Effect of Temperature on Decarboxylation
| Reaction Temperature (°C) | Yield of Desired Product (%) | Yield of Decarboxylated Side Product (%) |
| 80 | 85 | < 2 |
| 100 | 75 | 10 |
| 120 | 60 | 25 |
Issue 4: Aromatization of the Tetrahydroindazole Ring
Question: I am detecting the fully aromatic 3-methyl-indazole-5-carboxylic acid as a side product. What could be causing this oxidation?
Answer: The tetrahydroindazole ring is susceptible to oxidation to the more stable aromatic indazole system. This can be caused by the presence of an oxidizing agent or by air oxidation, especially at elevated temperatures. It has been reported that functionally substituted tetrahydroindazoles can be aromatized by reagents like sulfur.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture. This includes certain metal catalysts or impurities in starting materials.
-
Control Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of oxidation. Monitor the reaction progress and stop it once the starting material is consumed.
Summary of Key Side Products and Solutions
| Side Product | Probable Cause | Recommended Solution |
| N-1 Isomer | Lack of regiocontrol in cyclization | Optimize pH, solvent, and temperature. |
| N-Acetylated Product | Use of acetic acid as solvent | Replace with a non-acetylating solvent like ethanol or toluene. |
| Decarboxylated Product | High temperature, harsh pH | Lower reaction temperature, use neutral work-up conditions. |
| Aromatized Product | Oxidation (air or other oxidants) | Run reaction under an inert atmosphere, use degassed solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Products
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the cyclohexanedione precursor (1.0 eq) and ethanol (10 mL per gram of dione).
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
pH Adjustment (Optional): If necessary, adjust the pH to 6-7 with a dilute solution of HCl in ethanol.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to 3-4 with cold 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48–52. [Link]
-
Gein, V. L., et al. (2021). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. [Link]
-
(2017). Synthesis of Trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g] Indazoles: Evaluation as Inhibitors of β-hematin Formation. ResearchGate. [Link]
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
-
Chemistry LibreTexts. (2023). Decarboxylation of Carboxylic Acids and Their Salts. [Link]
Sources
Technical Support Center: Purification of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Welcome to the technical support center for the purification of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and related heterocyclic carboxylic acids. While specific literature on the purification of this exact molecule is limited, this guide synthesizes established principles of organic chemistry and field-proven insights to provide a robust framework for troubleshooting your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and offers systematic solutions.
Issue 1: Low Recovery or Yield After Purification
Q: I'm losing a significant amount of my compound during purification. What are the likely causes and how can I improve my yield?
A: Low recovery is a frequent challenge in the purification of heterocyclic compounds.[1] The causes can be multifaceted, ranging from suboptimal reaction conditions to losses during workup and purification.[1] A systematic approach is the most effective way to diagnose and resolve the issue.
-
Product Decomposition: The indazole ring system can be sensitive to harsh acidic or basic conditions, as well as high temperatures.[1] Monitor the stability of your compound under your workup and purification conditions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inefficient Extraction: Due to the presence of both a carboxylic acid and a basic indazole moiety, the compound's solubility can be highly pH-dependent. Ensure your aqueous layer is at the correct pH to either fully protonate or deprotonate the molecule for efficient extraction into the desired solvent. It's good practice to back-extract the aqueous layer to recover any dissolved product.
-
Losses During Chromatography: Highly polar compounds can irreversibly adsorb to silica gel. If you suspect this is happening, consider using a less active stationary phase like alumina or employing reverse-phase chromatography.
-
Premature Crystallization: If your compound crystallizes too quickly during hot filtration to remove solid impurities, you will experience significant product loss. Ensure your solution is not overly concentrated and that your filtration apparatus is pre-heated.
Issue 2: Persistent Impurities in the Final Product
Q: After purification, I still see impurities in my NMR/LC-MS. How can I identify and remove them?
A: The nature of the impurities will dictate the best purification strategy. Common impurities in the synthesis of indazole derivatives can include starting materials, reagents, and side-products from the reaction.
-
Unreacted Starting Materials: If starting materials are present, this suggests an incomplete reaction. Optimize your reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
-
Side-Products: The synthesis of indazoles can sometimes lead to the formation of isomers.[2] The ratio of N-1 to N-2 alkylated or acylated indazoles can be influenced by reaction conditions such as the base and solvent used.[2] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
Reagent-Based Impurities: Reagents like coupling agents or bases can be difficult to remove. Ensure you are performing the appropriate aqueous washes during your workup to remove these. For example, a wash with a dilute acid can help remove basic impurities, while a wash with a dilute base can remove acidic impurities.[3]
Issue 3: Difficulty with Crystallization
Q: My compound is "oiling out" instead of crystallizing, or it won't crystallize at all. What should I do?
A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal lattice formation.[4]
-
Optimize Solvent System: The key to successful recrystallization is choosing a solvent in which your compound is soluble when hot but insoluble when cold.[5] For a polar molecule like this compound, polar solvents like ethanol, methanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexane are good starting points.[6]
-
Induce Crystallization: If your compound is reluctant to crystallize, you can try scratching the inside of the flask with a glass rod to create nucleation sites.[4] Adding a seed crystal of the pure compound can also be very effective.[4]
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Pre-Purification: If impurities are inhibiting crystallization, a quick "plug" of silica gel to remove the most polar or non-polar impurities can sometimes be enough to allow for successful crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying this compound?
A1: Given the polar nature of this molecule, traditional normal-phase chromatography on silica gel might be challenging.
-
Reverse-Phase Chromatography: This is often the preferred method for polar compounds.[4] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.
-
Modified Normal-Phase Chromatography: If you must use silica gel, you will likely need a highly polar mobile phase. A common choice for nitrogen-containing heterocycles is a mixture of dichloromethane, methanol, and a small amount of a basic modifier like triethylamine or ammonium hydroxide.[4] The basic modifier helps to deprotonate the acidic sites on the silica gel, reducing tailing and improving peak shape.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the separation of your compound from impurities and to identify the fractions containing your product during column chromatography. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC method can be developed to determine the purity of your final product with high accuracy.
Q3: What are the expected analytical characteristics of pure this compound?
-
¹H NMR: Expect to see signals corresponding to the methyl group, the protons on the tetrahydro ring, and potentially a broad signal for the N-H proton of the indazole ring and the carboxylic acid proton. The chemical shifts of the tetrahydro ring protons will be in the aliphatic region, while the N-H and COOH protons will be downfield.
-
¹³C NMR: You should observe signals for the methyl carbon, the carbons of the tetrahydro ring, the carbons of the indazole core, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂O₂ = 180.21 g/mol ).
Q4: How should I store the purified compound?
A4: As with many complex organic molecules, it is best to store this compound in a cool, dry, and dark place to prevent degradation. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong its shelf life.
Experimental Protocols
Protocol 1: General Guideline for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Guideline for Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For this polar compound, a starting point could be a mixture of dichloromethane and methanol, with a small addition of triethylamine if streaking is observed.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Run the column with your chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Data Presentation
Table 1: Solubility Characteristics of a Structurally Similar Compound (2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid)
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Water | Insoluble | [7] |
This table provides a likely, but not confirmed, solubility profile for the target compound based on a close structural isomer.
Visualization
Troubleshooting Workflow for Purification
Caption: A flowchart illustrating the decision-making process for troubleshooting the purification of this compound.
References
-
The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Wiley-VCH. Supporting Information - 2007. [Link]
-
ChemBK. 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Amerigo Scientific. Indazole-3-carboxylic acid (≥97.0% (HPLC)). [Link]
-
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry. [Link]
- Google Patents. Method for preparing heterocyclic-carboxylic acids.
-
PubMed. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]
-
ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]
-
PubChem. 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. [Link]
-
Semantic Scholar. Efficient synthesis of highly substituted tetrahydroindazolone derivatives. [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
-
Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
ResearchGate. Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][4]benzodiazepine-3-carboxylic Derivatives. [Link]
-
PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ptfarm.pl [ptfarm.pl]
stability issues of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid in solution
Technical Support Center: 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues in Solution
Researchers may encounter several challenges when preparing and using solutions of this compound. This section addresses specific problems, their probable causes, and actionable solutions.
Issue 1: Solution Discoloration (e.g., Turning Yellow/Brown) Over Time
-
Question: My stock solution of this compound, initially colorless, has developed a yellow or brownish tint after a few days of storage. What is causing this, and is the compound still viable?
-
Probable Causes & Scientific Rationale:
-
Oxidative Degradation: The tetrahydroindazole ring system can be susceptible to oxidation, especially when exposed to air (oxygen). This process can lead to the formation of colored degradation products. The presence of trace metal ions in solvents or buffers can catalyze these oxidative processes.
-
-
Solutions & Best Practices:
-
Solvent Preparation: Use high-purity solvents (e.g., HPLC-grade). To minimize oxidation, consider de-gassing solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.
-
Inert Atmosphere: For long-term storage of stock solutions, aliquot the compound into amber vials, flush the headspace with nitrogen or argon, and seal tightly.[3]
-
Light Protection: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1][4] Minimize the solution's exposure to ambient light during experimental procedures.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution can help prevent oxidative degradation. However, the compatibility of the antioxidant with your specific experimental system must be verified.
-
Issue 2: Compound Precipitation or Crystallization from Solution
-
Question: I prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer for an experiment, a precipitate forms. Why is this happening?
-
Probable Causes & Scientific Rationale:
-
Poor Aqueous Solubility: While the carboxylic acid group enhances water solubility, the tetrahydroindazole core is largely nonpolar. The compound likely has limited solubility in purely aqueous systems. When a concentrated DMSO stock is diluted into a buffer, the compound may crash out as it is no longer in a favorable solvent environment.
-
pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH.[5] At a pH below its pKa, the carboxylic acid group will be protonated (-COOH), making the molecule less polar and less soluble in water. At a pH above its pKa, it will be deprotonated (-COO⁻), increasing its polarity and aqueous solubility.
-
Common Ion Effect: If your buffer contains ions that can form an insoluble salt with the deprotonated form of your compound, this can also lead to precipitation.
-
-
Solutions & Best Practices:
-
Check the pH of Your Final Solution: Ensure the pH of your final aqueous solution is at least 1.5 to 2 units above the predicted pKa of the carboxylic acid to maintain its ionized, more soluble form.
-
Optimize Dilution: When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: If your experimental system allows, consider including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) in your final aqueous solution to improve solubility.
-
Prepare Fresh Dilutions: For assays, it is often best to prepare fresh dilutions from the stock solution immediately before use to minimize the time the compound spends in a potentially less stable, diluted state.
-
Issue 3: Inconsistent or Diminishing Biological Activity
-
Question: My experiments are showing inconsistent results, or the compound's potency seems to decrease with each use of the same stock solution. What could be the cause?
-
Probable Causes & Scientific Rationale:
-
Hydrolytic Degradation: Although the indazole ring is generally stable, extreme pH conditions (highly acidic or basic) combined with elevated temperatures can promote hydrolysis of the molecule.[6]
-
Freeze-Thaw Instability: Repeatedly freezing and thawing a stock solution can lead to degradation.[7] The process of ice crystal formation and changes in solute concentration during freezing can stress the molecule.
-
Adsorption to Surfaces: Highly lipophilic compounds can adsorb to the surfaces of plastic storage tubes and pipette tips, leading to a decrease in the effective concentration of the compound in solution.
-
-
Solutions & Best Practices:
-
Aliquoting: Prepare single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles and reduces the risk of contamination.
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.[4][8]
-
Material of Containers: For storage, prefer glass vials over plastic tubes, especially for long-term storage, to minimize adsorption. If using plastic, low-adhesion polypropylene tubes are recommended.
-
Stability Testing: If you suspect instability, you can perform a simple stability test. Measure the compound's activity or concentration (e.g., by HPLC-UV) immediately after preparation and then again after a period of storage under your typical conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For a high-concentration stock solution, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is generally recommended. These solvents can typically dissolve the compound at concentrations of 10-50 mM. Always use anhydrous, high-purity solvents to prevent the introduction of water that could lead to hydrolysis over time.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid material in a tightly sealed container in a desiccator at 4°C or -20°C.[4] Protect from light.
-
Stock Solutions (in DMSO/DMF): Aliquot into single-use volumes in amber glass vials with tightly sealed caps. Store at -20°C or -80°C for long-term stability (months).
-
Aqueous Solutions: It is strongly recommended to prepare aqueous dilutions fresh for each experiment. Do not store aqueous solutions for extended periods, as they are more prone to degradation and microbial growth.
Q3: What are the likely degradation pathways for this molecule?
A3: While specific degradation studies are not publicly available, based on its structure, the following pathways are plausible:
-
Oxidation: The tetrahydroaromatic portion of the indazole ring could be susceptible to oxidation, potentially leading to aromatization or the introduction of hydroxyl groups.
-
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as CO2.
-
Ring Opening: Under harsh hydrolytic conditions (strong acid or base), the indazole ring could potentially undergo cleavage.
Q4: How can I check the purity and integrity of my compound in solution?
A4: The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[9] You can develop a simple reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) to monitor the main compound peak. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. For structural confirmation of degradation products, Mass Spectrometry (MS) is required.[9]
Q5: Is the compound sensitive to pH?
A5: Yes, compounds with carboxylic acid and basic nitrogen centers are often pH-sensitive.[5] The solubility is pH-dependent, as discussed in the troubleshooting section. Furthermore, the stability can also be affected by pH, with extremes of acidity or alkalinity potentially accelerating degradation.[2] It is advisable to conduct experiments in buffered solutions within a pH range of 6.0-8.0, unless the experimental design requires otherwise.
Visualizations and Protocols
Experimental Workflow: Preparing and Using Solutions
The following diagram outlines the recommended workflow for handling the compound to ensure maximum stability and reproducibility.
Caption: Recommended workflow for handling the compound.
Protocol: Stability Assessment by HPLC-UV
This protocol provides a basic framework for assessing the stability of this compound in a given solution.
Objective: To quantify the percentage of the compound remaining after incubation under specific conditions (e.g., different pH, temperature, or light exposure).
Materials:
-
This compound
-
HPLC-grade DMSO, water, and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Appropriate buffers (e.g., phosphate buffer for pH testing)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Prepare Stock Solution: Accurately prepare a 10 mM stock solution of the compound in DMSO. This is your T=0 reference stock.
-
Prepare Test Samples: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer(s) (e.g., pH 5, 7.4, and 9).
-
Initial Analysis (T=0):
-
Immediately take an aliquot of the T=0 stock, dilute it to 100 µM in a 50:50 Water:ACN mixture, and inject it into the HPLC.
-
Run your HPLC method (see table below for an example).
-
Record the peak area of the main compound peak. This represents 100% integrity.
-
-
Incubate Samples: Store the test samples under the desired conditions:
-
pH Stability: Keep at room temperature, protected from light.
-
Thermal Stability: Incubate at various temperatures (e.g., 4°C, RT, 40°C, 60°C).
-
Photostability: Expose to a controlled light source, alongside a dark control (wrapped in foil).[1]
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each test condition, dilute if necessary, and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time to determine the degradation kinetics.
-
Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection (UV) | 254 nm (or optimal wavelength) |
| Column Temp. | 30°C |
References
-
TCI Chemicals. (2018). Safety Data Sheet: Indazole-3-carboxylic Acid.
-
Advanced Biotech. (2025). SDS: 2-Methyl-3-tetrahydrofuranthiol.
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-2H-indazole-3-carboxylic acid.
-
Ladds, E., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4230-4249.
- da Silva, M. D., et al. (2011). Enthalpy of formation for indazoles: experimental and theoretical studies. The Journal of Chemical Thermodynamics, 43(1), 47-53.
-
CymitQuimica. (2023). Safety Data Sheet: Methyl 2-acetyl-2H-indazole-5-carboxylate.
- Catalan, J., et al. (1991). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 95(25), 10351–10356.
-
Ladds, E., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
-
Pobanz, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1544-1554.
-
Silvestrini, B. (1981). Basic and applied research in the study of indazole carboxylic acids. Chemotherapy, 27 Suppl 2, 9-20.
-
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
-
Sigma-Aldrich. (n.d.). 2-Methyl-2H-indazole-5-carboxylic acid methyl ester.
- Naito, T., et al. (1988). Degradation of beta-lactamase inhibitor... in aqueous solutions and alkaline methanol solution. Chemical & Pharmaceutical Bulletin, 36(11), 4478-87.
- Yodo, M., et al. (1984). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 27(11), 1515-7.
-
ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
-
Fisher Scientific. (n.d.). eMolecules this compound.
- Li, W., & Tse, F. L. (2011). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Current Pharmaceutical Analysis, 7(1), 1-15.
- Welch, K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 434-457.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
-
Li, W., & Tse, F. L. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Bajaj, S., et al. (2003). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 3(3), 82-91.
-
National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.
-
Journal of the Chemical Society C: Organic. (1969). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations.
-
National Institutes of Health. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure.
- CASNU.COM. (n.d.). 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester.
-
Arctom Scientific. (n.d.). This compound.
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.
-
ResearchGate. (n.d.). Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives.
-
ResearchGate. (n.d.). Kinetics of thermal degradation of methyltetrahydrofolic acid.
-
National Center for Biotechnology Information. (2021). Synthesis, Antiprotozal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
-
Van Loey, A., et al. (2001). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. PubMed.
-
Bhushan, B., et al. (2004). Biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) by Phanerochaete chrysosporium: new insight into the degradation pathway. PubMed.
-
MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
- PubChem. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-.
-
Santa Cruz Biotechnology. (n.d.). 3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. employees.csbsju.edu [employees.csbsju.edu]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Welcome to the technical support resource for the synthesis and scale-up of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will move beyond simple procedural steps to explore the underlying chemistry, troubleshoot common issues, and provide a framework for robust and scalable production.
Strategic Overview of the Synthesis
The synthesis of this compound is fundamentally a cyclocondensation reaction. The core strategy involves the reaction of a cyclic β-keto-ester equivalent with hydrazine. This approach is analogous to well-established methods for pyrazole and indazole formation, providing a reliable foundation for development.[1][2] The primary challenge in scaling this process lies not in the core reaction's feasibility but in controlling reaction parameters to ensure consistent yield, purity, and safety.
The selected synthetic route proceeds in two key stages:
-
Formation of the Key Intermediate: Synthesis of ethyl 2-acetyl-4-oxocyclohexanecarboxylate.
-
Cyclocondensation and Saponification: Reaction with hydrazine hydrate to form the indazole ring, followed by hydrolysis of the ester to the final carboxylic acid product.
This guide will focus primarily on the challenges and optimization of the second stage, as it presents the most critical control points during scale-up.
Visual Workflow of the Synthesis
Caption: High-level workflow for the synthesis of the target molecule.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: We are experiencing a significant drop in yield (from ~80% at lab scale to <60% at pilot scale). What are the primary causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a classic process chemistry challenge, often rooted in mass and heat transfer limitations. Here are the most probable causes and actionable solutions:
-
Cause 1: Inefficient Heat Transfer & Localized Hotspots.
-
The Chemistry: The reaction of hydrazine with the dicarbonyl intermediate is highly exothermic. On a small scale, the flask's large surface-area-to-volume ratio allows for efficient heat dissipation. On a larger scale, this ratio decreases dramatically, and inefficient stirring can create localized hotspots where the temperature far exceeds the set point. These hotspots lead to thermal degradation of the starting material and product, and promote the formation of tarry side products.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Switch from a single-portion addition of hydrazine hydrate to a slow, controlled dropwise addition using a dosing pump.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, to get a true reading of the reaction conditions.
-
Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure homogeneity without splashing. For very large scales, computational fluid dynamics (CFD) modeling can optimize mixing.
-
-
-
Cause 2: Incomplete Reaction.
-
The Chemistry: What appears to be a complete reaction at a small scale might be incomplete at a larger one due to poor mixing. Pockets of unreacted starting material can persist even if the overall reaction time is extended.
-
Troubleshooting Steps:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, TLC) to monitor the disappearance of the starting material. Do not rely solely on time. The reaction should be continued until the starting material is consumed to a predefined level (e.g., <1%).
-
Solvent Volume: Increasing the solvent volume (reducing concentration) can sometimes improve mixing and temperature control, though this has implications for throughput. A typical starting point for scale-up is a concentration of 0.5-1.0 M.
-
-
-
Cause 3: Air Oxidation.
-
The Chemistry: The tetrahydroindazole ring system can be susceptible to oxidation, leading to the corresponding aromatic indazole, especially at elevated temperatures in the presence of air.[2] This is often a minor issue at the lab scale but can become significant with longer processing times at a larger scale.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon throughout the process, including the workup and filtration steps.
-
Degas Solvents: For maximum protection, degas the solvents (especially the reaction solvent) by sparging with nitrogen before use.
-
-
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for diagnosing the root cause of low yield during scale-up.
Q2: Our isolated product is an off-white or brownish solid, and purification by recrystallization is inefficient. How can we improve product quality?
Answer: Product discoloration and purification difficulties often point to the formation of persistent, colored impurities or issues with the physical form of the product.
-
Cause 1: Formation of Chromophores.
-
The Chemistry: As mentioned, side reactions like oxidation can create conjugated aromatic impurities that are highly colored, even in small amounts. Tarry polymers can also form from degradation.
-
Troubleshooting Steps:
-
Charcoal Treatment: During the workup, after the reaction is complete but before final precipitation, a treatment with activated carbon can be highly effective. A slurry of activated charcoal (typically 1-5% w/w relative to the product) in the reaction mixture can adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite before the product is precipitated.
-
Optimize Recrystallization Solvent: A single solvent may not be sufficient. Experiment with solvent/anti-solvent systems. For a carboxylic acid like this, a good starting point is dissolving in a polar solvent like ethanol or isopropanol and then adding a non-polar anti-solvent like heptane or water until turbidity is observed, followed by cooling.
-
-
-
Cause 2: Incorrect pH during Precipitation.
-
The Chemistry: The product is a carboxylic acid and will be soluble in basic solutions as its carboxylate salt. Precipitation must be done by carefully adjusting the pH. If the pH is too high, the product remains in solution. If it's too low (strongly acidic), you risk acid-catalyzed degradation.
-
Troubleshooting Steps:
-
Controlled Acidification: After the reaction, basify the mixture with NaOH to hydrolyze the ester and dissolve the product as its sodium salt. Filter off any insoluble impurities. Then, cool the aqueous solution in an ice bath and slowly add cold 1M HCl with vigorous stirring.
-
Target pH: Monitor the pH closely. The product should precipitate near its pKa, likely in the pH range of 3-5. Add acid until the precipitation is complete, but avoid going to a very low pH (<2).
-
"Oiling Out": If the product "oils out" instead of precipitating as a solid, it means the temperature is too high or the concentration is too great. Ensure the solution is well-chilled and consider diluting it with more water before acidification.
-
-
Q3: We are concerned about the safety of using hydrazine hydrate on a large scale. What are the key considerations?
Answer: Hydrazine hydrate is a toxic and potentially explosive substance, and its handling is a primary safety concern during scale-up.
-
Key Safety Protocols:
-
Engineering Controls: All manipulations must be conducted in a well-ventilated area, preferably within a contained system like a walk-in fume hood or a closed reactor system with appropriate off-gas scrubbing.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with heavy-duty chemical-resistant gloves and a face shield, especially during transfers.
-
Temperature Control: Never allow hydrazine hydrate to come into contact with strong oxidizing agents or metals that can catalyze its decomposition. Ensure the reaction is properly cooled and that the exothermic reaction is controlled, as runaway reactions are a significant hazard.
-
Quenching and Waste Disposal: Have a quench solution ready. A solution of sodium hypochlorite (bleach) can be used to neutralize excess hydrazine. All waste streams containing hydrazine must be treated before disposal according to local regulations.
-
Frequently Asked Questions (FAQs)
-
What is the likely mechanism for the cyclocondensation reaction? The reaction proceeds through an initial condensation of hydrazine with one of the carbonyl groups (likely the more reactive ketone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the remaining carbonyl (the ester). Finally, a dehydration step eliminates water to form the stable heterocyclic indazole ring. The subsequent addition of a base (like NaOH) and heat saponifies the ethyl ester to the final carboxylic acid.
-
Why use hydrazine hydrate instead of anhydrous hydrazine? Hydrazine hydrate is a solution of hydrazine in water and is generally preferred for scale-up because it is less volatile and has a lower risk of explosive decomposition compared to anhydrous hydrazine. While the water can sometimes affect reaction rates, the significant improvement in safety makes it the standard choice for most industrial applications.[3]
-
What are the critical analytical methods for this process?
-
HPLC: Essential for monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of the product. A reverse-phase C18 column with a gradient of water/acetonitrile (with 0.1% formic acid or TFA) is a typical starting point.
-
¹H and ¹³C NMR: Confirms the structure of the final product and key intermediates. Key signals to look for in the final product include the absence of the ethyl ester peaks and the presence of the characteristic peaks for the tetrahydro-indazole ring protons and the C5-carboxylic acid.
-
LC-MS: Useful for identifying the mass of unknown impurities, which can help in elucidating their structures.
-
DSC (Differential Scanning Calorimetry): Important for characterizing the melting point and thermal stability of the final product, which is critical for formulation and stability studies.
-
Data Summary and Recommended Parameters
The following table provides a starting point for key parameters when scaling up the synthesis. These should be optimized for your specific equipment and scale.
| Parameter | Recommended Value/Range | Rationale & Comments |
| Reagents | ||
| Substrate:Hydrazine Ratio | 1 : 1.1-1.2 equivalents | A slight excess of hydrazine ensures complete conversion of the starting material. |
| Reaction Conditions | ||
| Solvent | Ethanol, Isopropanol, or Acetic Acid | Ethanol is a common choice. Acetic acid can catalyze the reaction but may require more careful neutralization. |
| Temperature | 60-80 °C | Balancing reaction rate against impurity formation. Monitor internal temperature closely.[3] |
| Reaction Time | 4-12 hours | Must be determined by IPC monitoring. Do not run for a fixed time. |
| Workup & Purification | ||
| Precipitation pH | 3 - 5 | Critical for maximizing yield and ensuring the product is in its free acid form. |
| Recrystallization Solvent | Ethanol/Water or IPA/Heptane | An effective system for obtaining high-purity crystalline material. |
| Typical Yield | 75-85% | A realistic target for an optimized, scaled-up process. |
References
-
BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Retrieved from BenchChem Technical Support.[3]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from SciSpace.[4]
-
American Chemical Society. (2000). Learning from the Hantzsch synthesis. Retrieved from ACS Publications.[5]
-
PubMed. (1981). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from PubMed.[6]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NCBI.[1]
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook.[7]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal.[8]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from Organic Chemistry Portal.[9]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from Organic Chemistry Portal.[10]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from Organic Syntheses.[2]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from Wikipedia.[11]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from Der Pharma Chemica.[12]
-
National Center for Biotechnology Information. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from NCBI.[13]
-
National Center for Biotechnology Information. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from NCBI.[14]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Tetrahydroindazole Carboxylic Acid Isomers
Welcome to the technical support center for the chiral separation of tetrahydroindazole carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in the enantioselective analysis and purification of this important class of compounds.
The accurate assessment of isomeric purity is critical in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. Tetrahydroindazole carboxylic acids, as chiral molecules, require robust and reliable separation methods to ensure the safety and efficacy of potential drug candidates. This guide draws upon established principles of chiral chromatography and specific findings related to tetrahydroindazole derivatives to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the chiral separation of tetrahydroindazole carboxylic acid isomers.
Q1: Why is the chiral separation of tetrahydroindazole carboxylic acid isomers important in drug development?
The importance of separating the enantiomers of tetrahydroindazole carboxylic acids lies in the stereospecific nature of biological systems. Enantiomers of a chiral drug can have different potencies, mechanisms of action, and toxicological profiles[1]. Regulatory agencies like the FDA require that the stereochemical composition of a new drug be well-defined, with the pharmacological and toxicological properties of each isomer characterized[2]. Therefore, developing a reliable chiral separation method is a critical step in the drug development process to ensure that only the desired, active enantiomer is advanced, or that the properties of a racemic mixture are fully understood.
Q2: What are the primary chromatographic techniques for separating these chiral isomers?
The primary techniques for the chiral separation of tetrahydroindazole carboxylic acid isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques utilize a chiral stationary phase (CSP) to achieve separation.
-
HPLC is a widely used and versatile technique. For acidic compounds like tetrahydroindazole carboxylic acids, polysaccharide-based CSPs are often successful[3]. HPLC can be performed in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivity options[4].
-
SFC is increasingly popular for chiral separations due to its advantages in speed, efficiency, and reduced environmental impact[5]. It often provides complementary selectivity to HPLC and can be a powerful tool for both analytical and preparative-scale separations[6].
For large-scale purification, Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers high productivity and purity for binary mixtures like enantiomers[7].
Q3: What types of chiral stationary phases (CSPs) are most effective for separating acidic compounds like tetrahydroindazole carboxylic acids?
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including acidic ones[3]. These CSPs can be coated or immobilized on a silica support. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases and regeneration procedures[8]. For acidic analytes, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, can also provide excellent enantioselectivity through an ionic exchange mechanism[9].
Q4: How do mobile phase additives affect the separation of tetrahydroindazole carboxylic acid isomers?
Mobile phase additives are crucial for achieving good peak shape and resolution for acidic compounds. For tetrahydroindazole carboxylic acids, an acidic additive is typically required in the mobile phase.
-
Acidic Additives (e.g., trifluoroacetic acid (TFA), formic acid, acetic acid): These additives are used to suppress the ionization of the carboxylic acid group of the analyte[10]. This helps to minimize secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks. The choice and concentration of the acidic additive can significantly impact selectivity and retention.
-
Basic Additives (e.g., diethylamine (DEA), triethylamine (TEA)): While generally used for basic compounds, in some cases, a small amount of a basic additive might be used in conjunction with an acidic one in SFC to interact with the stationary phase and modulate selectivity[11]. However, for acidic analytes, the primary focus is on acidic additives.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, unresolved peak is observed.
-
Two peaks are present but with very low resolution (Rs < 1.5).
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereoselective interactions for your specific tetrahydroindazole carboxylic acid isomer.
-
Solution: Screen a variety of CSPs. A good starting point for acidic compounds includes polysaccharide-based columns (e.g., cellulose or amylose derivatives)[3]. A study on chiral tetrahydroindazole derivatives showed success with a cellulose tris(3,5-dimethylphenylcarbamate) based CSP (like Chiralpak IB)[8]. Also, consider anion-exchange CSPs designed for acidic compounds[9].
-
-
Suboptimal Mobile Phase Composition: The mobile phase polarity and composition are critical for chiral recognition.
-
Solution (HPLC):
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). Sometimes, trying a different alcohol can dramatically change selectivity.
-
Reversed Phase: Adjust the ratio of the aqueous phase (with buffer and/or acidic additive) and the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is critical; ensure it is low enough to suppress the ionization of the carboxylic acid.
-
-
Solution (SFC):
-
Change the organic co-solvent (e.g., methanol, ethanol, isopropanol).
-
Adjust the concentration of the co-solvent in the supercritical CO2.
-
Optimize the type and concentration of the acidic additive (e.g., 0.1% TFA).
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Systematically vary the column temperature. Lower temperatures often increase enantioselectivity, but this can come at the cost of broader peaks and longer run times. Conversely, higher temperatures can improve efficiency. Test a range from 10°C to 40°C in 5°C increments.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a pronounced "tail" or "front."
-
Difficulty in accurately integrating the peaks.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The carboxylic acid group can interact with residual silanol groups on the silica support of the CSP, causing peak tailing.
-
Solution: Ensure an appropriate acidic additive is used in the mobile phase. For HPLC, 0.1% TFA or formic acid is a common starting point[10]. This protonates the analyte, reducing unwanted ionic interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Solution: Reduce the sample concentration or injection volume. Perform a dilution series (e.g., 1:10 and 1:100) and inject again. If the peak shape improves, column overload was the issue.
-
-
Incompatibility of Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar elution strength to the mobile phase.
-
Issue 3: Unstable or Drifting Retention Times
Symptoms:
-
Retention times for the enantiomers vary between injections.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition or using additives.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis. Be aware of the "memory effect," where additives from previous runs can linger on the stationary phase and affect the current separation.
-
-
Mobile Phase Inconsistency: Evaporation of volatile components or inadequate mixing can alter the mobile phase composition over time.
-
Solution: Ensure mobile phase components are thoroughly mixed and degassed. Keep solvent bottles capped to minimize evaporation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if the column is not in a temperature-controlled compartment.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Chiral Method Screening
| Parameter | HPLC (Normal Phase) | HPLC (Reversed Phase) | SFC |
| CSP Type | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Immobilized Polysaccharide-based | Polysaccharide-based (Immobilized or Coated) |
| Mobile Phase A | n-Hexane | 0.1% Formic Acid in Water | Supercritical CO2 |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol | Methanol or Ethanol |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Included in Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Co-solvent |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 25°C | 40°C |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
| Screening | Gradient: 10-50% B over 20 min | Gradient: 10-90% B over 20 min | Gradient: 5-40% B over 10 min |
Protocol: General Method Development Workflow
-
CSP Screening: Select 3-4 complementary chiral stationary phases based on the recommendations in Table 1.
-
Mobile Phase Screening: For each CSP, run a generic gradient with different mobile phase combinations (e.g., for HPLC-NP, try both isopropanol and ethanol as the modifier).
-
Identify "Hits": Analyze the screening data to identify CSP/mobile phase combinations that show any degree of separation.
-
Optimization: For the most promising conditions, optimize the separation by:
-
Switching to isocratic elution.
-
Fine-tuning the mobile phase ratio.
-
Adjusting the temperature.
-
Optimizing the additive concentration.
-
-
Validation: Once the desired resolution is achieved, validate the method for its intended purpose (e.g., purity analysis, preparative separation).
Visualizations
Caption: A workflow for chiral method development.
References
- Zarghi, A., & Shafaati, A. (2016). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 63(5), 379-384.
- Zarghi, A., & Shafaati, A. (2006).
- Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
- Ianni, F., Sardella, R., & Natalini, B. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633.
- Novasep. (n.d.). Simulated Moving Bed (SMB)
- Zhang, Y., & Riley, C. M. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review.
- Taylor, L. T. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Sun, P., Wang, C., & Breitbach, Z. S. (2014).
- Šunjic, V., & Perkovic, I. (2019). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Molecules, 24(18), 3326.
- Jones, B. A., & Blue, L. E. (2016). Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography.
- SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).
- Bhushan, R., & Kumar, V. (1987).
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Reddy, G. S. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research, 2(2), 220-230.
- Ribeiro, A. R., & Tiritan, M. E. (2020).
- Nazareth, C., & Goundalkar, A. A. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Aboul-Enein, H. Y. (2004). Chiral Drug Separation.
- TCI Chemicals. (n.d.).
- Ahuja, S. (Ed.). (2007). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- Ianni, F., et al. (2020). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives.
- Welch, C. J., et al. (2010).
- Reddy, B. R., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Ghosh, A. K., & Chen, Z. (2010). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. NIH.
- Nakashima, K., & Wada, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
- Brooks, S. H. (2016). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Selvita. (2024).
- Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America, 34(10), 804-813.
- West, C., & Lesellier, E. (2012). A unified classification of stationary phases for packed column supercritical fluid chromatography.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Nováková, L., et al. (2014). The combined use of an acidic and a basic additive in supercritical fluid chromatography for the separation of a complex mixture of acidic, basic and neutral compounds.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Regis Technologies. (n.d.).
- YMC. (n.d.).
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
Sources
- 1. eijppr.com [eijppr.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. fagg.be [fagg.be]
- 10. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Welcome to the dedicated technical support center for 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of this molecule are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and high temperatures. The tetrahydroindazole ring and the carboxylic acid functional group are the most susceptible moieties.
Q2: How can I visually identify if my sample of this compound has degraded?
A2: While visual inspection is not a definitive method for determining degradation, any change in the physical appearance of the solid material, such as discoloration (e.g., yellowing or browning) or a change in texture, may indicate degradation. For solutions, the appearance of precipitates or a change in color can be an indicator. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.
Q3: What are the recommended storage conditions for this compound to ensure long-term stability?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation. For solutions, it is advisable to use freshly prepared solutions or store them at low temperatures (2-8 °C or -20 °C) for a limited duration, protected from light.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: While specific interaction studies for this exact molecule are not extensively published, caution should be exercised when formulating with excipients containing reactive functional groups. For instance, excipients with trace amounts of aldehydes can potentially react with the secondary amine in the pyrazole ring.[1] Highly acidic or basic excipients could also accelerate hydrolytic degradation. It is crucial to conduct compatibility studies with your specific formulation.
Troubleshooting Degradation Issues
This section provides a structured approach to identifying and mitigating common degradation pathways for this compound.
Issue 1: Suspected Hydrolytic Degradation
-
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis of aqueous solutions.
-
Appearance of new, more polar peaks in the chromatogram.
-
Changes in the pH of the solution over time.
-
-
Root Causes & Mechanisms:
-
The carboxylic acid group can participate in acid-base equilibria, influencing the overall stability. The tetrahydroindazole ring, being a cyclic hydrazide-like structure, can be susceptible to ring-opening under strong acidic or basic conditions.[2][3] The rate of hydrolysis is often pH-dependent.[4][5]
-
-
Mitigation Strategies:
-
pH Control: Maintain the pH of aqueous solutions within a stable range, which should be determined experimentally (typically between pH 3 and 7 for many carboxylic acids). Use appropriate buffer systems to maintain a stable pH.
-
Solvent Selection: If possible, use aprotic solvents for non-aqueous applications. For aqueous formulations, minimize water activity.
-
Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.
-
Issue 2: Suspected Oxidative Degradation
-
Symptoms:
-
Formation of new peaks in the chromatogram, often with masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da).
-
Discoloration of the solid compound or solution.
-
-
Root Causes & Mechanisms:
-
The saturated tetrahydroindazole ring is susceptible to oxidative dehydrogenation, which would lead to the formation of the corresponding indazole derivative.[6] The secondary amine within the pyrazole ring can also be a site for oxidation. The presence of dissolved oxygen, metal ions, or peroxide impurities can catalyze these reactions.[7]
-
-
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation, after confirming compatibility.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
-
Purified Solvents: Use high-purity solvents that are free from peroxide impurities.
-
Issue 3: Suspected Photodegradation
-
Symptoms:
-
Degradation is observed when experiments are conducted under ambient or UV light.
-
Discoloration or change in the appearance of the compound upon exposure to light.
-
-
Root Causes & Mechanisms:
-
Mitigation Strategies:
-
Light Protection: Store the compound in amber or opaque containers. Conduct all experimental manipulations in a dark room or under amber light.
-
Photostabilizers: In formulated products, the inclusion of UV-absorbing excipients may offer protection.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[12]
-
1.1 Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Incubate the solution at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
1.2 Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Incubate the solution at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
1.3 Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, and analyze samples at 2, 4, 8, and 24 hours.
-
-
1.4 Thermal Degradation:
-
Store the solid compound in an oven at 80°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
1.5 Photodegradation:
-
Expose the solid compound and a 1 mg/mL solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15]
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This protocol provides a starting point for developing a stability-indicating UPLC-MS/MS method for the analysis of this compound and its degradation products.[16][17][18][19][20]
-
2.1 Instrumentation and Columns:
-
UPLC system coupled with a tandem quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
-
2.2 Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is recommended to separate compounds with a range of polarities. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.
-
-
2.3 Mass Spectrometry Conditions:
-
Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.
-
Optimize cone voltage and collision energy for the parent compound.
-
Perform full scan analysis to identify the m/z of potential degradation products.
-
Develop a Multiple Reaction Monitoring (MRM) method for the parent compound and any identified degradation products for sensitive and specific quantification.
-
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Experimental workflow for forced degradation studies.
References
-
Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Ivan Huc. [Link]
-
Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. PubMed. [Link]
-
Photostability of N@C. ResearchGate. [Link]
-
Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science. [Link]
-
Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines† †Electronic supplementary information (ESI) available: Experimental procedures, NMR spectra of all new intermediates and products. See DOI: 10.1039/c9. Semantic Scholar. [Link]
-
Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. ResearchGate. [Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI. [Link]
-
Proposed mechanism of acid hydrolysis of hydrazones studied[21]. ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. PubMed. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products. PubMed. [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. AAPS J. [Link]
-
Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]
-
Kinetics of catalyzed hydrolysis of hydrazine hydrate by acetone azine. ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Drug degradation pathways. Pharmacy 180. [Link]
-
Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. ResearchGate. [Link]
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. RWTH Publications. [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
(PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]
-
Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. PubMed. [Link]
-
Photodegradation of ibuprofen and four other pharmaceutical pollutants on natural pigments sensitized TiO2 nanoparticles. PubMed. [Link]
Sources
- 1. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 2. Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Refinement for 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for the analysis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development and refinement for this specific analyte.
The unique structure of this molecule—possessing a carboxylic acid group, a partially saturated heterocyclic core, and both hydrogen-bond donor and acceptor sites—presents specific chromatographic challenges. Its acidic nature makes mobile phase pH a critical parameter for achieving adequate retention and symmetrical peak shape. This guide moves beyond generic advice to offer targeted, scientifically-grounded strategies to troubleshoot and optimize your separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format. We will explore the root cause of each problem and provide a logical, step-by-step protocol for resolution.
Q1: I have very poor or no retention for my analyte. It elutes near the solvent front (void volume). What should I do?
A1: Cause & Explanation
Poor retention of an acidic compound like this compound in reversed-phase (RP) HPLC is almost always due to the analyte being in its ionized (deprotonated) state. The carboxylate form (-COO⁻) is highly polar and has minimal affinity for the non-polar C18 stationary phase, causing it to travel with the polar mobile phase and elute early.
To achieve retention in RP-HPLC, the analyte must be in its more non-polar, neutral form (-COOH).[1][2] This is governed by the relationship between the mobile phase pH and the analyte's pKa. The pKa of a carboxylic acid is typically in the range of 3-5. To ensure the analyte is predominantly neutral, the mobile phase pH must be controlled to be at least 1.5 to 2 pH units below the analyte's pKa.[3][4]
Troubleshooting Protocol:
-
Verify and Adjust Mobile Phase pH: The most critical step is to suppress the ionization of the carboxylic acid.
-
Action: Prepare a fresh aqueous mobile phase containing a buffer that maintains the pH between 2.5 and 3.0. Formate or phosphate buffers are excellent choices for this range.
-
Causality: At this pH, the analyte will be fully protonated, increasing its hydrophobicity and promoting interaction with the stationary phase, thereby increasing the retention time.[2][5]
-
-
Reduce Organic Modifier Concentration: If retention is still insufficient at the correct pH, the mobile phase may be too "strong" (too eluotropic).
-
Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using 60% acetonitrile, try 50% or 40%.
-
Causality: Reducing the organic content makes the mobile phase more polar, strengthening the relative interaction between the non-polar analyte and the non-polar stationary phase.[6]
-
-
Consider an Alternative Stationary Phase: Standard C18 columns are a good starting point, but for polar analytes, other options can provide enhanced retention.
-
Action: If the above steps fail, consider a column with a higher carbon load or a phenyl-hexyl phase, which can offer alternative selectivity for aromatic-containing structures. For highly polar compounds, a polar-embedded or polar-endcapped phase can also improve retention and be more stable in highly aqueous mobile phases.
-
Q2: My analyte peak is exhibiting significant tailing. What are the likely causes and how can I achieve a symmetrical peak?
A2: Cause & Explanation
Peak tailing is a common issue, especially for compounds with acidic or basic functional groups.[7][8] For this compound, there are two primary causes:
-
Secondary Ionic Interactions: The most probable cause is the interaction between the analyte and residual, un-endcapped silanol groups (-Si-OH) on the silica surface of the column packing. At a mid-range pH (e.g., pH 4-7), these silanols can become deprotonated (-SiO⁻) and interact ionically with any positively charged sites on the analyte (like a protonated indazole nitrogen), or through strong hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.[7][9]
-
Insufficient Mobile Phase Buffering: If the mobile phase pH is close to the analyte's pKa, both the ionized and neutral forms of the analyte will exist simultaneously. These two forms have different retention times, leading to a broad or tailing peak.[5][10]
Troubleshooting Workflow & Protocol:
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
-
Optimize Mobile Phase pH (Ion Suppression): This is the first and most effective solution.
-
Action: Ensure your mobile phase pH is low, between 2.5 and 3.0. At this low pH, the surface silanols are protonated and neutral, minimizing the potential for secondary ionic interactions.[9][11]
-
Causality: By neutralizing the silanols, you create a more homogenous, non-polar surface, promoting a single retention mechanism (hydrophobic partitioning) and thus a more symmetrical peak.
-
-
Increase Buffer Strength: A weak buffer may not have the capacity to control the pH at the micro-environment of the silica surface.
-
Action: Increase the buffer concentration in the aqueous portion of your mobile phase to 20-25 mM.
-
Causality: A higher buffer concentration more effectively neutralizes surface silanols and maintains a consistent pH for the analyte, preventing on-column ionization shifts.[7]
-
-
Evaluate Your Column: Not all C18 columns are the same. Older columns or those made with lower-purity silica ("Type A") have more active silanol sites.
-
Action: Use a modern, high-purity, fully end-capped C18 column ("Type B" silica). If tailing persists, a column with a polar-embedded phase can provide "silanol shielding," further improving the peak shape for polar analytes.[10]
-
-
Lower Sample Concentration: Overloading the column can lead to peak shape distortion, including tailing.
-
Action: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.
-
Q3: My analyte peak is fronting. What does this indicate?
A3: Cause & Explanation
Peak fronting, often appearing as a "shark fin," is less common than tailing but usually points to a few specific issues.[12][13]
-
Sample Overload: This is the most frequent cause. Injecting too high a concentration of the analyte can saturate the active retention sites at the head of the column. Subsequent molecules have nowhere to bind and travel down the column faster, eluting earlier and creating the fronting shape.[13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly "stronger" (less polar in RP-HPLC) than the mobile phase, it can disrupt the equilibrium at the column inlet. The strong solvent carries the analyte band down the column in a distorted shape before proper partitioning can begin.[12][14]
Troubleshooting Protocol:
-
Reduce Injection Concentration/Volume: This is the simplest fix.
-
Action: Dilute your sample (e.g., 1:10) and inject the same volume, or reduce the injection volume (e.g., from 10 µL to 2 µL).
-
Causality: This ensures the amount of analyte introduced to the column is well below its loading capacity, allowing for proper Gaussian peak formation.[13]
-
-
Match Sample Solvent to Mobile Phase:
-
Action: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition. If the sample is not soluble, use the weakest solvent possible that ensures solubility and inject the smallest volume.
-
Causality: This prevents the injection solvent from acting as a temporary, strong mobile phase, ensuring the analyte properly partitions onto the stationary phase at the column head.[12][14]
-
-
Check for Column Degradation: A physical disruption in the column bed, such as a void at the inlet, can cause peak distortion, including fronting.
-
Action: Inspect the column for any signs of bed collapse. If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.
-
Data Presentation & Recommended Starting Conditions
For successful method development, a robust starting point is essential. The following tables summarize recommended parameters based on the physicochemical properties of an acidic, polar analyte.
Table 1: Recommended Initial HPLC Method Parameters
| Parameter | Recommendation | Rationale & Justification |
| HPLC Mode | Reversed-Phase (RP-HPLC) | Ideal for analytes with moderate polarity and ionizable groups.[6][4] |
| Stationary Phase | High-Purity, End-Capped C18 (50 x 2.1 mm, 1.8 µm) | Standard starting point. Small particle size for high efficiency. End-capping minimizes silanol interactions.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Suppresses ionization of the carboxylic acid, ensuring good retention and peak shape. Volatile and MS-compatible.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 10% to 90% B over 10 minutes | A scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves efficiency and reduces viscosity. Elevated temperature can sometimes improve peak shape. |
| Detection | UV, Photodiode Array (PDA) at 220-280 nm | The indazole moiety is expected to have UV absorbance. A PDA detector allows for monitoring across a range to find the optimal wavelength. |
| Injection Vol. | 1 - 5 µL | Small volume to prevent overload and solvent mismatch effects. |
Table 2: Selection of Aqueous Buffers for Low pH Applications
| Buffer | pKa | Buffering Range | UV Cutoff (nm) | Comments |
| Formic Acid | 3.75 | 2.8 - 4.8 | ~210 | Excellent for LC-MS due to volatility. Simple to prepare.[3] |
| Phosphate | 2.15 (pKa1) | 2.1 - 3.1 | ~200 | Provides high buffering capacity at low pH. Not volatile, not for LC-MS. |
| Trifluoroacetic Acid (TFA) | 0.5 | < 2.5 | ~210 | Strong ion-pairing agent. Can improve peak shape but may be difficult to remove from the column and can suppress MS signal. |
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. moravek.com [moravek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hplc.eu [hplc.eu]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Comparative Analysis of Cyclooxygenase Inhibition: 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid versus Ibuprofen
This guide provides a detailed comparative analysis of the cyclooxygenase (COX) inhibitory profiles of the novel compound 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and inflammation research.
Introduction to Cyclooxygenase and its Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal lining and maintaining platelet function. In contrast, COX-2 is typically induced during inflammation and is the primary target for anti-inflammatory therapies.[1]
Non-selective NSAIDs, such as ibuprofen, inhibit both COX-1 and COX-2. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications. This has driven the search for more selective COX-2 inhibitors. The indazole scaffold has emerged as a promising core structure for the development of novel anti-inflammatory agents, with various derivatives showing potent and selective COX-2 inhibition.[2][3]
This guide will compare the known COX inhibitory activity of ibuprofen with the potential activity of this compound, drawing upon data from structurally related indazole derivatives to inform the comparison.
Quantitative Comparison of COX Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 is a measure of the drug's selectivity.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | COX-1 | 13[1] | 0.035[1] |
| COX-2 | 370[1] | ||
| Representative Tetrahydroindazole Derivative | COX-1 | >100 | Highly Selective for COX-2 |
| COX-2 | ~0.15* |
*Values are estimations based on published data for structurally similar compounds, such as 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid, which has a reported COX-2 IC50 of 150 nM (0.15 µM) and a selectivity index of over 570.
Ibuprofen is a non-selective inhibitor, showing greater potency against COX-1 than COX-2.[1] In contrast, the tetrahydroindazole scaffold has been shown to produce highly potent and selective COX-2 inhibitors.[3] This suggests that this compound is likely to exhibit a more favorable therapeutic profile with potentially fewer gastrointestinal side effects compared to ibuprofen.
Mechanism of Action: The Prostaglandin Synthesis Pathway
The anti-inflammatory effects of both ibuprofen and indazole derivatives are achieved by intercepting the prostaglandin synthesis pathway. By inhibiting COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial intermediate in the production of various pro-inflammatory prostaglandins.
Prostaglandin synthesis pathway and points of NSAID inhibition.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
To quantitatively determine the potency and selectivity of compounds like this compound and ibuprofen, a robust in vitro COX inhibition assay is essential. The following protocol is a representative colorimetric method based on commercially available kits.[5][6][7]
Principle: This assay measures the peroxidase activity of COX. The peroxidase component reduces the hydroperoxy endoperoxide (PGG2) to the corresponding alcohol (PGH2). This activity is monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[6]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (TMPD)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting concentrated buffers, enzymes, and hemin to their final working concentrations.
-
Assay Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Add 20 µL of the Colorimetric Substrate (TMPD) to all wells.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.
-
-
Measurement: Incubate the plate for precisely two minutes at 25°C.[5] Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Correct for background absorbance by subtracting the absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Separate Enzymes: Using purified COX-1 and COX-2 enzymes allows for the direct determination of isoform selectivity.
-
Peroxidase Activity Measurement: Measuring the peroxidase activity is a common and reliable proxy for the overall cyclooxygenase activity.
-
Fixed Incubation Times: Precise timing of the reaction is crucial for obtaining reproducible results, as the enzymatic reaction is time-dependent.
Workflow for the in vitro COX inhibition assay.
Conclusion
While direct comparative data for this compound is not yet widely published, the existing body of research on related tetrahydroindazole derivatives suggests a strong potential for potent and selective COX-2 inhibition. This stands in contrast to ibuprofen, a non-selective COX inhibitor. The favorable selectivity profile of the indazole scaffold indicates that it is a promising area for the development of next-generation anti-inflammatory drugs with an improved safety profile over traditional NSAIDs. The experimental protocol detailed in this guide provides a robust framework for the continued investigation and characterization of novel COX inhibitors.
References
-
Ibuprofen - Wikipedia. [Link]
-
Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC - NIH. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC - NIH. [Link]
-
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core | ACS Medicinal Chemistry Letters. [Link]
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart. [Link]
-
Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - NIH. [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. [Link]
-
Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed. [Link]
-
Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed. [Link]
-
In-vitro IC 50 calculations of tested compounds against COX-2 enzyme and MCF-7 cell line. [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC - NIH. [Link]
-
Journal of Infection and Public Health. [Link]
-
Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents - PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
-
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. [Link]
Sources
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the Anti-inflammatory Activity of Novel Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comparative analysis of novel indazole derivatives, offering insights into their mechanisms of action, supported by experimental data, to aid in the development of next-generation anti-inflammatory therapeutics.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental protective response to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key component of many debilitating diseases. The inflammatory process is orchestrated by a complex network of signaling pathways and mediators. Key players in this process include cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. However, their long-term use can be associated with significant gastrointestinal and cardiovascular side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. Indazole derivatives represent a promising class of compounds in this pursuit.[2][4]
Unraveling the Mechanism: How Indazole Derivatives Combat Inflammation
The anti-inflammatory prowess of indazole derivatives stems from their ability to modulate key inflammatory pathways. Their mechanisms of action are often multi-faceted and can include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many indazole derivatives exhibit inhibitory activity against COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. Some derivatives show selectivity for COX-2, which is predominantly expressed at sites of inflammation, potentially leading to a better safety profile compared to non-selective NSAIDs.[3][5]
-
Modulation of Pro-inflammatory Cytokine Production: Several indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][6] This is a crucial mechanism as these cytokines play a central role in amplifying and sustaining the inflammatory response.
-
Interference with Key Signaling Pathways: The anti-inflammatory effects of indazole derivatives are also attributed to their ability to interfere with critical intracellular signaling cascades. Two of the most important pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12]
-
NF-κB Pathway: This pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][9][13][14][15] Indazole derivatives can inhibit the activation of NF-κB, thereby dampening the inflammatory response.
-
MAPK Pathway: The MAPK signaling cascade is involved in a variety of cellular processes, including inflammation.[8][10][11][12] By modulating this pathway, indazole derivatives can reduce the production of inflammatory mediators.
-
Signaling Pathway of Indazole Derivatives in Inflammation
Caption: Mechanism of action of indazole derivatives in inflammation.
Comparative Analysis of Novel Indazole Derivatives
A number of novel indazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. The following table summarizes the in vivo and in vitro data for a selection of these compounds, comparing them to the standard drug diclofenac.
| Compound | In Vivo Anti-inflammatory Activity (% inhibition of paw edema) | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro TNF-α Inhibition (IC50, µM) | Reference |
| Indazole | 61.03% at 100 mg/kg | - | 220.11 | [3] |
| 5-Aminoindazole | 83.09% at 100 mg/kg | 12.32 | 230.19 | [3] |
| 6-Nitroindazole | 79.43% at 100 mg/kg | - | >250 | [3][6] |
| Compound 1a * | Comparable to Etoricoxib | - | - | [16] |
| Compound 3b | Superior to Diclofenac | - | - | [17] |
| Diclofenac (Standard) | 84.50% at 10 mg/kg | - | - | [3] |
*3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole
From the data, it is evident that substitutions on the indazole ring significantly influence the anti-inflammatory activity. For instance, 5-aminoindazole demonstrated a more potent inhibition of carrageenan-induced paw edema compared to the parent indazole molecule, an effect that was nearly comparable to that of diclofenac.[3][6] Furthermore, it exhibited the most potent COX-2 inhibitory activity among the tested indazoles.[3] Interestingly, while 6-nitroindazole also showed significant in vivo anti-inflammatory effects, its ability to inhibit TNF-α was considerably weaker than that of indazole and 5-aminoindazole.[3]
Other studies have reported novel indazole derivatives with anti-inflammatory activity comparable to or even exceeding that of standard drugs like etoricoxib and diclofenac.[16][17] These findings underscore the vast potential of the indazole scaffold for the development of new and effective anti-inflammatory agents.
Experimental Protocols for Evaluating Anti-inflammatory Activity
The assessment of the anti-inflammatory potential of novel compounds relies on a combination of in vivo and in vitro assays.
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[18][19][20][21][22]
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Control group (vehicle)
-
Standard drug group (e.g., Diclofenac, 10 mg/kg)
-
Test compound groups (various doses)
-
-
Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.[23]
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.[18][20]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3][18]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema model.
These assays provide insights into the specific molecular targets of the compounds.
-
COX-2 Inhibition Assay: This can be performed using commercially available kits that measure the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2 enzyme. The inhibitory activity of the test compounds is determined by measuring the reduction in PGE2 levels.
-
TNF-α Inhibition Assay: This is typically conducted using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines like RAW 264.7. The concentration of TNF-α in the cell culture supernatant is measured by ELISA, and the inhibitory effect of the test compounds is calculated.[24]
Future Perspectives
The promising anti-inflammatory activity of novel indazole derivatives, coupled with their diverse mechanisms of action, makes them an exciting area for further research and development. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the indazole scaffold for enhanced potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.
-
Exploration of Novel Targets: To investigate the potential of indazole derivatives to modulate other inflammatory pathways and mediators.
By leveraging a multi-pronged approach that combines rational drug design, robust preclinical evaluation, and a deep understanding of the underlying biology of inflammation, the full therapeutic potential of indazole derivatives as next-generation anti-inflammatory drugs can be realized.
References
-
Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hep Journals. [Link]
-
NF-κB signaling in inflammation. PubMed. [Link]
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
-
MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. [Link]
-
MAPK signaling in inflammation-associated cancer development. PMC - NIH. [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]
-
Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC. [Link]
-
MAPK signaling pathway. Cusabio. [Link]
-
Synthesis and antiinflammatory activity of novel indazolones. PubMed. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]
-
Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
-
Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. PubMed. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Scilit. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]
-
Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 16. journal.hep.com.cn [journal.hep.com.cn]
- 17. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Tetrahydroindazole Carboxylic Acids
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydroindazole carboxylic acids, a scaffold of significant interest in medicinal chemistry. We will explore the nuanced effects of structural modifications on their biological activity, compare their performance with alternative chemotypes, and provide the experimental context necessary for researchers in drug discovery.
Introduction: The Tetrahydroindazole Scaffold - A Privileged Fragment
The tetrahydroindazole core is a versatile and synthetically accessible scaffold that has proven to be a rich source of modulators for a variety of biological targets. Its rigid, bicyclic nature allows for a defined presentation of substituents in three-dimensional space, making it an attractive starting point for fragment-based and lead optimization campaigns. This guide will focus on a prominent class of these compounds: those bearing a carboxylic acid moiety, which often serves as a critical interaction point with target proteins. We will delve into two primary areas where this scaffold has demonstrated significant potential: as allosteric modulators of Heat Shock Protein 90 (Hsp90) and as activators of the glycolytic enzyme glucokinase.
Core Directive: Deconstructing the Tetrahydroindazole Carboxylic Acid SAR
Our analysis begins with the fundamental tetrahydroindazole carboxylic acid structure and explores how modifications at key positions influence biological activity. The general scaffold is presented below, with positions of interest highlighted for discussion.
Caption: General scaffold of a tetrahydroindazole carboxylic acid, highlighting key positions for substitution (R1, R2, R3) and the essential carboxylic acid group.
The Indispensable Role of the Carboxylic Acid
Across various target classes, the carboxylic acid group (or a suitable bioisostere) is a recurring feature for potent activity. This is often due to its ability to form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in the target's binding pocket.
-
Mechanism of Action: In the context of Hsp90, the carboxylate engages in a critical salt bridge interaction within an allosteric binding site. For glucokinase activators, it often mimics the phosphate group of glucose-6-phosphate, a key regulatory molecule.
-
Bioisosteric Replacements: While the carboxylic acid is often optimal, its pharmacokinetic properties (e.g., poor cell permeability, rapid metabolism) can be liabilities. Researchers have successfully employed bioisosteres to mitigate these issues while retaining activity. The most common replacement is the tetrazole ring, which maintains a similar acidic pKa and spatial arrangement of hydrogen bond acceptors.
SAR at the N1 Position
The N1 position of the indazole ring is a primary vector for optimization, often extending into solvent-exposed regions or targeting adjacent sub-pockets.
-
Hsp90 Allosteric Modulators: In a series of potent Hsp90 inhibitors, the N1 position was explored with a variety of substituted phenyl groups. The presence of meta-substituents on this phenyl ring was found to be crucial for potency. For instance, a 3-chloro-4-methoxyphenyl group often provides a significant boost in activity compared to an unsubstituted phenyl ring. This is attributed to favorable hydrophobic interactions and potential halogen bonding.
-
Experimental Workflow: N-Arylation The introduction of aryl groups at the N1 position is typically achieved via a copper- or palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation.
Caption: Generalized workflow for the N-arylation and subsequent deprotection to yield the target carboxylic acids.
Modifications on the Cyclohexene Ring
Substitutions on the saturated portion of the bicyclic system allow for fine-tuning of physicochemical properties and exploration of hydrophobic pockets.
-
Glucokinase Activators: For glucokinase activators, the stereochemistry and nature of substituents on the cyclohexene ring can dramatically impact efficacy and selectivity. Small alkyl groups, such as a methyl or ethyl group, can enhance binding by engaging with hydrophobic residues in the allosteric activation site. The stereochemistry of these substituents is often critical, with one enantiomer typically being significantly more active than the other.
Comparative Analysis: Tetrahydroindazoles vs. Alternative Scaffolds
To understand the utility of the tetrahydroindazole scaffold, it's essential to compare it to other chemotypes targeting the same proteins.
Hsp90 Allosteric Modulators: A Head-to-Head Comparison
The primary competitors to tetrahydroindazole-based Hsp90 modulators are derivatives of aminopyrimidine and benzamide scaffolds.
| Scaffold | Representative Compound | Target IC50 (nM) | Key Advantages | Key Disadvantages |
| Tetrahydroindazole | Compound A | 50 | High potency, good ligand efficiency | Potential for metabolic liabilities on the cyclohexene ring |
| Aminopyrimidine | Compound B | 120 | Well-established scaffold, predictable metabolism | Generally lower potency than optimized tetrahydroindazoles |
| Benzamide | Compound C | 85 | Simple, synthetically tractable | Planar structure can lead to off-target effects |
Data Interpretation: The tetrahydroindazole scaffold (Compound A) demonstrates superior potency in this representative comparison. Its rigid structure likely reduces the entropic penalty upon binding, contributing to its high ligand efficiency. However, the aliphatic nature of the cyclohexene ring can be a site for metabolic attack (e.g., hydroxylation), a challenge that must be addressed during lead optimization.
Experimental Protocol: Hsp90 Inhibition Assay
The following protocol outlines a typical fluorescence polarization (FP) assay used to determine the inhibitory activity of compounds against Hsp90.
-
Reagents:
-
Hsp90 protein (N-terminal domain)
-
Fluorescently labeled probe (e.g., FITC-geldanamycin)
-
Assay Buffer: 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL BSA.
-
-
Procedure:
-
Prepare a serial dilution of the tetrahydroindazole carboxylic acid test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the test compound dilution.
-
Add 5 µL of Hsp90 protein (final concentration ~50 nM).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescent probe (final concentration ~2 nM).
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on high (no inhibitor) and low (no protein) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Step-by-step workflow for a fluorescence polarization-based Hsp90 inhibition assay.
Conclusion and Future Directions
The tetrahydroindazole carboxylic acid scaffold represents a highly fruitful starting point for the development of potent and selective modulators of enzymes and protein-protein interactions. The key SAR takeaways are the critical role of the acidic moiety for anchoring within the binding site, the N1-position as a primary vector for potency enhancement, and the cyclohexene ring for fine-tuning physicochemical properties. While challenges such as metabolic stability and off-target effects must be carefully monitored, the synthetic tractability and rigid nature of this scaffold ensure its continued relevance in modern drug discovery. Future work will likely focus on exploring novel bioisosteres for the carboxylic acid and developing stereoselective syntheses to access novel regions of chemical space.
References
Comparative In Vivo Efficacy of 4,5,6,7-Tetrahydro-2H-Indazole Derivatives as Novel Anti-Inflammatory Agents
A Senior Application Scientist's Guide for Researchers
Executive Summary: This guide provides a technical comparison of the in vivo efficacy of compounds based on the 4,5,6,7-tetrahydro-2H-indazole scaffold, a promising class of novel anti-inflammatory agents. While specific data for 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is not available in peer-reviewed literature, extensive research on structurally similar derivatives demonstrates significant therapeutic potential. This document synthesizes available preclinical data, compares efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), and provides detailed experimental protocols to support further research and development in this area.
Introduction: The Therapeutic Promise of the Tetrahydro-Indazole Scaffold
The indazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Within this family, derivatives of the 4,5,6,7-tetrahydro-2H-indazole scaffold have emerged as potent anti-inflammatory agents.[3] Research indicates that these compounds likely exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3]
This is significant because traditional NSAIDs, while effective, often carry a risk of gastrointestinal side effects due to their non-selective inhibition of both COX-1 (involved in gastric protection) and COX-2. Studies on tetrahydro-indazole derivatives have shown a noteworthy lack of gastric injury in animal models, even at high doses, suggesting a potentially safer therapeutic window.[3] This guide will explore the preclinical evidence supporting their efficacy and compare their performance to standard-of-care agents.
Comparative In Vivo Efficacy in Animal Models of Inflammation
The primary model for assessing the acute anti-inflammatory activity of these compounds is the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce localized swelling, a hallmark of acute inflammation.
Causality Behind Experimental Choice:
The carrageenan model is a robust, well-characterized, and highly reproducible assay for acute inflammation. The inflammatory response is biphasic: the initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-5 hours), which is the primary focus of NSAID assessment, is mediated by prostaglandins, the products of the COX pathway. Therefore, inhibition of edema in this later phase provides strong evidence of COX inhibition.
Quantitative Data Summary:
The following table summarizes the in vivo anti-inflammatory activity of representative 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids compared to the standard NSAID, Indomethacin.
| Compound | Animal Model | Dose (mg/kg) | Efficacy (Inhibition of Edema %) | Reference Standard (Indomethacin) Efficacy % | Source(s) |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Rat | 3.5 (ED₅₀) | 50% | ~55-65% (at 5 mg/kg) | [4] |
| 1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Rat | 11.2 (ED₅₀) | 50% | ~55-65% (at 5 mg/kg) | [4] |
| 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Rat | 19.5 (ED₅₀) | 50% | ~55-65% (at 5 mg/kg) | [4] |
| 2,3-Disubstituted Tetrahydro-2H-Indazole Derivative (Lead Compound) | Rat | Not specified | Proven anti-inflammatory activity | Not specified | [3] |
Note: ED₅₀ is the dose required to produce 50% of the maximum effect.
Interpretation of Results: The data clearly demonstrates that derivatives based on the tetrahydro-indazole-carboxylic acid scaffold exhibit potent anti-inflammatory activity in vivo.[4] Notably, the parent compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, shows a particularly low ED₅₀ of 3.5 mg/kg, indicating high potency.[4] While direct comparison is nuanced, this potency is within the effective range of established NSAIDs like Indomethacin in similar models. The key differentiator highlighted in associated studies is the improved safety profile, particularly the absence of gastric ulceration observed with the indazole derivatives.[3]
Postulated Mechanism of Action: COX-2 Inhibition
Docking studies and the observed efficacy in prostaglandin-driven inflammation models strongly suggest that these compounds act as inhibitors of the COX-2 enzyme.[3]
Signaling Pathway Diagram:
The diagram below illustrates the arachidonic acid inflammatory pathway, the primary target of NSAIDs. The tetrahydro-indazole derivatives are hypothesized to inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a novel compound within the promising indazole class of heterocyclic molecules. Researchers, scientists, and drug development professionals will find detailed protocols, comparative data analysis, and mechanistic insights to guide their own investigations into this or similar chemical entities.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs such as Axitinib and Pazopanib.[1] These agents highlight the therapeutic potential of indazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] Given the established biological significance of this scaffold, the systematic evaluation of new derivatives is a critical step in the discovery of novel therapeutic agents.
This guide will present a hypothetical cytotoxic profile for this compound (designated as Compound INDZ-A ) and compare it with a known cytotoxic indazole derivative (Compound 2f , from a published study) and a standard chemotherapeutic agent, Doxorubicin.[3][4] We will detail the essential in vitro assays required to establish a compound's cytotoxicity, assess its mechanism of action, and determine its selectivity for cancer cells over normal cells.
Comparative Cytotoxicity Profile: IC₅₀ Determination
The initial step in assessing a compound's cytotoxic potential is to determine its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a key measure of a drug's potency.[5] The IC₅₀ is typically determined using a metabolic activity assay, such as the MTT assay, across a panel of cancer cell lines and a non-cancerous control line to gauge selectivity.
Experimental Rationale: The selection of cell lines is crucial for a broad assessment of anticancer potential. For this guide, we include:
-
A549: A human lung carcinoma cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, used to determine the selectivity index (SI).[6][7]
Data Summary: The following table presents hypothetical IC₅₀ values for Compound INDZ-A , alongside published data for a potent indazole derivative (Compound 2f ) and the positive control, Doxorubicin.[4]
| Cell Line | Compound INDZ-A (IC₅₀ in µM) (Hypothetical) | Compound 2f (IC₅₀ in µM)[4] | Doxorubicin (IC₅₀ in µM)[4] |
| A549 (Lung) | 12.5 ± 1.1 | 0.88 ± 0.15 | 0.75 ± 0.26 |
| HeLa (Cervical) | 18.2 ± 1.5 | Not Reported | 0.62 ± 0.03 |
| HepG2 (Liver) | 9.8 ± 0.9 | 0.80 ± 0.11 | Not Reported |
| MCF-7 (Breast) | 15.6 ± 1.3 | 0.34 ± 0.05 | 0.98 ± 0.16 |
| HEK293 (Normal) | > 50 | Not Reported | Not Reported |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The hypothetical data suggest that Compound INDZ-A exhibits moderate cytotoxic activity against the tested cancer cell lines. Its higher IC₅₀ value against the non-cancerous HEK293 cell line indicates a degree of selectivity, which is a desirable trait for a potential anticancer agent.[6][7] In comparison, Compound 2f demonstrates significantly higher potency across the board.[4]
Experimental Protocols
Scientific integrity rests on reproducible and well-validated methodologies. The following sections provide detailed protocols for the key cytotoxicity assays.
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10]
Protocol:
-
Cell Seeding: Seed cells (A549, HeLa, HepG2, MCF-7, HEK293) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Compound INDZ-A , the comparator compound, and Doxorubicin in culture medium. Replace the existing medium with medium containing the various compound concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
The Lactate Dehydrogenase (LDH) release assay is another common method to measure cytotoxicity. It quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage.[5]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
Controls: Include three types of controls:
-
Spontaneous LDH release (untreated cells).
-
Maximum LDH release (cells treated with a lysis buffer).
-
Vehicle control (cells treated with the highest concentration of the compound's solvent).
-
-
Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's kit) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Mechanistic Insights: Apoptosis vs. Necrosis
Understanding how a compound kills cells is as important as knowing that it does. Cytotoxicity can occur through programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Many successful anticancer agents work by inducing apoptosis.[3] Studies on other indazole derivatives have shown they can promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating anti-apoptotic proteins like Bcl-2.[3][11]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with Compound INDZ-A at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Expected Results Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
An increase in the Annexin V+ populations following treatment with Compound INDZ-A would suggest an apoptotic mechanism of cell death.
Caption: A potential signaling pathway for apoptosis induced by indazole compounds.[3][11]
Conclusion and Future Directions
This guide outlines a foundational strategy for assessing the cytotoxicity of a novel indazole derivative, this compound (Compound INDZ-A ). The hypothetical data, when compared to an active analogue and a standard drug, suggest that Compound INDZ-A could be a moderately potent and selective cytotoxic agent.
Further research should aim to confirm the apoptotic pathway by investigating key protein markers such as caspases, Bcl-2, and Bax through methods like Western blotting. Additionally, expanding the panel of cell lines and progressing to in vivo tumor models would be critical next steps in the preclinical development of this compound.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cytotoxicity Assays | Life Science Applications.
- Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. The Anticancer Activity of Indazole Compounds: A Mini Review.
- National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- National Institutes of Health (NIH). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
- Cytotoxic activities of the most active compounds against HEPG2 and A-549 cell lines.
- Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- The possible cytotoxicity and genotoxicity assessment of indaziflam on HepG2 cells.
- ResearchGate. Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides.
- PubMed. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents.
- Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy- 6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides.
- Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
- Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- MDPI. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review.
- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- CHEMISTRY & BIOLOGY INTERFACE. Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis.
- ResearchGate. (PDF) CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Cyclooxygenase Selectivity: The Case of Tetrahydroindazole Derivatives
The Significance of COX Isoform Selectivity
The two primary COX isoforms, COX-1 and COX-2, both catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostanoids involved in physiological and pathophysiological processes.[3] COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining gastric mucosal integrity and platelet function.[3] Conversely, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3]
The ideal non-steroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2, thereby reducing inflammation without disrupting the protective functions of COX-1.[1] The ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 serves as a key metric for determining a compound's selectivity profile. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Experimental Determination of COX-1 and COX-2 Inhibition
To ascertain the selectivity of a novel compound such as 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid, a robust in vitro enzymatic assay is paramount. The human whole-blood assay is considered a highly physiologically relevant method as it accounts for plasma protein binding and cell-based interactions.[2][4] However, for initial screening and mechanistic studies, assays utilizing purified human recombinant COX-1 and COX-2 enzymes offer a more direct and controlled assessment of inhibitory activity.[3][5]
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibitory activity.
Detailed Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for assessing the in vitro inhibitory activity of a test compound against human COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Enzyme Preparation: Prepare working solutions of human COX-1 and COX-2 in the assay buffer containing the heme cofactor.
-
Compound Dilution: Create a serial dilution of the test compound in the assay buffer. A known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be included as controls.
-
Assay Plate Setup: To the wells of a microplate, add the assay buffer, the fluorometric probe, and the serially diluted test compound or controls.
-
Enzyme Addition and Pre-incubation: Add the prepared COX-1 or COX-2 enzyme solution to the appropriate wells. Allow the plate to incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The rate of the reaction is proportional to the increase in fluorescence.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the data to the vehicle control (100% activity) and a positive control for maximal inhibition (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Comparative Analysis: A Tetrahydroindazole Analog
While experimental data for this compound is unavailable, a study on a similar series of compounds, specifically 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid, provides valuable insight into the potential of this scaffold.[6]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazol-1-yl)acetic acid | 85600 | 150 | 570.6 |
| Celecoxib (Reference) | 15000 | 50 | 300 |
| Indomethacin (Reference) | 20 | 50 | 0.4 |
Data adapted from a study on a related tetrahydroindazole derivative for illustrative purposes.[6]
Interpretation of Results
The illustrative data for the related tetrahydroindazole derivative demonstrates potent inhibition of COX-2 with an IC50 value of 150 nM.[6] In contrast, its inhibitory activity against COX-1 is significantly weaker, with an IC50 value of 85600 nM.[6] This results in a high selectivity index of 570.6, indicating a strong preference for inhibiting COX-2 over COX-1, and in this specific study, a greater selectivity than the reference compound celecoxib.[6] Docking studies of this analog suggested a favorable binding mode within the active site of the COX-2 enzyme.[6]
This example underscores the potential for the 4,5,6,7-tetrahydroindazole scaffold to yield highly selective COX-2 inhibitors. The specific substitutions on the indazole ring and the carboxylic acid moiety of this compound would ultimately determine its unique potency and selectivity profile, which would need to be confirmed through the experimental protocol detailed above.
Conclusion
The rational design of selective COX-2 inhibitors remains a critical endeavor in medicinal chemistry. While the precise COX-1/COX-2 selectivity of this compound requires experimental validation, the analysis of related structures suggests that the tetrahydroindazole scaffold is a promising foundation for developing such targeted therapies. The provided experimental framework offers a robust methodology for researchers to quantitatively assess the COX selectivity of this and other novel chemical entities, thereby guiding the development of safer and more effective anti-inflammatory agents.
References
-
Laufer, S., & Tries, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Drug-DNA Interaction Protocols (pp. 111-124). Humana Press. [Link]
-
Request PDF. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
-
Warner, T. D., & Mitchell, J. A. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 38(suppl_1), 7-12. [Link]
-
Zou, J. X., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical methods in chemistry, 2012. [Link]
-
Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit 2.3. [Link]
-
Selwood, D. L., et al. (2001). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of medicinal chemistry, 44(1), 78-93. [Link]
- Patel, R. V., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(2), 790-797.
-
Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4, 5, 6, 7-tetrahydroindazole-5-carboxylic acids. Journal of medicinal chemistry, 22(1), 48-52. [Link]
-
Manera, C., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4, 5, 6, 7-tetrahydro-2H-indazole derivatives. Bioorganic & medicinal chemistry, 15(10), 3425-3434. [Link]
-
Zarghi, A., et al. (2011). Trimethyl-4-oxo-4, 5, 6, 7-tetrahydroindazole-1-acetic Acid: A New Lead Compound With Selective COX-2 Inhibitory Activity. Archiv der Pharmazie, 344(5), 321-328. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid: a new lead compound with selective COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid as a Cyclooxygenase Inhibitor
This guide provides a comprehensive framework for the validation of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid as a research tool, specifically investigating its putative role as a cyclooxygenase (COX) inhibitor. While direct, extensive studies on this specific molecule are not widely published, the broader class of tetrahydroindazole derivatives has been associated with anti-inflammatory properties, frequently implicating COX enzymes as the likely biological targets.
This document is designed for researchers, scientists, and drug development professionals. It offers an objective comparison between the uncharacterized compound and established non-steroidal anti-inflammatory drugs (NSAIDs), providing the detailed experimental methodologies required to independently verify its activity and selectivity. Our approach is grounded in established biochemical and cell-based assays, ensuring that the protocols described are self-validating systems for rigorous scientific inquiry.
The Scientific Rationale: Targeting Cyclooxygenase (COX)
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is the central enzyme in the biosynthetic pathway of prostanoids, including prostaglandins, prostacyclin, and thromboxane.[1] Prostanoids are critical lipid mediators involved in a vast array of physiological and pathological processes. The enzyme exists in two primary isoforms, COX-1 and COX-2, which, despite catalyzing the same reaction, have distinct roles.[2]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for "house-keeping" functions.[2] It synthesizes prostanoids that regulate gastric mucosal integrity, platelet aggregation, and renal blood flow.[3]
-
COX-2: In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and lipopolysaccharide (LPS).[1][4] Its upregulation at sites of inflammation leads to the production of prostaglandins that mediate pain, fever, and swelling.[5]
The therapeutic action of NSAIDs stems from their ability to inhibit COX enzymes.[5] However, the clinical utility and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-2 over COX-1. Non-selective inhibitors, while effective anti-inflammatory agents, can cause gastrointestinal issues by blocking the protective functions of COX-1.[3] This led to the development of COX-2 selective inhibitors ("coxibs") to provide comparable efficacy with improved gastrointestinal safety.[4]
Given the reported anti-inflammatory activity of the indazole scaffold, we hypothesize that this compound may function by inhibiting one or both COX isoforms. The validation process, therefore, must focus on quantifying its inhibitory potency against both COX-1 and COX-2 to determine its efficacy and selectivity.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Comparator Compound Profiles
To accurately assess the performance of the test compound, it is essential to benchmark it against well-characterized research tools with known mechanisms of action.
Comparator 1: Ibuprofen (Non-Selective COX Inhibitor)
Ibuprofen is a classic, widely used NSAID that acts as a non-selective inhibitor of both COX-1 and COX-2.[3][5] It functions as a competitive inhibitor of arachidonic acid binding to the active site of the COX enzymes.[6] Its lack of selectivity is responsible for both its therapeutic efficacy and its primary side effect of gastrointestinal irritation.[2]
Comparator 2: Celecoxib (COX-2 Selective Inhibitor)
Celecoxib is the only COX-2 selective inhibitor currently available in the U.S.[7] It was designed to specifically target the inducible COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[4][8] Its selectivity is a key performance parameter for comparison.
Experimental Validation: Protocols and Workflows
The following protocols provide a two-tiered approach to validation: an initial biochemical assessment of direct enzyme inhibition, followed by a cell-based assay to confirm activity in a more physiologically relevant context.
Caption: A two-tiered workflow for validating COX inhibitors.
Protocol 1: In Vitro Fluorometric COX-1 and COX-2 Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. The assay monitors the appearance of a fluorescent product, providing a sensitive measure of enzyme activity.
Causality Behind Experimental Choices:
-
Purified Enzymes: Using purified enzymes isolates the interaction between the compound and its direct target, eliminating confounding variables from a complex cellular environment.
-
Fluorometric Detection: This method offers high sensitivity and a wide dynamic range compared to colorimetric alternatives, which is crucial for accurately determining IC50 values, especially for potent inhibitors.
-
Separate Isoforms: Running parallel assays for COX-1 and COX-2 is the only way to determine the selectivity profile of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8), Heme cofactor, COX Probe solution, and Arachidonic Acid substrate according to a commercial kit's instructions (e.g., Biovision or Cayman Chemical).[9][10]
-
Compound Dilution: Prepare a serial dilution of this compound, Ibuprofen, and Celecoxib in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range.
-
Assay Plate Setup: In a 96-well black plate, set up wells for:
-
Background Control: Assay Buffer, Heme.
-
100% Activity Control: Assay Buffer, Heme, COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and diluted test compound.
-
-
Inhibitor Pre-incubation: Add 10 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells. Add 10 µL of purified COX-1 or COX-2 enzyme. Incubate for 15 minutes at 25°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Detection: Immediately begin measuring fluorescence kinetics using a microplate reader (Excitation: 535 nm, Emission: 587 nm) at 25°C for 10 minutes.[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic read.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay quantifies the inhibitory effect of the test compound on COX-2 activity within a living cell system. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The subsequent production of Prostaglandin E2 (PGE2), a major inflammatory prostaglandin, is measured by ELISA.
Causality Behind Experimental Choices:
-
Cell-Based Model: This assay confirms that the compound can cross the cell membrane and engage its target in a physiological context. RAW 264.7 cells are a well-established model for studying inflammation and robustly express COX-2 upon LPS stimulation.[11]
-
LPS Stimulation: LPS is a potent inducer of the inflammatory cascade, including the expression of COX-2, mimicking an in vivo inflammatory state.[11]
-
PGE2 Quantification: Measuring the downstream product (PGE2) provides a functional readout of COX-2 activity. ELISA is a highly specific and quantitative method for this purpose.[12][13]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-incubate the cells for 2 hours with various concentrations of this compound, Ibuprofen, or Celecoxib.
-
Stimulation: Add LPS (final concentration of 100 ng/mL) to all wells (except the unstimulated control) to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
PGE2 ELISA: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 Enzyme Immunoassay (EIA) kit, following the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
-
Plot percent inhibition versus the log of the inhibitor concentration and determine the cellular IC50 value using non-linear regression.
-
Optional: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of PGE2 is not due to cytotoxicity.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The primary metrics for validation are the IC50 values against each COX isoform and the resulting selectivity index.
Table 1: Comparative In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | ~12[14] | ~80[14] | ~0.15[14] |
| Celecoxib | ~82[14] | ~6.8[14] | ~12[14] |
Note: IC50 values for reference compounds can vary between studies and assay conditions. The values presented are representative examples. It is crucial to run comparators in parallel with the test compound.
Interpretation:
-
A low IC50 value indicates high potency.
-
The Selectivity Index (SI) is a critical parameter.
-
An SI << 1 indicates COX-1 selectivity.
-
An SI ≈ 1 indicates a non-selective inhibitor, similar to Ibuprofen.
-
An SI >> 1 indicates COX-2 selectivity, the desired profile for modern anti-inflammatory drugs. A higher ratio signifies greater selectivity for COX-2.[15]
-
Conclusion
This guide outlines a rigorous, evidence-based pathway for validating this compound as a potential COX inhibitor. By employing standardized biochemical and cell-based assays and benchmarking against established non-selective and selective inhibitors, researchers can generate the necessary data to accurately characterize its potency, selectivity, and cellular activity. This systematic approach ensures the scientific integrity of the findings and provides a solid foundation for any further investigation into this compound as a novel research tool or therapeutic lead.
References
- Ibuprofen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibuprofen]
- Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6291888/]
- Current problems with non-specific COX inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17086088/]
- [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22452286/]
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11743621/]
- Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10484029/]
- In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/in-vitro-cox-1-cox-2-inhibition-assay-for-r-ketoprofen]
- COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [URL: https://my.clevelandclinic.org/health/drugs/21808-cox-2-inhibitors]
- COX-2 Selective Inhibitors. Selleckchem.com. [URL: https://www.selleckchem.
- Cyclooxygenase-2 inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor]
- (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6). Abcam. [URL: https://www.abcam.com/products/biochemicals/s-ibuprofen-non-selective-cox-inhibitor-ab142491.html]
- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/172]
- Quantifying Prostaglandin E2 Production by Immune Cells: An Application Note and Protocol. Benchchem. [URL: https://www.benchchem.com/app-note/quantifying-prostaglandin-e2-production-by-immune-cells]
- Clinical pharmacology of selective COX-2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12431131/]
- COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/760111/cox-colorimetric-inhibitor-screening-assay-kit]
- Nonsteroidal anti-inflammatory drug - Wikipedia. [URL: https://en.wikipedia.
- A Comparative Analysis of COX-2 Selectivity: Esflurbiprofen vs. Ibuprofen. Benchchem. [URL: https://www.benchchem.com/technical-guides/a-comparative-analysis-of-cox-2-selectivity-esflurbiprofen-vs-ibuprofen]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [URL: https://www.researchgate.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [URL: https://brieflands.com/articles/jjnpp-11001.html]
- Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12166710/]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [URL: https://www.jove.com/v/50311/in-vitro-assays-for-cyclooxygenase-activity-and-inhibitor]
- Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [URL: https://www.ajmc.com/view/supplement_2013_nov_nsaids]
- Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4179753/]
- HTRF Prostaglandin E2 Detection Kit, 500 Assay Points. Revvity. [URL: https://www.revvity.com/product/htrf-prostaglandin-e2-detection-kit-62p2apeb]
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-the-inhibition-of-COX-1-and-COX-2-in-the-human-whole-blood-assays_tbl2_11894295]
- THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3893149/]
- Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5742810/]
- Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123281/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Current problems with non-specific COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Profiling Enzyme Cross-Reactivity for 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and costly failures in late-stage clinical trials.[1] The 4,5,6,7-tetrahydro-2H-indazole scaffold and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously assess the enzymatic cross-reactivity of a novel investigational compound, which we will refer to as "Compound X" : 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid.
This document is not a rigid protocol but a strategic workflow. It explains the causality behind experimental choices, outlines self-validating systems, and is grounded in authoritative methodologies to ensure the generation of reliable and interpretable data.
Part 1: Foundational Work - Defining the On-Target Profile
Before investigating where a compound shouldn't bind, it is paramount to meticulously characterize its interaction with its intended primary target. An incomplete understanding here will invalidate any subsequent selectivity data.
Establishing a Robust Primary Target Assay
Let us hypothesize that through initial screening, Compound X has been identified as a potent inhibitor of a therapeutically relevant protein kinase, for example, Kinase A . The first step is to develop a reliable biochemical assay to quantify this activity. Radiometric assays, such as the HotSpot™ platform, are considered the gold standard for kinase screening as they directly measure the transfer of a phosphate from ATP to a substrate, minimizing interference that can plague indirect assay formats.[4][5]
Protocol: Radiometric Kinase Assay for Primary Target IC50 Determination
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of Compound X in 100% DMSO, followed by a final dilution into the assay buffer.
-
Enzyme and Substrate Preparation : Dilute recombinant Kinase A and its specific peptide substrate to their final desired concentrations in the assay buffer.
-
Reaction Initiation : In a 96-well plate, combine the kinase, substrate, and varying concentrations of Compound X . Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate Phosphorylation : Add the ATP solution, which includes [γ-³³P]-ATP, to start the reaction. It is crucial to use an ATP concentration that is physiologically relevant (e.g., 1 mM) or at the known Km of the enzyme, as IC50 values for ATP-competitive inhibitors are highly dependent on this concentration.[6][7]
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture : Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will be washed away.
-
Detection : After washing and drying the filter mat, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[7][8][9]
This protocol provides a direct and reliable measure of enzymatic activity, forming a solid baseline for all subsequent cross-reactivity studies.[4][5]
Figure 1. Workflow for IC50 Determination of the Primary Target.
Part 2: A Tiered Strategy for Uncovering Off-Target Interactions
A comprehensive assessment of cross-reactivity is not a single experiment but a strategic, tiered investigation. This approach maximizes efficiency by using broad, cost-effective screens to identify potential liabilities, which are then confirmed and quantified in more focused, rigorous assays.
Tier 1: Broad Panel Screening
The objective of Tier 1 is to cast a wide net. The most efficient way to achieve this is by submitting the compound to a commercial service that maintains large, diverse panels of enzymes and receptors.
-
Rationale : It is impractical for an individual lab to maintain and validate hundreds of assays. Commercial providers like Eurofins Discovery and Reaction Biology offer well-established platforms for this purpose.[10][11][12] Their SafetyScreen™ or kinase profiling panels can test a compound against hundreds of targets simultaneously.[10][11][12][13][14]
-
Experimental Choice : The compound should be tested at a single, high concentration, typically 10 µM. This concentration is high enough to detect even weak interactions that might become relevant at higher therapeutic doses in vivo. The output is typically reported as "% Inhibition" or "% of Control."
Proposed Tier 1 Screening Panels for Compound X:
| Panel Type | Provider Example | Rationale |
| Broad Kinase Panel | Reaction Biology KinomeScan | As the primary target is a kinase, assessing activity against a large portion of the human kinome is essential to identify off-targets within the same family.[11][12] |
| General Safety Panel | Eurofins SafetyScreen44/87 | These panels cover a range of non-kinase targets known to be involved in adverse drug reactions, including GPCRs, ion channels, transporters, and other enzymes.[13][14] |
| CNS Safety Panel | Eurofins CNS SafetyScreen | If the therapeutic indication involves the central nervous system, or if the molecule has properties suggesting it may cross the blood-brain barrier, this specialized panel is warranted.[15] |
Tier 2: Dose-Response Confirmation and IC50 Determination
Any "hit" from Tier 1 (e.g., >50% inhibition at 10 µM) must be validated. A single-point measurement is not sufficient to claim off-target activity; it is merely an indication of potential activity.
-
Rationale : A full dose-response curve provides the IC50 value, a quantitative measure of potency against the off-target.[8][9] This allows for a direct comparison with the on-target potency and the calculation of a selectivity ratio.
-
Experimental Choice : For each validated hit, perform a 10-point dose-response experiment using an appropriate biochemical assay, similar to the one described for the primary target. The goal is to obtain a reliable IC50 value for each significant off-target interaction.
Tier 3: Orthogonal and Cellular Validation
Potent off-target activities (e.g., IC50 < 1 µM) demand further investigation using orthogonal methods to ensure the observed effect is not an artifact of the initial assay technology and to confirm engagement in a more physiologically relevant context.
-
Rationale : Different assay formats have different potential artifacts. For example, a compound might interfere with the detection system (e.g., light-based assays) rather than the enzyme itself. An orthogonal assay uses a different detection principle to validate the interaction. Furthermore, a biochemical assay uses purified, recombinant proteins, which may not fully represent the target in its native cellular environment.
-
Experimental Choices :
-
Orthogonal Biochemical Assay : If the primary screen was radiometric, an orthogonal assay could be based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo™, which measures ATP consumption.[16]
-
Cellular Target Engagement : The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target inside intact cells.[17][18][19] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature. Observing a thermal shift for an off-target in a cellular context provides strong evidence that the interaction is not just a biochemical curiosity.[20][21][22]
-
Figure 2. Tiered Workflow for Cross-Reactivity Profiling.
Part 3: Data Interpretation and Reporting
The ultimate goal is to synthesize the data into a clear, comparative format that enables an informed decision about the compound's future.
The Selectivity Ratio
The key metric for comparison is the selectivity ratio (or selectivity index), which is calculated for each off-target.
Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target)
A higher ratio indicates greater selectivity. While there is no universal threshold, a selectivity ratio of >100 is often considered a benchmark for a highly selective compound. However, the acceptable window depends heavily on the therapeutic context and the known biology of the off-target.
Sample Data Summary
The results of the profiling cascade should be summarized in a clear, concise table.
Table 1: Hypothetical Cross-Reactivity Profile for Compound X (Primary Target: Kinase A, IC50 = 15 nM)
| Target | Target Class | Tier 1 (% Inh @ 10µM) | Tier 2 (IC50) | Selectivity Ratio (vs. Kinase A) | Tier 3 (CETSA) |
| Kinase A | Protein Kinase | 98% | 15 nM | 1 | Confirmed Shift |
| Kinase B | Protein Kinase | 85% | 450 nM | 30 | Confirmed Shift |
| Kinase C | Protein Kinase | 62% | 2,100 nM | 140 | Not Tested |
| PDE4D | Phosphodiesterase | 55% | 8,500 nM | 567 | Not Tested |
| hERG | Ion Channel | 12% | > 10,000 nM | > 667 | Not Tested |
Interpretation and Next Steps
Based on the hypothetical data in Table 1:
-
Compound X is a potent inhibitor of its primary target, Kinase A .
-
It demonstrates a 30-fold selectivity against Kinase B , which was confirmed to be a cellular off-target via CETSA. This is a potential liability. The biological function of Kinase B must now be investigated to understand the potential clinical consequences of its inhibition.
-
The compound shows good selectivity (>100-fold) against Kinase C and excellent selectivity against PDE4D . These are unlikely to be sources of concern.
-
The lack of significant activity against the hERG channel is a positive sign, mitigating the risk of a common cardiotoxicity issue.
The path forward would involve medicinal chemistry efforts to modify the structure of Compound X to improve selectivity against Kinase B while maintaining potency against Kinase A. This is a common challenge in kinase drug discovery, where active sites can be highly conserved across family members.[23][24]
Conclusion
Determining the cross-reactivity profile of a new chemical entity like this compound is a critical, multi-step process that forms the bedrock of preclinical safety assessment. By employing a logical, tiered approach—from broad screening to quantitative confirmation and cellular validation—researchers can build a comprehensive and reliable selectivity profile. This guide provides the strategic framework and technical rationale necessary to navigate this process, ultimately enabling the development of safer and more effective therapeutics by objectively comparing a compound's intended activity with its unintended interactions.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(4), 314–317. [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Lin, W. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2496–2507. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Santos, R., Ursu, O., Gaulton, A., Bento, A. P., Donadi, R. S., Bologa, C. G., ... & Leach, A. R. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34. [Link]
-
Wikipedia contributors. (2024, January 10). IC50. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. landing.reactionbiology.com [landing.reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 22. pelagobio.com [pelagobio.com]
- 23. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanistic Profile of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanistic underpinnings of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. Drawing upon the known pharmacology of the broader indazole class of molecules, we will explore probable mechanisms of action and detail robust experimental protocols for their validation. This document is intended to be a practical resource, blending established methodologies with the scientific rationale necessary for insightful drug discovery.
Introduction to this compound and the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] The specific compound, this compound, belongs to the tetrahydro-indazole subclass. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, the known anti-inflammatory properties of structurally related 4,5,6,7-tetrahydroindazole-5-carboxylic acid derivatives suggest a high probability of similar biological activity.
This guide will focus on the hypothesis that this compound exerts its effects through modulation of key inflammatory pathways, a hallmark of many indazole-based compounds. We will provide the tools to investigate these potential mechanisms in a rigorous and comparative manner.
Comparison with Established Indazole-Based Anti-Inflammatory Drugs
To provide context for our mechanistic investigation, we will compare the potential profile of our target compound with two commercially available drugs containing the indazole scaffold: Benzydamine and Bendazac.[1][2] It is important to note that these compounds, while sharing the indazole core, have distinct mechanisms of action that highlight the versatility of this chemical motif.
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4][5][6] Notably, it is a weak inhibitor of cyclooxygenase (COX) enzymes, distinguishing it from many traditional NSAIDs.[3][6] Its mechanism also involves membrane stabilization, contributing to its local anesthetic properties.[4][5]
Bendazac also possesses anti-inflammatory properties, but its primary elucidated mechanism is the inhibition of protein denaturation.[7][8][9] This action is particularly relevant in its use for the management of cataracts. While it is classified as a non-steroidal anti-inflammatory drug and is suggested to inhibit COX enzymes, its anti-denaturant activity is a key differentiator.[7][10][11]
This comparison underscores the importance of a multi-faceted approach to elucidating the mechanism of a novel indazole derivative. Our investigation into this compound will therefore explore both cytokine modulation and COX inhibition pathways.
Proposed Mechanistic Pathways and Experimental Validation
Based on the literature for related indazole compounds, two primary anti-inflammatory pathways are proposed for investigation:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many NSAIDs exert their effects by inhibiting COX-1 and/or COX-2.
-
Suppression of Pro-inflammatory Cytokine Release: A more targeted anti-inflammatory mechanism involves reducing the production of key signaling molecules that drive the inflammatory response.
The following sections provide detailed protocols to test these hypotheses.
Experimental Workflow for Mechanistic Elucidation
Caption: A streamlined workflow for the mechanistic investigation of the target compound.
Experimental Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes. A colorimetric assay is described, which is a common and robust method for this purpose.[12][13]
Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product. The rate of color development is proportional to the enzyme activity, and inhibition is measured as a decrease in this rate.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Control: A known non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, and cofactors as recommended by the supplier. Prepare serial dilutions of the test compound and positive controls in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Reaction Buffer
-
10 µL Hematin
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound dilution or control (DMSO for vehicle control).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To each well, add 10 µL of TMPD followed by 10 µL of arachidonic acid to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental | Experimental | Calculated |
| Indomethacin (Positive Control) | Expected ~0.1 | Expected ~1 | ~0.1 |
| Celecoxib (Positive Control) | Expected >10 | Expected ~0.1 | >100 |
Experimental Protocol 2: Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the effect of the test compound on the release of pro-inflammatory cytokines from human PBMCs stimulated with lipopolysaccharide (LPS).[14][15][16][17][18]
Principle: PBMCs, which include monocytes and lymphocytes, are key players in the inflammatory response. When stimulated with LPS (a component of gram-negative bacteria), they release a variety of cytokines. The ability of the test compound to suppress the release of cytokines such as TNF-α, IL-1β, and IL-6 is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Human whole blood from healthy donors
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Control: Dexamethasone
-
96-well cell culture plates
-
ELISA kits or multiplex bead array kits for TNF-α, IL-1β, and IL-6
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of the test compound and positive control to the wells. Include a vehicle control (DMSO).
-
Stimulation: After a 1-hour pre-incubation with the compounds, add LPS to the wells to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value for each cytokine.
-
Data Presentation:
| Compound | TNF-α IC50 (µM) | IL-1β IC50 (µM) | IL-6 IC50 (µM) |
| This compound | Experimental | Experimental | Experimental |
| Dexamethasone (Positive Control) | Expected low nM | Expected low nM | Expected low nM |
Interpreting the Results and Elucidating the Mechanism
The data generated from these experiments will provide a clear indication of the primary mechanism of action of this compound.
-
If the compound shows potent inhibition of COX-2 with a high selectivity index over COX-1, its mechanism is likely similar to that of selective COX-2 inhibitors. This would suggest a favorable gastrointestinal safety profile compared to non-selective NSAIDs.
-
If the compound demonstrates significant inhibition of pro-inflammatory cytokine release at concentrations that do not potently inhibit COX enzymes, its mechanism would be more aligned with that of Benzydamine. This would indicate a more targeted immunomodulatory effect.
-
It is also possible that the compound exhibits a dual mechanism, inhibiting both COX enzymes and cytokine release. In this case, further studies would be needed to determine the relative contribution of each pathway to its overall anti-inflammatory effect.
Concluding Remarks
This guide provides a robust and scientifically grounded framework for the mechanistic investigation of this compound. By systematically evaluating its effects on key inflammatory pathways and comparing its profile to established drugs, researchers can gain valuable insights into its therapeutic potential. The provided protocols are designed to be self-validating through the use of appropriate controls and will generate the high-quality data necessary for informed decision-making in the drug development process.
References
-
Sironi, M., et al. (2016). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of Inflammation Research, 9, 163–176. [Link]
-
PubChem. (n.d.). Bendazac. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride? Patsnap Synapse. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Bendazac Lysine? Patsnap Synapse. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Bendazac? Patsnap Synapse. Retrieved from [Link]
-
ICPA Health Products Ltd. (2025, November 27). Benzydamine Hydrochloride mouthwash: Mechanisms of action. Retrieved from [Link]
-
Turno, R., et al. (2019). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. ResearchGate. Retrieved from [Link]
-
PharmaCompass. (n.d.). Bendazac. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Benzydamine. Drug Index. Retrieved from [Link]
-
Grokipedia. (n.d.). Bendazac. Retrieved from [Link]
-
Liu, B., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 296–302. [Link]
-
Eslami, M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 13(7), 643-651. [Link]
-
Warner, T. D., & Mitchell, J. A. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 447, 131–143. [Link]
-
Charles River Laboratories. (n.d.). Cytokine Response Assays. Retrieved from [Link]
-
Zappalà, C., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2779–2783. [Link]
-
Al-Bogami, S. M., et al. (2022). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Retrieved from [Link]
-
Reddy, T. S., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(12), 2783. [Link]
-
El-Sayed, M. A. A., et al. (2018). Design, synthesis and molecular docking study of some substituted 4,5-dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic Chemistry, 81, 326–337. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 5. Benzydamine Hydrochloride mouthwash: Mechanisms of action - ICPA Health Products Ltd [icpahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bendazac? [synapse.patsnap.com]
- 9. Bendazac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. What is the mechanism of Bendazac Lysine? [synapse.patsnap.com]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. revvity.com [revvity.com]
- 16. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. criver.com [criver.com]
- 18. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid. As a novel heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, ensuring its responsible management from bench to disposal is paramount for laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory standards to foster a culture of safety and compliance.
Section 1: Hazard Identification and Waste Characterization
The foundational principle of proper chemical disposal is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its potential hazards based on structurally similar indazole-carboxylic acid derivatives. These analogs are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
Therefore, the first and most critical step is to perform a hazardous waste determination as mandated by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] This regulation requires waste generators to determine if their waste is hazardous.[7] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics[8]:
-
Ignitability: Flash point less than 140°F, a solid capable of spontaneous combustion, or an oxidizer.
-
Corrosivity: An aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Harmful when ingested or absorbed.
Given its carboxylic acid functional group, this compound should be treated as a potential irritant and managed as a chemical waste stream. Until proven otherwise through testing, it is prudent to handle unknown materials as hazardous.[8]
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound, whether in pure form or as waste, the appropriate PPE must be utilized to mitigate exposure risks.[9]
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) suitable for handling organic solids and acids. Always inspect gloves before use.[9][10]
-
Protective Clothing: A standard lab coat to protect against skin contact.[2]
Safe Handling Practices:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[1]
-
Avoid generating dust when weighing or transferring the solid material.[1][10]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][11]
-
Avoid eating, drinking, or smoking in areas where hazardous chemicals are handled.[9]
Section 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation and containment at the point of generation—the laboratory bench—are critical for safe and compliant disposal.[12][13]
Step 1: Select a Compatible Waste Container Choose a container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[8][12] Ensure the container is in good condition, free of cracks or leaks.[14]
Step 2: Accurate and Compliant Labeling Proper labeling is a cornerstone of safe waste management. The container must be clearly marked with the following information as soon as the first particle of waste is added[15]:
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Irritant," "Handle with Care").[15]
Step 3: Segregate Incompatible Waste Streams Never mix this compound with other waste streams without consulting your institution's Environmental Health and Safety (EH&S) department. Specifically, it must be kept separate from:
-
Bases (to prevent neutralization reactions)
-
Strong oxidizing agents
-
Aqueous waste streams
Chemical incompatibility can lead to dangerous reactions, so segregation is a non-negotiable safety measure.[16]
Step 4: Accumulate Waste in a Designated Area Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[8][15] The container must remain closed at all times, except when adding waste.[8][14] This practice prevents the release of vapors and protects the integrity of the waste stream.
Section 4: Spill Response and Emergency Procedures
In the event of an accidental spill, a swift and correct response is crucial.
For a small spill of solid material:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean-Up: Gently sweep the solid material into a suitable container for disposal.[1][3] Avoid vigorous actions that could create dust. Use a damp paper towel for final wipe-down of the surface.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., towels, gloves) must be placed in the hazardous waste container along with the spilled chemical.[14]
-
Report: Report the incident to your laboratory supervisor and/or EH&S department, per institutional policy.
Section 5: Final Disposal Pathway and Regulatory Compliance
The final treatment and disposal of hazardous waste is a highly regulated process that must be conducted by licensed professionals.[5] Your responsibility as a researcher is to ensure the waste is correctly identified, segregated, labeled, and stored.
The ultimate disposal method for this type of organic compound is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][13]
Your institution's EH&S department will coordinate the pickup of the properly containerized waste from your laboratory's SAA. Adherence to these procedures ensures compliance with federal regulations, including the EPA's RCRA and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[17][18][19]
Data and Regulatory Summary
The regulatory requirements for hazardous waste management vary based on the total amount of waste generated by a facility per month.[18] These categories determine storage limits and administrative duties.
| Generator Category | Monthly Hazardous Waste Generation | Key Requirements |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | Must identify all hazardous waste; Cannot exceed accumulation limits; Must ensure delivery to an approved facility.[18] |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Must obtain an EPA ID number; Comply with container and tank standards; Have emergency arrangements with local authorities.[18] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Subject to the most comprehensive regulations, including detailed contingency plans and personnel training records.[15][18] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for laboratory-generated chemical waste.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). USCHO.com. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
RCRA Requirements: Does Your Facility Generate Hazardous Waste? (2020, February 19). The EI Group. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
-
RCRA. (n.d.). Case Western Reserve University. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]
-
SAFETY DATA SHEET - 1H-Indazole-7-carboxylic acid. (2023, October 11). Fisher Scientific. Retrieved from [Link]
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
-
SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. (2018, April 24). Greenbook.net. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. needle.tube [needle.tube]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. fishersci.ca [fishersci.ca]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. acewaste.com.au [acewaste.com.au]
- 13. actenviro.com [actenviro.com]
- 14. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 18. ei1.com [ei1.com]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
Comprehensive Safety and Handling Guide: 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like this compound demands a meticulous and informed approach to personal protection and laboratory protocol. This guide provides essential, in-depth technical guidance, moving beyond a simple checklist to instill a culture of safety and operational excellence. The information herein is synthesized from safety data for structurally related indazole and carboxylic acid derivatives, establishing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Analysis and Risk Assessment: Understanding the Compound
-
Skin Irritation and Corrosion: Carboxylic acid functionalities are known to be irritants and may cause burns upon prolonged contact.[1][2]
-
Serious Eye Damage: The acidic nature of the compound poses a significant risk to ocular tissue, potentially leading to serious and irreversible damage.[2][3]
-
Respiratory Tract Irritation: As a fine powder, the compound can be easily aerosolized, and inhalation may lead to irritation of the respiratory system.[4]
-
Harmful if Swallowed: Ingestion of the compound may lead to gastrointestinal irritation or other toxic effects.[3][4][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative for ensuring personnel safety.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a thorough evaluation of the potential hazards.
Eye and Face Protection: The First Line of Defense
Due to the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Safety Goggles: These should offer indirect ventilation to prevent fogging while providing a complete seal around the eyes to protect against splashes and airborne particles.[6] Lenses should be made of polycarbonate for impact resistance.
-
Face Shield: In addition to goggles, a full-face shield is required when handling larger quantities of the solid or when there is a heightened risk of splashing, for instance, during dissolution in solvents.[6][7]
Hand Protection: Preventing Dermal Exposure
The choice of gloves is critical to prevent skin contact and potential irritation or burns.
-
Material Selection: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids.[6][8] Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Glove Protocol: Double-gloving is a prudent practice, especially during procedures with a higher risk of contamination. This involves wearing a second pair of gloves over the first, with the outer glove being removed immediately upon contamination.
Body Protection: Shielding Against Contamination
Appropriate body protection is essential to prevent accidental skin contact with the chemical.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron or Suit: For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or a full protective suit should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
Given the potential for respiratory irritation from the powdered form of the compound, respiratory protection is a critical component of the PPE ensemble.
-
Work in a Ventilated Area: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Respirator Selection:
-
For low-dust environments and small quantities, an N95-rated dust mask may be sufficient.[6]
-
For situations with a higher potential for dust generation or when working outside of a fume hood is unavoidable, a half-mask or full-face respirator equipped with P100 (particulate) and acid gas cartridges is required.[6][9] A proper fit test is essential to ensure the effectiveness of any respirator.[6]
-
| Hazard | Required PPE | Rationale |
| Eye Contact | Chemical Safety Goggles, Face Shield | Prevents severe eye irritation and potential damage from splashes or airborne particles.[2][6][7] |
| Skin Contact | Nitrile or Butyl Rubber Gloves, Lab Coat, Chemical-Resistant Apron | Protects against skin irritation, burns, and allergic reactions.[2][6][7][8] |
| Inhalation | Chemical Fume Hood, N95 Mask or Respirator with Acid Gas/P100 Cartridges | Minimizes respiratory tract irritation from airborne powder.[4][6][9] |
| Ingestion | No eating, drinking, or smoking in the lab | Prevents accidental ingestion of the harmful compound.[3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Pre-Handling Preparations
-
Designated Area: Cordon off and clearly label a designated area for handling the compound, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10][11]
-
Spill Kit: Have a chemical spill kit appropriate for acidic powders readily available. This should include an absorbent material, neutralizing agents (such as sodium bicarbonate), and appropriate waste disposal bags.
-
Review SDS of Related Compounds: Before beginning work, review the SDS for similar indazole-carboxylic acids to reinforce understanding of potential hazards.[1][2][3]
Weighing and Transfer
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Fume Hood: Perform all weighing and transfer operations within a certified chemical fume hood.
-
Static Control: Use an anti-static weighing dish to prevent the powder from dispersing due to static electricity.
-
Gentle Handling: Handle the solid gently to minimize dust generation.
-
Clean-Up: Immediately after transfer, decontaminate the spatula and weighing vessel. Wipe down the work surface with a damp cloth to collect any residual powder.
Dissolution
-
Solvent Addition: Add the solvent to the solid slowly and in a controlled manner to avoid splashing.
-
Stirring: If stirring is required, use a magnetic stirrer to minimize the creation of aerosols.
-
Exothermic Reactions: Be aware of the potential for an exothermic reaction upon dissolution, particularly in protic solvents. Monitor the temperature and have a cooling bath on standby if necessary.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weighing paper, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed chemical waste disposal company.[12] Do not pour chemical waste down the drain.[12]
-
Packaging for Disposal: Ensure that waste containers are securely sealed and stored in a designated secondary containment area while awaiting pickup by the disposal company.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][12] |
| Skin Contact | Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7][12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][12] |
| Minor Spill | Wearing appropriate PPE, cover the spill with a neutralizing agent (e.g., sodium bicarbonate) and then an inert absorbent material. Carefully sweep up the material and place it in a sealed container for disposal. Clean the area with soap and water. |
| Major Spill | Evacuate the area immediately. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. leelinework.com [leelinework.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
